molecular formula C40H72N7O17P3S B1264444 pristanoyl-CoA CAS No. 137895-03-5

pristanoyl-CoA

Cat. No.: B1264444
CAS No.: 137895-03-5
M. Wt: 1048.0 g/mol
InChI Key: XYJPSQPVCBNZHT-TUKYSRJDSA-N
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Description

Pristanoyl-CoA (2,6,10,14-Tetramethylpentadecanoyl-CoA) is the activated coenzyme A thioester of pristanic acid, serving as a critical intermediate in the metabolism of branched-chain fatty acids . This compound is a specific substrate for the study of peroxisomal beta-oxidation, the dedicated metabolic pathway for the degradation of 2-methyl-branched fatty acids like pristanic acid, which is derived from dietary sources or the alpha-oxidation of phytanic acid . Its research value is particularly significant in the field of inherited metabolic disorders, as the initial activation of pristanic acid to this compound is a prerequisite for its catabolism, and defects in this pathway are linked to peroxisomal biogenesis disorders such as Zellweger syndrome . The enzymatic breakdown of this compound is highly stereospecific, requiring the (2S)-configured isomer for the first step of oxidation . This reaction is catalyzed by distinct peroxisomal enzymes, including branched-chain acyl-CoA oxidase (ACOX2 or ACOX3), D-bifunctional protein (DBP), and the SCPx-thiolase . Consequently, this compound is an essential tool for investigating the biochemistry of peroxisomes, enzymology of beta-oxidation, and the molecular basis of diseases resulting from impaired fatty acid metabolism. Researchers utilize this compound in assays to study substrate specificity, enzyme kinetics, and to diagnose metabolic pathway deficiencies. The product is offered for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

137895-03-5

Molecular Formula

C40H72N7O17P3S

Molecular Weight

1048.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,6,10,14-tetramethylpentadecanethioate

InChI

InChI=1S/C40H72N7O17P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)39(52)68-20-19-42-30(48)17-18-43-37(51)34(50)40(6,7)22-61-67(58,59)64-66(56,57)60-21-29-33(63-65(53,54)55)32(49)38(62-29)47-24-46-31-35(41)44-23-45-36(31)47/h23-29,32-34,38,49-50H,8-22H2,1-7H3,(H,42,48)(H,43,51)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t26?,27?,28?,29-,32-,33-,34+,38-/m1/s1

InChI Key

XYJPSQPVCBNZHT-TUKYSRJDSA-N

Isomeric SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

The Peroxisomal Degradation of Pristanoyl-CoA: A Core Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanoyl-CoA is a pivotal intermediate in the peroxisomal metabolism of branched-chain fatty acids. Its degradation is essential for cellular lipid homeostasis, and defects in this pathway are associated with severe metabolic disorders. This technical guide provides a comprehensive overview of the function of this compound in peroxisomes, detailing the enzymatic reactions, regulatory mechanisms, and experimental methodologies crucial for its study.

The Origin of this compound: Alpha-Oxidation of Phytanic Acid

This compound is primarily derived from the alpha-oxidation of phytanic acid, a 3-methyl branched-chain fatty acid obtained from dietary sources such as dairy products, meat from ruminants, and certain fish. Due to the methyl group at its β-carbon, phytanic acid cannot be directly metabolized via β-oxidation. Instead, it undergoes a single round of α-oxidation within the peroxisome, a process that removes the carboxyl group and shortens the carbon chain by one atom, yielding pristanic acid.[1] Pristanic acid is then activated to its coenzyme A thioester, this compound, making it a suitable substrate for peroxisomal β-oxidation.[2]

Peroxisomal β-Oxidation of this compound: A Multi-Enzymatic Process

The degradation of this compound occurs through a series of enzymatic reactions within the peroxisome, collectively known as β-oxidation. This pathway involves a specialized set of enzymes distinct from those that metabolize straight-chain fatty acids.

Step 1: Racemization of (2R)-Pristanoyl-CoA

Pristanic acid exists as a mixture of (2R) and (2S) stereoisomers. However, the enzymes of peroxisomal β-oxidation are specific for the (2S)-stereoisomer of acyl-CoAs.[3] Therefore, the initial and crucial step for the degradation of (2R)-pristanoyl-CoA is its conversion to (2S)-pristanoyl-CoA. This epimerization is catalyzed by α-methylacyl-CoA racemase (AMACR) .[4][5][6] AMACR is a key enzyme that enables the entry of (2R)-methyl-branched fatty acids into the β-oxidation pathway.[4][7]

Step 2: Oxidation by Branched-Chain Acyl-CoA Oxidase

The first oxidative step of (2S)-pristanoyl-CoA β-oxidation is catalyzed by a branched-chain acyl-CoA oxidase. In humans, two enzymes, acyl-CoA oxidase 2 (ACOX2) and acyl-CoA oxidase 3 (ACOX3) , are involved in the degradation of branched-chain fatty acids.[5] These flavin-dependent oxidases introduce a double bond between the α- and β-carbons of (2S)-pristanoyl-CoA, forming trans-2,3-dehydrothis compound and producing hydrogen peroxide (H₂O₂) as a byproduct.[8][9]

Step 3 & 4: Hydration and Dehydrogenation by Peroxisomal Multifunctional Enzyme Type 2 (MFP2)

The subsequent hydration and dehydrogenation reactions are carried out by a single polypeptide, peroxisomal multifunctional enzyme type 2 (MFP2) , also known as D-bifunctional protein.[10][11][12] The hydratase activity of MFP2 adds a water molecule across the double bond of trans-2,3-dehydrothis compound to form 3-hydroxythis compound. The dehydrogenase activity of MFP2 then oxidizes the hydroxyl group to a keto group, yielding 3-keto-pristanoyl-CoA, with the concomitant reduction of NAD⁺ to NADH.[10][13]

Step 5: Thiolytic Cleavage by Sterol Carrier Protein X (SCPX) Thiolase

The final step of the β-oxidation spiral is the thiolytic cleavage of 3-keto-pristanoyl-CoA. This reaction is catalyzed by sterol carrier protein X (SCPX) thiolase .[2][14] SCPX cleaves the carbon-carbon bond between the α- and β-carbons, releasing a molecule of propionyl-CoA (due to the methyl group at the α-position) and a shortened acyl-CoA, 4,8,12-trimethyltridecanoyl-CoA.[6][11]

This shortened acyl-CoA undergoes two more cycles of peroxisomal β-oxidation, each releasing a molecule of acetyl-CoA. The final product, 4,8-dimethylnonanoyl-CoA, is then transported to the mitochondria via carnitine shuttle for complete oxidation.[11]

Summary of Peroxisomal this compound β-Oxidation Products

CycleStarting Acyl-CoAProducts ReleasedResulting Acyl-CoA
1This compound (C19)Propionyl-CoA (C3)4,8,12-Trimethyltridecanoyl-CoA (C16)
24,8,12-Trimethyltridecanoyl-CoA (C16)Acetyl-CoA (C2)2,6,10-Trimethylundecanoyl-CoA (C14)
32,6,10-Trimethylundecanoyl-CoA (C14)Acetyl-CoA (C2)4,8-Dimethylnonanoyl-CoA (C12)

Regulation of this compound Metabolism

The metabolism of this compound is tightly regulated, primarily at the transcriptional level. The genes encoding the enzymes of peroxisomal β-oxidation, including ACOX2, ACOX3, HSD17B4 (encoding MFP2), and SCPX, are regulated by the peroxisome proliferator-activated receptor alpha (PPARα) .[3][4][15] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating their transcription.[2][4][16] Phytanic acid and pristanic acid themselves have been shown to be natural ligands for PPARα.

Experimental Protocols

Isolation of Peroxisomes

A common method for isolating peroxisomes for metabolic studies is differential and density gradient centrifugation.

Materials:

  • Liver tissue or cultured cells

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)

  • Density gradient medium (e.g., Nycodenz or OptiPrep)

  • Dounce homogenizer or Potter-Elvehjem homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Protocol Outline:

  • Homogenization: Mince the tissue or harvest cells and wash with ice-cold buffer. Homogenize the sample in homogenization buffer using a Dounce or Potter-Elvehjem homogenizer.

  • Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 min) to obtain a pellet enriched in mitochondria and peroxisomes (the light mitochondrial fraction).

  • Density Gradient Centrifugation: Resuspend the light mitochondrial fraction and layer it on top of a pre-formed density gradient. Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).

  • Fraction Collection: Carefully collect the fractions. Peroxisomes will band at a higher density than mitochondria.

  • Purity Assessment: Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

Peroxisomal β-Oxidation Assay

The overall rate of peroxisomal β-oxidation of this compound can be measured by monitoring the production of its end products.

Materials:

  • Isolated peroxisomes

  • This compound

  • Reaction buffer (containing cofactors such as NAD⁺, CoASH, and FAD)

  • LC-MS/MS system for product analysis

Protocol Outline:

  • Reaction Setup: Incubate a known amount of isolated peroxisomes with this compound in the reaction buffer at 37°C.

  • Reaction Termination: Stop the reaction at different time points by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Product Extraction and Analysis: Extract the acyl-CoAs and analyze the formation of acetyl-CoA, propionyl-CoA, and the chain-shortened acyl-CoA intermediates by LC-MS/MS.

Enzyme-Specific Assays

1. This compound Oxidase (ACOX2/3) Assay:

  • Principle: The activity can be measured by monitoring the production of H₂O₂ in a coupled spectrophotometric or fluorometric assay. The H₂O₂ produced is used by horseradish peroxidase to oxidize a chromogenic or fluorogenic substrate.[10]

  • Protocol Outline:

    • Incubate the enzyme source (e.g., peroxisomal fraction or purified enzyme) with this compound in a reaction buffer containing horseradish peroxidase and a suitable substrate (e.g., Amplex Red).

    • Monitor the increase in absorbance or fluorescence over time.

2. Peroxisomal Multifunctional Enzyme Type 2 (MFP2) Assay:

  • Hydratase Activity:

    • Principle: Monitor the decrease in absorbance at 263 nm due to the hydration of the enoyl-CoA substrate (trans-2,3-dehydrothis compound).

    • Protocol Outline: Incubate the enzyme with the substrate and measure the change in absorbance.

  • Dehydrogenase Activity:

    • Principle: Monitor the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

    • Protocol Outline: Incubate the enzyme with 3-hydroxythis compound and NAD⁺ and measure the change in absorbance.

3. Sterol Carrier Protein X (SCPX) Thiolase Assay:

  • Principle: The thiolytic cleavage of 3-keto-pristanoyl-CoA in the presence of CoASH can be monitored in a coupled assay. The released propionyl-CoA can be used in a subsequent enzymatic reaction that leads to a change in absorbance or fluorescence. A common method involves coupling the reaction to propionyl-CoA carboxylase and then measuring the consumption of a substrate in a linked reaction.

Signaling Pathways and Logical Relationships

Peroxisomal β-Oxidation of this compound

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Pristanoyl_CoA_R (2R)-Pristanoyl-CoA Pristanoyl_CoA_S (2S)-Pristanoyl-CoA Pristanoyl_CoA_R->Pristanoyl_CoA_S AMACR Dehydropristanoyl_CoA trans-2,3-Dehydrothis compound Pristanoyl_CoA_S->Dehydropristanoyl_CoA ACOX2/3 H2O2 H₂O₂ Pristanoyl_CoA_S->H2O2 Hydroxypristanoyl_CoA 3-Hydroxythis compound Dehydropristanoyl_CoA->Hydroxypristanoyl_CoA MFP2 (Hydratase) Keto_pristanoyl_CoA 3-Keto-pristanoyl-CoA Hydroxypristanoyl_CoA->Keto_pristanoyl_CoA MFP2 (Dehydrogenase) NAD NAD⁺ Hydroxypristanoyl_CoA->NAD Trimethyltridecanoyl_CoA 4,8,12-Trimethyl-tridecanoyl-CoA Keto_pristanoyl_CoA->Trimethyltridecanoyl_CoA SCPX Thiolase Propionyl_CoA Propionyl-CoA Keto_pristanoyl_CoA->Propionyl_CoA SCPX Thiolase CoA CoASH Keto_pristanoyl_CoA->CoA NADH NADH + H⁺

Caption: The enzymatic cascade of this compound β-oxidation in the peroxisome.

Transcriptional Regulation by PPARα

PPARa_Regulation cluster_nucleus Nucleus PPARa PPARα PPRE PPRE PPARa->PPRE RXR RXR RXR->PPRE ACOX2_gene ACOX2 Gene PPRE->ACOX2_gene Transcription ACOX3_gene ACOX3 Gene PPRE->ACOX3_gene Transcription MFP2_gene HSD17B4 Gene (MFP2) PPRE->MFP2_gene Transcription SCPX_gene SCPX Gene PPRE->SCPX_gene Transcription Fatty_Acids Fatty Acids (e.g., Pristanic Acid) Fatty_Acids->PPARa Ligand Activation

Caption: Transcriptional regulation of this compound metabolism genes by PPARα.

Conclusion

The peroxisomal β-oxidation of this compound is a critical metabolic pathway for the degradation of branched-chain fatty acids. A thorough understanding of the enzymes, their kinetics, and regulatory mechanisms is essential for researchers in lipid metabolism and for the development of therapeutic strategies for related metabolic disorders. This guide provides a foundational framework for further investigation into this vital cellular process.

References

The Central Role of Pristanoyl-CoA in Peroxisomal Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanoyl-CoA is a pivotal intermediate in the metabolism of branched-chain fatty acids, primarily derived from the dietary intake of phytanic acid. Found in dairy products, ruminant fats, and certain fish, phytanic acid cannot be directly degraded by the conventional β-oxidation pathway due to the presence of a methyl group at its β-carbon.[1][2] Consequently, it undergoes an initial α-oxidation in the peroxisome to yield pristanic acid, which is then activated to this compound.[1][2] The subsequent catabolism of this compound occurs via a specialized peroxisomal β-oxidation pathway.

Defects in the enzymes responsible for this compound metabolism lead to the accumulation of phytanic and pristanic acids, resulting in severe and often debilitating genetic disorders such as Refsum disease and Zellweger spectrum disorders.[3][4] A thorough understanding of the metabolic fate of this compound is therefore crucial for the diagnosis, monitoring, and development of therapeutic strategies for these conditions. This technical guide provides an in-depth overview of the core metabolic pathways involving this compound, presents key quantitative data, details relevant experimental protocols, and illustrates the associated molecular workflows.

Core Metabolic Pathway: Peroxisomal β-Oxidation of this compound

The degradation of this compound occurs through three cycles of peroxisomal β-oxidation, yielding essential molecules that can be further metabolized in the mitochondria.[5][6] The process is initiated by the conversion of dietary phytanic acid to pristanic acid via α-oxidation. Pristanic acid is then activated to this compound, which enters the peroxisomal β-oxidation spiral.

The key enzymatic steps are as follows:

  • Racemization: Naturally occurring pristanic acid is a mix of (2R) and (2S) stereoisomers. Since the subsequent acyl-CoA oxidase is specific for the (2S)-isomer, (2R)-pristanoyl-CoA must be converted to (2S)-pristanoyl-CoA by the enzyme α-methylacyl-CoA racemase (AMACR).[7][8]

  • Oxidation: (2S)-pristanoyl-CoA is oxidized to trans-2,3-dehydrothis compound by a peroxisomal acyl-CoA oxidase (ACOX2 or ACOX3). This reaction produces hydrogen peroxide (H₂O₂).[6][9]

  • Hydration and Dehydrogenation: The multifunctional enzyme 2 (MFP2), also known as HSD17B4, catalyzes the next two steps. It first hydrates trans-2,3-dehydrothis compound to 3-hydroxythis compound and then dehydrogenates it to 3-ketothis compound.[6][10]

  • Thiolytic Cleavage: The final step of the first cycle is the thiolytic cleavage of 3-ketothis compound by sterol carrier protein X (SCPx), yielding 4,8,12-trimethyltridecanoyl-CoA and a molecule of propionyl-CoA.[6][10]

This process is repeated for two more cycles, ultimately producing 4,8-dimethylnonanoyl-CoA, another molecule of propionyl-CoA, and one molecule of acetyl-CoA.[5][9] These shorter-chain acyl-CoAs are then converted to their respective carnitine esters for transport to the mitochondria for complete oxidation.[11]

Quantitative Data

The following tables summarize the available quantitative data for the key human enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Human α-Methylacyl-CoA Racemase (AMACR)

SubstrateK_m_ (µM)V_max_ (µmol/min/mg)
This compound1720.1

Data sourced from UniProt entry P51659. Note: The specific stereoisomer of this compound was not specified in the source.[5]

Table 2: Substrate Specificity of Human Peroxisomal Acyl-CoA Oxidases

EnzymeSubstrates
ACOX1Straight-chain fatty acyl-CoAs
ACOX2Bile acid intermediates, Branched-chain fatty acyl-CoAs (including this compound)
ACOX3Branched-chain fatty acyl-CoAs (including this compound)

Table 3: Function of Human Peroxisomal Multifunctional Enzyme Type 2 (HSD17B4)

EnzymeReactions CatalyzedSubstrates
HSD17B4Hydration of 2-enoyl-CoA to (3R)-3-hydroxyacyl-CoA; Dehydrogenation of (3R)-3-hydroxyacyl-CoA to 3-ketoacyl-CoAStraight-chain and branched-chain fatty acyl-CoAs (including intermediates of this compound β-oxidation), bile acid intermediates

Information sourced from UniProt entry P51659.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes the extraction and quantification of this compound from cultured cells.

1. Materials:

  • Cell culture plates (6-well)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 reverse-phase column

  • Mobile Phase A: 2% acetonitrile (B52724) in 100 mM ammonium (B1175870) formate, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Internal standard: [²H₅]propionyl-CoA or a commercially available labeled acyl-CoA standard

2. Sample Preparation:

  • Culture cells to ~80% confluency in 6-well plates.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold (-80°C) 80% methanol to each well.

  • Scrape the cells into the methanol and transfer the lysate to a microcentrifuge tube.

  • Vortex vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Add the internal standard to the supernatant.

  • Dry the samples under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of Mobile Phase A.

3. LC-MS/MS Analysis:

  • Inject 10 µL of the reconstituted sample onto the C18 column.

  • Use a gradient elution with Mobile Phases A and B to separate the acyl-CoAs.

  • Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

  • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is the neutral loss of the phosphopantetheine group (507 Da).

  • Quantify this compound by comparing the peak area of its transition to the peak area of the internal standard.

Protocol 2: Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

This protocol measures the racemization of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA.

1. Materials:

  • (2R)-Pristanoyl-CoA (substrate)

  • Purified recombinant human AMACR or cell lysate containing AMACR

  • Reaction buffer: 50 mM potassium phosphate, pH 7.5

  • Quenching solution: 1 M HCl

  • Extraction solvent: Hexane

  • Derivatizing agent: e.g., for GC-MS analysis

  • GC-MS system

2. Enzyme Assay:

  • Prepare a reaction mixture containing reaction buffer and a defined concentration of (2R)-pristanoyl-CoA.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme source (purified AMACR or cell lysate).

  • Incubate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the this compound and its stereoisomer using hexane.

  • Derivatize the extracted fatty acyl-CoAs for GC-MS analysis.

  • Analyze the derivatized samples by GC-MS to separate and quantify the (2R) and (2S) isomers of this compound. The formation of (2S)-pristanoyl-CoA indicates AMACR activity.

Protocol 3: Metabolic Flux Analysis of Pristanic Acid Oxidation using ¹³C-Labeled Pristanic Acid

This protocol outlines a method to trace the metabolism of pristanic acid in cultured fibroblasts.

1. Materials:

  • Human skin fibroblasts

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • [U-¹³C]-Pristanic acid (uniformly labeled with ¹³C)

  • Bovine serum albumin (BSA)

  • PBS, ice-cold

  • Methanol, ice-cold (-80°C)

  • LC-MS/MS system

2. Cell Culture and Labeling:

  • Culture human skin fibroblasts in standard growth medium until they reach ~70% confluency.

  • Prepare the labeling medium by conjugating [U-¹³C]-pristanic acid to BSA.

  • Remove the standard growth medium, wash the cells once with warm PBS, and add the labeling medium.

  • Incubate the cells for a time course (e.g., 0, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled pristanic acid.

3. Metabolite Extraction:

  • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Quench the metabolism by adding 1 mL of ice-cold (-80°C) 80% methanol.

  • Extract the intracellular metabolites as described in Protocol 1, steps 4-7.

4. LC-MS/MS Analysis:

  • Analyze the extracted metabolites by LC-MS/MS to measure the incorporation of ¹³C into the intermediates of this compound β-oxidation (e.g., C14-dicarboxyloyl-CoA, C11-dicarboxyloyl-CoA) and the final products (propionyl-CoA and acetyl-CoA).

  • The mass isotopomer distribution of these metabolites will reveal the flux through the pristanic acid oxidation pathway.

Mandatory Visualizations

Pristanoyl_CoA_Metabolism Phytanic_Acid Phytanic Acid Pristanic_Acid Pristanic Acid Phytanic_Acid->Pristanic_Acid α-Oxidation Pristanoyl_CoA_R (2R)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA_R Acyl-CoA Synthetase Pristanoyl_CoA_S (2S)-Pristanoyl-CoA Pristanoyl_CoA_R->Pristanoyl_CoA_S AMACR Dehydropristanoyl_CoA trans-2,3-Dehydrothis compound Pristanoyl_CoA_S->Dehydropristanoyl_CoA ACOX2/3 Hydroxypristanoyl_CoA 3-Hydroxythis compound Dehydropristanoyl_CoA->Hydroxypristanoyl_CoA MFP2 (Hydratase) Ketopristanoyl_CoA 3-Ketothis compound Hydroxypristanoyl_CoA->Ketopristanoyl_CoA MFP2 (Dehydrogenase) Trimethyltridecanoyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA Ketopristanoyl_CoA->Trimethyltridecanoyl_CoA SCPx Propionyl_CoA Propionyl-CoA Ketopristanoyl_CoA->Propionyl_CoA SCPx Trimethyltridecanoyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Trimethyltridecanoyl_CoA->Acetyl_CoA Dimethylnonanoyl_CoA 4,8-Dimethyl- nonanoyl-CoA Trimethyltridecanoyl_CoA->Dimethylnonanoyl_CoA 2 cycles of β-Oxidation Mitochondria Mitochondria Dimethylnonanoyl_CoA->Mitochondria Carnitine Shuttle

Caption: Peroxisomal β-oxidation pathway of this compound.

Experimental_Workflow_LCMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell_Culture 1. Cell Culture (e.g., Fibroblasts) Washing 2. Wash with ice-cold PBS Cell_Culture->Washing Quenching 3. Quench with ice-cold Methanol Washing->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Drying 5. Dry Extract Extraction->Drying Reconstitution 6. Reconstitute in Mobile Phase Drying->Reconstitution Injection 7. Inject Sample Reconstitution->Injection Separation 8. Chromatographic Separation (C18) Injection->Separation Detection 9. Mass Spectrometric Detection (MRM) Separation->Detection Quantification 10. Data Analysis & Quantification Detection->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Metabolic_Flux_Analysis Start Start: Cultured Cells Labeling 1. Label with [U-13C]-Pristanic Acid Start->Labeling Time_Course 2. Time Course Incubation Labeling->Time_Course Harvest 3. Harvest Cells at Different Time Points Time_Course->Harvest Extraction 4. Metabolite Extraction Harvest->Extraction Analysis 5. LC-MS/MS Analysis of Labeled Metabolites Extraction->Analysis Modeling 6. Computational Flux Modeling Analysis->Modeling Result Result: Metabolic Flux Map Modeling->Result

Caption: Workflow for metabolic flux analysis of pristanic acid oxidation.

Conclusion

This compound stands as a critical juncture in the metabolism of branched-chain fatty acids. Its efficient degradation through the peroxisomal β-oxidation pathway is essential for maintaining lipid homeostasis and preventing the accumulation of toxic metabolites. The methodologies and data presented in this technical guide provide a foundational resource for researchers and clinicians working to unravel the complexities of these pathways and to develop effective therapeutic interventions for related metabolic disorders. Further research into the specific kinetics of the human enzymes involved and the application of metabolic flux analysis will undoubtedly deepen our understanding and open new avenues for treatment.

References

The Core Metabolic Pathway: Phytanic Acid α-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Pristanoyl-CoA from Phytanic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core metabolic pathway for the synthesis of this compound from phytanic acid, a process known as α-oxidation. This pathway is crucial for the degradation of phytanic acid, a branched-chain fatty acid that cannot be metabolized by the more common β-oxidation pathway due to a methyl group on its β-carbon.[1] Deficiencies in this pathway lead to the accumulation of phytanic acid, causing rare but severe neurological disorders such as Refsum disease.[2]

The α-oxidation of phytanic acid is a multi-step enzymatic process that occurs exclusively within the peroxisomes.[3] The pathway sequentially removes a single carbon atom from the carboxyl end of phytanic acid, converting it to pristanic acid, which can then enter the β-oxidation pathway for further catabolism.[1][2]

The key steps are as follows:

  • Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and requires ATP and Mg2+.[1][4] This activation can occur on the cytosolic side of the peroxisome or within the peroxisomal matrix.[4]

  • Hydroxylation of Phytanoyl-CoA: Within the peroxisome, phytanoyl-CoA is hydroxylated at the α-carbon to form 2-hydroxyphytanoyl-CoA.[1] This reaction is catalyzed by phytanoyl-CoA hydroxylase (PhyH) , a dioxygenase that requires Fe2+, O2, and 2-oxoglutarate as co-substrates.[3][5]

  • Cleavage of 2-Hydroxyphytanoyl-CoA: The resulting 2-hydroxyphytanoyl-CoA is then cleaved into two molecules: pristanal (B217276) (an aldehyde) and formyl-CoA.[3] This reaction is catalyzed by 2-hydroxyphytanoyl-CoA lyase (HACL1) , an enzyme dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP) and Mg2+.[3][6]

  • Oxidation of Pristanal: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[7]

  • Activation of Pristanic Acid: Finally, pristanic acid is activated to this compound, which can then be metabolized through three cycles of β-oxidation within the peroxisome.[8]

Signaling Pathway Diagram

Alpha_Oxidation_Pathway cluster_peroxisome Peroxisome Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA This compound Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Beta_Oxidation Pristanoyl_CoA->Beta_Oxidation To β-Oxidation Fe2_O2 Fe2+, O2, 2-Oxoglutarate Fe2_O2->Phytanoyl_CoA TPP_Mg2 TPP, Mg2+ TPP_Mg2->Hydroxyphytanoyl_CoA Phytanic_Acid Phytanic Acid Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase (ATP, CoA, Mg2+) PhyH_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Tissue_Prep Liver Tissue Homogenization Enzyme_Source Post-Nuclear Supernatant Tissue_Prep->Enzyme_Source Incubation Incubate at 37°C Enzyme_Source->Incubation Reaction_Mix Prepare Reaction Mixture (Substrate, Cofactors) Reaction_Mix->Incubation Quenching Quench Reaction Incubation->Quenching Centrifugation Centrifuge and Collect Supernatant Quenching->Centrifugation HPLC HPLC Separation Centrifugation->HPLC Detection Radiometric Detection HPLC->Detection

References

An In-depth Technical Guide to the Enzymes of Pristanoyl-CoA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanoyl-CoA, a branched-chain fatty acyl-CoA, is derived from the alpha-oxidation of phytanic acid, a compound abundant in the human diet from dairy products, meat, and fish. Its degradation is essential for normal cellular function, and defects in this pathway are associated with several inherited metabolic disorders. This technical guide provides a comprehensive overview of the core enzymes involved in the peroxisomal beta-oxidation of this compound. It details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for enzyme activity assessment, and provides visual representations of the metabolic pathway and a diagnostic workflow. This document is intended to serve as a valuable resource for researchers investigating lipid metabolism, peroxisomal disorders, and for professionals involved in the development of therapeutics targeting these pathways.

Introduction to this compound Degradation

The degradation of this compound occurs primarily within the peroxisomes through a modified beta-oxidation pathway. Due to the presence of a methyl group at the alpha-carbon, this compound cannot be processed by the classical mitochondrial beta-oxidation machinery. Peroxisomal degradation involves a series of enzymatic reactions that shorten the carbon chain, ultimately producing acetyl-CoA and propionyl-CoA, which can then be further metabolized in the mitochondria.[1]

The core enzymatic steps are catalyzed by a specific set of peroxisomal enzymes, each with distinct substrate specificities. Deficiencies in any of these enzymes can lead to the accumulation of pristanic acid and its precursors, resulting in severe clinical manifestations, including neurological dysfunction.

The Core Enzymes and the Metabolic Pathway

The peroxisomal beta-oxidation of this compound involves four key enzymatic steps following the initial activation of pristanic acid to this compound. The pathway is initiated by the conversion of the (2R)-epimer of this compound to the (2S)-epimer, which is the substrate for the subsequent oxidase.[2]

The degradation proceeds as follows:

  • Isomerization: α-methylacyl-CoA racemase (AMACR) catalyzes the conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA.

  • Oxidation: Branched-chain acyl-CoA oxidase (ACOX2, and potentially ACOX3) oxidizes (2S)-pristanoyl-CoA to 2,3-trans-pristenoyl-CoA, producing hydrogen peroxide (H₂O₂) in the process.[3][4]

  • Hydration and Dehydrogenation: Peroxisomal multifunctional enzyme type 2 (MFP-2), also known as D-bifunctional protein (DBP), exhibits both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates 2,3-trans-pristenoyl-CoA to 3-hydroxythis compound and then oxidizes it to 3-ketothis compound.[5][6]

  • Thiolysis: Sterol carrier protein X (SCPx), which possesses 3-ketoacyl-CoA thiolase activity, catalyzes the final step, cleaving 3-ketothis compound into propionyl-CoA and a chain-shortened acyl-CoA.[7]

This cycle is repeated, yielding acetyl-CoA in the second and third cycles.

This compound Degradation Pathway Diagram

Pristanoyl_CoA_Degradation cluster_peroxisome Peroxisome Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanoyl_CoA_S (2S)-Pristanoyl-CoA Pristanoyl_CoA->Pristanoyl_CoA_S AMACR Pristenoyl_CoA trans-2,3-Dehydrothis compound Pristanoyl_CoA_S->Pristenoyl_CoA ACOX2/3 Hydroxypristanoyl_CoA 3-Hydroxythis compound Pristenoyl_CoA->Hydroxypristanoyl_CoA MFP-2 (Hydratase) Ketopristanoyl_CoA 3-Ketothis compound Hydroxypristanoyl_CoA->Ketopristanoyl_CoA MFP-2 (Dehydrogenase) Short_Acyl_CoA 4,8,12-Trimethyltridecanoyl-CoA Ketopristanoyl_CoA->Short_Acyl_CoA SCPx (Thiolase) Propionyl_CoA Propionyl-CoA Ketopristanoyl_CoA->Propionyl_CoA SCPx (Thiolase)

This compound Degradation Pathway

Quantitative Data on Core Enzymes

Quantitative kinetic data for the enzymes involved in human this compound degradation are crucial for understanding the pathway's efficiency and the impact of enzymatic defects. The available data are summarized below. It is important to note that kinetic parameters can vary depending on the experimental conditions and the specific substrate analogue used.

EnzymeGeneSubstrateKmVmax / Specific ActivityOrganism/Source
AMACR AMACR(2R)-Pristanoyl-CoA17.2 µM0.1 µmol/min/mgHuman (recombinant)
ACOX2 ACOX2(2S)-Pristanoyl-CoA---
MFP-2 (Hydratase) HSD17B4Pristenoyl-CoA---
MFP-2 (Dehydrogenase) HSD17B43-Hydroxythis compound---
SCPx (Thiolase) SCP23-Ketothis compound---

Experimental Protocols

Accurate measurement of enzyme activity is fundamental for diagnosing peroxisomal disorders and for research purposes, including the screening of potential therapeutic agents. Below are detailed protocols for the key enzymes in this compound degradation.

α-Methylacyl-CoA Racemase (AMACR) Activity Assay (Colorimetric)

This assay is based on the elimination of 2,4-dinitrophenolate (B1223059) from a synthetic substrate, which can be monitored spectrophotometrically.[8]

Materials:

  • Purified recombinant human AMACR or cell/tissue lysate

  • (2R/S)-2-methyl-3-(2,4-dinitrophenoxy)-3-oxopropyl-CoA (substrate)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer, pH 7.4.

  • Add the AMACR enzyme source (e.g., 5 µL of purified enzyme or 20-50 µg of cell lysate protein).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate to a final concentration of 100 µM.

  • Immediately monitor the increase in absorbance at 405 nm for 10-20 minutes at 37°C.

  • The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of 2,4-dinitrophenolate.

Branched-Chain Acyl-CoA Oxidase (ACOX2/3) Activity Assay (Fluorometric)

This is a coupled enzyme assay where the hydrogen peroxide produced by ACOX is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate to a highly fluorescent product.[9][10]

Materials:

  • Purified recombinant human ACOX2/3 or peroxisomal fraction

  • (2S)-Pristanoyl-CoA (substrate)

  • Potassium phosphate buffer (50 mM, pH 8.0)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Fluorometer or microplate reader (Ex/Em = 530-560/590 nm)

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 8.0), 0.1 U/mL HRP, and 50 µM Amplex® Red.

  • Add the enzyme source (e.g., purified ACOX or peroxisomal fraction).

  • Pre-incubate the mixture at 37°C for 5 minutes in the dark.

  • Initiate the reaction by adding (2S)-pristanoyl-CoA to a final concentration of 25 µM.

  • Measure the increase in fluorescence at Ex/Em = 544/590 nm for 15-30 minutes at 37°C, protected from light.

  • Generate a standard curve with known concentrations of H₂O₂ to quantify the rate of H₂O₂ production, which is stoichiometric to ACOX activity.

Peroxisomal Multifunctional Enzyme Type 2 (MFP-2) Activity Assay

MFP-2 has two sequential activities that can be measured.

This assay measures the decrease in absorbance at 263 nm due to the hydration of the double bond in the enoyl-CoA substrate.

Materials:

  • Purified recombinant human MFP-2 or peroxisomal fraction

  • trans-2,3-Pristenoyl-CoA (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • UV/Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer, pH 8.0.

  • Add the substrate to a final concentration of 50 µM.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the decrease in absorbance at 263 nm.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate.

This assay measures the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified recombinant human MFP-2 or peroxisomal fraction

  • 3-Hydroxythis compound (substrate)

  • Tris-HCl buffer (100 mM, pH 9.0)

  • NAD⁺ (1 mM)

  • UV/Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl buffer (pH 9.0) and 1 mM NAD⁺.

  • Add the enzyme source.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the substrate to a final concentration of 50 µM.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the rate of NADH production using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

Sterol Carrier Protein X (SCPx) Thiolase Activity Assay (Spectrophotometric)

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A (CoA), which results in a decrease in absorbance at 303 nm.[11]

Materials:

  • Purified recombinant human SCPx or peroxisomal fraction

  • 3-Ketothis compound (substrate)

  • Potassium phosphate buffer (50 mM, pH 8.0)

  • Coenzyme A (CoA) (0.1 mM)

  • Magnesium chloride (MgCl₂) (25 mM)

  • UV/Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 8.0), 25 mM MgCl₂, and 0.1 mM CoA.

  • Add the substrate to a final concentration of 20 µM.

  • Equilibrate the mixture to 37°C.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the decrease in absorbance at 303 nm.

  • Calculate the rate of substrate cleavage based on the change in absorbance.

Experimental Workflow: Diagnosis of Peroxisomal Beta-Oxidation Defects

The diagnosis of single enzyme deficiencies in the this compound degradation pathway typically involves a multi-step process, starting from clinical suspicion and biochemical screening to definitive enzymatic and genetic testing.[2][12]

Diagnostic Workflow for Peroxisomal Disorders

Diagnostic_Workflow cluster_clinical Clinical Evaluation cluster_biochemical Biochemical Screening cluster_enzymatic Enzymatic Assays cluster_genetic Genetic Confirmation Clinical_Suspicion Clinical Suspicion (e.g., neurological symptoms) Metabolite_Analysis Metabolite Analysis (Plasma/Urine) - Pristanic Acid - Phytanic Acid Clinical_Suspicion->Metabolite_Analysis Fibroblast_Culture Patient Fibroblast Culture Metabolite_Analysis->Fibroblast_Culture Abnormal metabolites Cell_Lysate Preparation of Cell Lysate Fibroblast_Culture->Cell_Lysate Enzyme_Assays Enzyme Activity Assays - AMACR - ACOX2/3 - MFP-2 - SCPx Cell_Lysate->Enzyme_Assays Genetic_Testing Gene Sequencing (AMACR, ACOX2, HSD17B4, SCP2) Enzyme_Assays->Genetic_Testing Deficient enzyme activity

Diagnostic Workflow for Peroxisomal Disorders

Conclusion

The enzymatic degradation of this compound is a critical metabolic pathway, and its disruption leads to severe human diseases. This guide has provided a detailed overview of the core enzymes involved, presenting the current state of knowledge on their function, kinetics, and methods for their analysis. While significant progress has been made in elucidating this pathway, gaps in our understanding remain, particularly concerning the precise kinetic parameters of the human enzymes with their physiological substrates. Further research in these areas will be invaluable for improving diagnostic strategies and for the development of targeted therapies for patients with peroxisomal beta-oxidation disorders. The protocols and workflows presented herein offer a solid foundation for researchers and clinicians working in this important field.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refsum disease is a rare, autosomal recessive disorder characterized by the accumulation of phytanic acid, a branched-chain fatty acid, in plasma and tissues.[1][2][3] This accumulation is the result of a deficiency in the alpha-oxidation pathway, a metabolic process essential for the degradation of phytanic acid.[1][4] The resulting neurotoxicity and cellular dysfunction lead to a range of debilitating symptoms, including retinitis pigmentosa, anosmia (loss of smell), peripheral neuropathy, cerebellar ataxia, and ichthyosis.[2][5] This technical guide provides a comprehensive overview of the biochemical link between pristanoyl-CoA and Refsum disease, detailing the metabolic pathways, enzymatic defects, and current methodologies for research and diagnosis.

The Alpha-Oxidation Pathway of Phytanic Acid

Phytanic acid, derived from dietary sources such as dairy products, ruminant fats, and certain fish, cannot be metabolized by the typical beta-oxidation pathway due to the presence of a methyl group on its β-carbon.[1] Instead, it undergoes alpha-oxidation, a process that removes a single carbon from the carboxyl end, to form pristanic acid, which can then enter the beta-oxidation pathway.[4] This entire process is believed to occur within the peroxisomes.[1][4]

The key enzymatic steps in the alpha-oxidation of phytanic acid are:

  • Activation to Phytanoyl-CoA: Phytanic acid is first activated to phytanoyl-CoA by phytanoyl-CoA synthetase.[6]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated by phytanoyl-CoA hydroxylase (PhyH) to form 2-hydroxyphytanoyl-CoA. This is the rate-limiting step and the primary site of the enzymatic defect in most cases of Refsum disease.[3][4]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal (B217276) and formyl-CoA.[7]

  • Oxidation to Pristanic Acid: Pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid.[4]

  • Activation to this compound: Pristanic acid is subsequently activated to This compound , which can then be degraded via peroxisomal beta-oxidation.[8]

Signaling Pathway: Alpha-Oxidation of Phytanic Acid

Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Pristanoyl_CoA This compound Pristanic_Acid->Pristanoyl_CoA This compound Synthetase Beta_Oxidation β-Oxidation Pristanoyl_CoA->Beta_Oxidation Phytanoyl_CoA_Synthetase Phytanoyl-CoA Synthetase (ATP, CoA) PhyH Phytanoyl-CoA Hydroxylase (PhyH) (Fe²⁺, O₂, 2-oxoglutarate) HACL1 2-Hydroxyphytanoyl-CoA Lyase (HACL1) (TPP) Aldehyde_Dehydrogenase Aldehyde Dehydrogenase (NAD⁺) Pristanoyl_CoA_Synthetase This compound Synthetase (ATP, CoA)

Caption: The alpha-oxidation pathway of phytanic acid leading to the formation of this compound.

The Role of this compound in Refsum Disease

In Refsum disease, the genetic defect most commonly lies in the PHYH gene, which codes for phytanoyl-CoA hydroxylase.[9][10] Less frequently, mutations in the PEX7 gene, responsible for the import of PhyH into the peroxisome, can also cause the disease.[9][11][12] This enzymatic deficiency leads to a blockage in the alpha-oxidation pathway, resulting in the massive accumulation of phytanic acid in the blood and tissues.[9] While this compound is a downstream product that is not directly accumulated, its formation is significantly reduced due to the upstream blockage. The measurement of both phytanic acid and pristanic acid is therefore crucial for the diagnosis of Refsum disease.

Peroxisomal Beta-Oxidation of this compound

Once formed, this compound undergoes beta-oxidation within the peroxisome. This process involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA and propionyl-CoA.[7][13] The key enzymes in this pathway are:

  • α-Methylacyl-CoA Racemase (AMACR): Converts (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, the substrate for the next enzyme.[4][14]

  • Acyl-CoA Oxidase 3 (ACOX3) or Branched-Chain Acyl-CoA Oxidase: Catalyzes the first step of beta-oxidation.[10][15][16]

  • Peroxisomal Multifunctional Enzyme Type 2 (MFP-2) (also known as D-bifunctional protein): Possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.[1][2][17]

  • Peroxisomal Thiolase (SCPx): Catalyzes the final step, cleaving the beta-ketoacyl-CoA to release acetyl-CoA or propionyl-CoA.[8][18]

Signaling Pathway: Peroxisomal Beta-Oxidation of this compound

Beta_Oxidation_Pristanoyl_CoA Pristanoyl_CoA (2R)-Pristanoyl-CoA S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanoyl_CoA->S_Pristanoyl_CoA AMACR Enoyl_CoA 2-enoyl-CoA S_Pristanoyl_CoA->Enoyl_CoA ACOX3 Hydroxyacyl_CoA 3-hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA MFP-2 (Hydratase) Ketoacyl_CoA 3-ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA MFP-2 (Dehydrogenase) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA SCPx (Thiolase) Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA SCPx (Thiolase) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA SCPx (Thiolase) Shortened_Acyl_CoA->Ketoacyl_CoA Further cycles

Caption: The peroxisomal beta-oxidation pathway for this compound.

Quantitative Data in Refsum Disease

The hallmark of Refsum disease is a significant elevation of phytanic acid in the plasma.[17]

AnalyteConditionConcentration Range
Phytanic Acid Refsum Disease >200 µmol/L [5]
10-50 mg/dL (or higher)
Normal <16 µmol/L [2]
≤ 0.2 mg/dL
Pristanic Acid Refsum Disease Low [2][17]
Normal 0.0 - 1.5 µmol/L [19]

Experimental Protocols

Quantification of Phytanic and Pristanic Acid by GC-MS

This method is the gold standard for the diagnosis of Refsum disease.[4][14]

a. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., deuterated phytanic acid).[14]

  • Perform alkaline hydrolysis to release fatty acids from lipids.

  • Acidify the sample and extract the fatty acids with an organic solvent (e.g., hexane).

b. Derivatization:

  • Evaporate the organic solvent under a stream of nitrogen.

  • Convert the fatty acids to their more volatile methyl esters (FAMEs) by adding a derivatizing agent such as boron trifluoride-methanol and heating.[14]

c. GC-MS Analysis:

  • Inject the FAMEs into a gas chromatograph equipped with a capillary column.

  • The separated compounds are detected by a mass spectrometer.

  • Quantify the phytanic and pristanic acid methyl esters by comparing their peak areas to that of the internal standard.[14]

Experimental Workflow: GC-MS Analysis of Phytanic Acid

GCMS_Workflow Start Plasma Sample Hydrolysis Alkaline Hydrolysis Start->Hydrolysis Extraction Hexane Extraction Hydrolysis->Extraction Derivatization Methyl Ester Derivatization (FAMEs) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: Workflow for the quantification of phytanic acid by GC-MS.

Phytanoyl-CoA Hydroxylase (PhyH) Activity Assay in Fibroblasts

This assay directly measures the activity of the deficient enzyme in Refsum disease.[17][20]

a. Cell Culture and Homogenization:

  • Culture human skin fibroblasts to confluency.[20]

  • Harvest the cells and resuspend them in a homogenization buffer.

  • Homogenize the cells on ice using a Dounce homogenizer.[17]

  • Centrifuge to remove nuclei and cell debris, and collect the supernatant.[17]

b. Enzymatic Reaction:

  • Prepare a reaction mixture containing the cell homogenate, [1-¹⁴C]phytanoyl-CoA, and the necessary cofactors (Fe²⁺, 2-oxoglutarate, ascorbate).[17]

  • Incubate the reaction at 37°C.

  • Stop the reaction by adding an acid solution.[17]

c. Product Quantification:

  • Separate the product, [1-¹⁴C]2-hydroxyphytanoyl-CoA, from the substrate using reverse-phase HPLC.

  • Quantify the radioactivity of the product peak using a scintillation counter.[17]

  • Calculate the enzyme activity as nmol of product formed per hour per mg of protein.[17]

2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity Assay

This assay measures the activity of the second enzyme in the alpha-oxidation pathway.[7]

a. Enzyme Source:

  • Use a purified recombinant HACL1 enzyme or a cell/tissue homogenate.

b. Enzymatic Reaction:

  • Prepare a reaction mixture containing the enzyme source, 2-hydroxyphytanoyl-CoA, and the cofactor thiamine (B1217682) pyrophosphate (TPP).[7]

  • Incubate the reaction at 37°C.

c. Product Detection:

  • The products are pristanal and formyl-CoA.

  • Formyl-CoA is unstable and spontaneously hydrolyzes to formate.

  • Quantify the formation of pristanal using a suitable method, such as derivatization followed by HPLC or GC-MS.

Isolation of Peroxisomes

This protocol allows for the enrichment of peroxisomes from tissues or cultured cells for further biochemical studies.[6][8][21]

a. Homogenization:

  • Mince fresh tissue or harvest cultured cells and resuspend in an ice-cold homogenization buffer.[6][8]

  • Homogenize using a Dounce homogenizer.[6][8]

b. Differential Centrifugation:

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.[6][8]

  • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet a fraction enriched in mitochondria and peroxisomes.[6]

c. Density Gradient Centrifugation:

  • Resuspend the pellet from the previous step and layer it onto a density gradient (e.g., OptiPrep or Nycodenz).

  • Centrifuge at high speed (e.g., 100,000 x g).

  • Peroxisomes will band at a specific density, allowing for their separation from mitochondria and other organelles.[21]

  • Collect the peroxisome-enriched fraction.

Conclusion

The intricate link between this compound and Refsum disease highlights the critical role of peroxisomal alpha-oxidation in lipid metabolism. A thorough understanding of this pathway and the associated enzymatic defects is paramount for the accurate diagnosis and the development of novel therapeutic strategies for this debilitating neurological disorder. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to unravel the complexities of Refsum disease and improve patient outcomes.

References

The Cellular Landscape of Pristanoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the cellular localization of pristanoyl-CoA metabolism. This compound, a branched-chain fatty acyl-CoA, is a key intermediate in the degradation of phytanic acid, a dietary component that accumulates in several inherited metabolic disorders. Understanding the precise subcellular location of each metabolic step is critical for elucidating disease mechanisms and developing targeted therapeutic strategies.

Core Metabolic Pathway: A Dual-Organelle Process

The metabolism of pristanic acid into its CoA ester and its subsequent degradation is a cooperative process, primarily shared between peroxisomes and mitochondria. The journey begins with the α-oxidation of phytanic acid, which also occurs in peroxisomes, to yield pristanic acid. Pristanic acid is then activated to this compound, which undergoes several cycles of β-oxidation within the peroxisome. The resulting chain-shortened acyl-CoAs, along with acetyl-CoA and propionyl-CoA, are then transported to mitochondria for their complete oxidation to CO₂ and water.[1][2]

Pristanoyl_CoA_Metabolism cluster_peroxisome Peroxisome cluster_products cluster_mito Mitochondrion Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA ACSL Pristanic_Acid Pristanic Acid Alpha_Ox α-Oxidation Phytanoyl_CoA->Alpha_Ox Phytanoyl-CoA Hydroxylase ACSL_Pex ACSL/ACSVL1 Pristanic_Acid->ACSL_Pex Pristanoyl_CoA This compound Beta_Oxidation β-Oxidation (3 Cycles) Pristanoyl_CoA->Beta_Oxidation This compound Oxidase (ACOX) MFP-2, SCP-2 DMNC_CoA 4,8-Dimethyl- nonanoyl-CoA Beta_Oxidation->DMNC_CoA Prop_CoA Propionyl-CoA Beta_Oxidation->Prop_CoA Ac_CoA Acetyl-CoA Beta_Oxidation->Ac_CoA ACSL_Pex->Pristanoyl_CoA ATP, CoA Alpha_Ox->Pristanic_Acid Lyase & Dehydrogenase Transport Carnitine Shuttle (CROT, CRAT) DMNC_CoA->Transport Prop_CoA->Transport Ac_CoA->Transport TCA_Cycle TCA Cycle & Oxidative Phosphorylation DMNC_CoA_Mito 4,8-DMNC-CoA DMNC_CoA_Mito->TCA_Cycle Further Oxidation Prop_CoA_Mito Propionyl-CoA Prop_CoA_Mito->TCA_Cycle Further Oxidation Ac_CoA_Mito Acetyl-CoA Ac_CoA_Mito->TCA_Cycle Further Oxidation Transport->DMNC_CoA_Mito Transport Transport->Prop_CoA_Mito Transport Transport->Ac_CoA_Mito Transport

Caption: Overview of this compound Metabolism Pathway.

Subcellular Localization of Key Enzymes

The efficient catabolism of pristanic acid relies on the coordinated action of enzymes located in multiple subcellular compartments, including peroxisomes, mitochondria, and the endoplasmic reticulum (microsomes).

Activation of Pristanic Acid: this compound Synthetase

The crucial first step, the activation of pristanic acid to this compound, is not confined to a single organelle. Studies in rat liver have demonstrated that this compound synthetase activity is present in peroxisomes, mitochondria, and microsomes.[1][3] This activity is attributed to long-chain acyl-CoA synthetases (ACSL), which are capable of activating a range of fatty acids, including pristanic acid.[1] Within the peroxisome, the very-long-chain acyl-CoA synthetase ACSVL1 (also known as FATP2) is oriented towards the peroxisomal matrix and is responsible for activating both imported pristanic acid and pristanic acid generated locally from phytanic acid α-oxidation.[3][4]

Peroxisomal β-Oxidation Cascade

Once formed within the peroxisome, this compound is degraded by a specific set of β-oxidation enzymes distinct from those that handle straight-chain fatty acids.[5][6]

  • This compound Oxidase (ACOX): This is the first and rate-limiting enzyme of the this compound β-oxidation pathway.

  • Multifunctional Protein 2 (MFP-2): This enzyme provides the subsequent 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[5][6]

  • Sterol Carrier Protein X (SCPx): This protein contains the 3-ketoacyl-CoA thiolase activity required to cleave the 2-methyl-branched acyl-CoA, releasing propionyl-CoA and a chain-shortened acyl-CoA.[4]

Mitochondrial Final Oxidation

Peroxisomal β-oxidation is an incomplete process. The end products—4,8-dimethylnonanoyl-CoA, propionyl-CoA, and acetyl-CoA—must be transported to mitochondria for complete oxidation.[1][2] This transfer is predominantly mediated by the carnitine shuttle system, involving the peroxisomal enzymes carnitine O-octanoyltransferase (CROT) and carnitine acetyltransferase (CRAT), which convert the acyl-CoAs into their corresponding acylcarnitine esters for transport.[7]

Quantitative Data on Enzyme Distribution

Subcellular fractionation studies have been instrumental in quantifying the contribution of different organelles to this compound metabolism. The data underscores the central role of peroxisomes while highlighting the supportive functions of other compartments.

Enzyme / ProcessPeroxisomesMitochondriaMicrosomes (ER)CytosolReference(s)
This compound Synthetase Activity PresentPresentPresent-[1][3]
Palmitoyl-CoA Synthetase (% of total) ~7%PresentPresent-[8]
Phytanoyl-CoA/Pristanoyl-CoA Thioesterase Activity (nmol/min/mg) 60 - 703 - 113 - 113 - 11[9]
This compound β-Oxidation Primary Site---[2][6]
Final Oxidation of β-Oxidation Products -Primary Site--[1][10]

Regulatory and Signaling Pathways

The metabolism of this compound is tightly regulated. Pathological accumulation of its precursors, phytanic and pristanic acid, can trigger aberrant signaling cascades, leading to cellular dysfunction.

PPARα-Mediated Transcriptional Regulation

The expression of key enzymes in the peroxisomal β-oxidation pathway is under the transcriptional control of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[11][12] When activated by ligands such as fatty acids or fibrate drugs, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[13] This includes the genes encoding for acyl-CoA oxidase, MFP-2, and thiolase.[5][13]

PPAR_alpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Fatty Acids (e.g., Pristanic Acid) Fibrates PPARa_inactive PPARα Ligand->PPARa_inactive activates PPARa_active PPARα-RXR Heterodimer Ligand->PPARa_active PPARa_inactive->PPARa_active RXR RXR RXR->PPARa_active PPRE PPRE (DNA Response Element) PPARa_active->PPRE binds to PPARa_active->PPRE Transcription ↑ Gene Transcription PPRE->Transcription PPRE->Transcription mRNA mRNA (ACOX, MFP-2, etc.) Transcription->mRNA Transcription->mRNA

Caption: PPARα signaling pathway regulating β-oxidation genes.
GPR40-Mediated Calcium Signaling

Elevated levels of pristanic and phytanic acids, as seen in peroxisomal disorders, can act as signaling molecules. These fatty acids are capable of activating the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[14] Activation of GPR40 triggers a signaling cascade via the Gαq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[15][16] This deregulation of intracellular calcium can contribute to the cellular toxicity observed in diseases like Refsum disease.

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum FA Pristanic Acid GPR40 GPR40 FA->GPR40 activates Gaq Gαq/11 GPR40->Gaq PLC Phospholipase C (PLC) Gaq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds Ca_release ↑ [Ca²⁺]i Toxicity Cellular Dysfunction & Toxicity Ca_release->Toxicity IP3R->Ca_release triggers

Caption: GPR40-mediated Ca²⁺ signaling by pristanic acid.

Appendix: Experimental Protocols

Detailed methodologies are essential for the accurate study of subcellular metabolic processes. The following sections provide protocols for key experiments used to determine the cellular localization of this compound metabolism.

A.1. Subcellular Fractionation of Rat Liver by Differential and Density Gradient Centrifugation

This protocol allows for the enrichment of peroxisomal, mitochondrial, and microsomal fractions from rat liver tissue.[2][17][18]

Subcellular_Fractionation start 1. Homogenize Rat Liver in ice-cold homogenization buffer cent1 2. Centrifuge 1,000 x g, 10 min start->cent1 pellet1 Pellet 1 (P1) (Nuclei, Debris) - DISCARD - cent1->pellet1 sup1 Supernatant 1 (S1) (Post-Nuclear Supernatant) cent1->sup1 cent2 3. Centrifuge S1 3,000 x g, 10 min sup1->cent2 pellet2 Pellet 2 (P2) (Heavy Mitochondria) - MITOCHONDRIAL FRACTION 1 - cent2->pellet2 sup2 Supernatant 2 (S2) cent2->sup2 cent3 4. Centrifuge S2 25,000 x g, 20 min sup2->cent3 pellet3 Pellet 3 (P3) (Light Mitochondrial / Crude Peroxisomal Fraction) - PROCESS FURTHER - cent3->pellet3 sup3 Supernatant 3 (S3) (Cytosol + Microsomes) cent3->sup3 gradient 6. Resuspend P3 & Layer on Iodixanol/Nycodenz Gradient pellet3->gradient cent4 5. Centrifuge S3 100,000 x g, 60 min sup3->cent4 pellet4 Pellet 4 (P4) - MICROSOMAL FRACTION - cent4->pellet4 sup4 Supernatant 4 (S4) - CYTOSOLIC FRACTION - cent4->sup4 ultracent 7. Ultracentrifuge ~100,000 x g, 2-3 hr gradient->ultracent fractions 8. Collect Gradient Fractions ultracent->fractions mito_final Mitochondrial Band fractions->mito_final pex_final Peroxisomal Band fractions->pex_final

Caption: Experimental workflow for subcellular fractionation.

Methodology:

  • Homogenization: Euthanize a rat according to approved institutional guidelines. Perfuse the liver with ice-cold phosphate-buffered saline (PBS), then excise and weigh it. Mince the tissue and homogenize in 4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4) using a Dounce or Potter-Elvehjem homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Carefully collect the supernatant (S1) and centrifuge at 3,000 x g for 10 minutes at 4°C. The resulting pellet (P2) is enriched in heavy mitochondria.

    • Transfer the supernatant (S2) to a new tube and centrifuge at 25,000 x g for 20 minutes at 4°C. The pellet (P3) is the light mitochondrial/crude peroxisomal fraction. The supernatant (S3) contains cytosol and microsomes.

    • To separate microsomes, centrifuge S3 at 100,000 x g for 60 minutes at 4°C. The pellet (P4) is the microsomal fraction, and the supernatant (S4) is the cytosolic fraction.

  • Density Gradient Centrifugation:

    • Gently resuspend the P3 pellet in a small volume of homogenization buffer.

    • Layer the resuspended P3 fraction onto a pre-formed continuous or step-wise density gradient (e.g., 15-50% OptiPrep™ or Nycodenz).

    • Centrifuge at approximately 100,000 x g for 2-3 hours at 4°C in a swinging-bucket rotor.

    • Peroxisomes will band at a higher density than mitochondria and lysosomes. Carefully collect the distinct bands.

  • Analysis: Determine the protein concentration of each fraction. Confirm the identity and purity of the fractions by Western blot analysis using specific organelle marker proteins (e.g., Catalase or PMP70 for peroxisomes, TOM20 or Cytochrome C Oxidase for mitochondria, Calnexin for ER/microsomes).

A.2. Western Blot Analysis of Subcellular Fractions

This protocol is used to detect and semi-quantify specific proteins (e.g., ACSVL1, ACOX, TOM20) within the isolated subcellular fractions.[19][20]

Methodology:

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each subcellular fraction with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel in an appropriate running buffer until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody's host species) for 1 hour at room temperature.

  • Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

A.3. Immunofluorescence Staining for Co-localization Studies

This protocol is used to visualize the subcellular localization of proteins within intact cells, for example, to confirm if a protein of interest co-localizes with peroxisomal or mitochondrial markers.[21][22]

Methodology:

  • Cell Culture: Grow adherent cells (e.g., HepG2 human liver cells) on sterile glass coverslips in a petri dish until they reach 60-70% confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with a solution of 0.2% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.

  • Blocking: Wash again with PBS. Block non-specific binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA and 5% normal donkey serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies diluted in blocking buffer (e.g., a rabbit anti-PEX14 for peroxisomes and a mouse anti-TOM20 for mitochondria) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate with a cocktail of fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit and Alexa Fluor 594-conjugated anti-mouse) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes. After a final wash, mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a confocal or fluorescence microscope. Co-localization of signals from different fluorophores can be analyzed using appropriate imaging software.

References

An In-depth Technical Guide to the Discovery and History of Pristanoyl-CoA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanoyl-CoA is a critical intermediate in the metabolism of branched-chain fatty acids, particularly phytanic acid, a substance derived from dietary sources. The elucidation of its metabolic pathway has been intrinsically linked to the understanding of the rare genetic disorder, Refsum disease. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing the metabolic pathways, key enzymatic players, and their regulation. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the core biochemical processes to serve as a valuable resource for researchers in the fields of metabolic disorders, peroxisome biology, and drug development.

Introduction: The Serendipitous Discovery through Refsum Disease

The story of this compound is inseparable from the clinical observations of a debilitating neurological disorder. In 1946, the Norwegian physician Sigvald Refsum described a rare hereditary condition characterized by retinitis pigmentosa, peripheral neuropathy, cerebellar ataxia, and elevated protein levels in the cerebrospinal fluid, which he termed "heredopathia atactica polyneuritiformis". This condition would later become known as Refsum disease.[1]

A pivotal breakthrough came in 1963 when Klenk and Kahlke identified the accumulating substance in the tissues and plasma of Refsum disease patients as phytanic acid (3,7,11,15-tetramethylhexadecanoic acid).[2] This discovery transformed Refsum disease from a neurological curiosity into a defined inborn error of lipid metabolism. The presence of a methyl group on the β-carbon of phytanic acid sterically hinders its degradation through the conventional β-oxidation pathway, leading researchers to hypothesize the existence of an alternative metabolic route.

Subsequent research in the 1960s by Steinberg and colleagues elucidated this alternative pathway, which they named α-oxidation . This process involves the removal of a single carbon atom from the carboxyl end of the fatty acid. The product of the first cycle of phytanic acid α-oxidation is pristanic acid (2,6,10,14-tetramethylpentadecanoic acid), which, after activation to its coenzyme A thioester, This compound , can then enter the β-oxidation pathway.[2][3]

The Central Role of the Peroxisome

Initially, mitochondria were considered the primary site of α-oxidation. However, studies in the late 1980s on fibroblasts from patients with Zellweger syndrome, a peroxisome biogenesis disorder, revealed an inability to oxidize phytanic acid, strongly implicating the peroxisome as the essential organelle for this metabolic process.[1] It is now firmly established that the entire pathway of phytanic acid α-oxidation and the subsequent β-oxidation of this compound are primarily localized within the peroxisome.[1][2]

The Metabolic Pathway of this compound Formation and Degradation

The metabolism of phytanic acid to this compound and its subsequent degradation is a multi-step enzymatic process occurring within the peroxisomes.

α-Oxidation of Phytanic Acid to Pristanic Acid
  • Activation: Phytanic acid is first activated to phytanoyl-CoA by an acyl-CoA synthetase. This activation can occur in the endoplasmic reticulum, mitochondria, and on the peroxisomal membrane.[4]

  • Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , a 2-oxoglutarate-dependent dioxygenase, to form 2-hydroxyphytanoyl-CoA. A deficiency in this enzyme is the primary cause of classic Refsum disease.[2]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) into pristanal and formyl-CoA.

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[5]

  • Activation to this compound: Pristanic acid is then activated to This compound by a peroxisomal acyl-CoA synthetase.[5]

β-Oxidation of this compound

This compound, now amenable to β-oxidation, undergoes three cycles of this process within the peroxisome.[6] This pathway involves a distinct set of enzymes compared to mitochondrial β-oxidation.

  • Racemization: Naturally occurring pristanic acid is a mix of (2R) and (2S) stereoisomers. Only the (2S)-pristanoyl-CoA isomer is a substrate for the first enzyme of peroxisomal β-oxidation. The (2R)-isomer is converted to the (2S)-isomer by α-methylacyl-CoA racemase (AMACR) .[7]

  • Oxidation: (2S)-pristanoyl-CoA is oxidized by the peroxisomal branched-chain acyl-CoA oxidase, ACOX2 (or ACOX3, also known as this compound oxidase) , to produce 2,3-trans-enoyl-pristanoyl-CoA.[6]

  • Hydration and Dehydrogenation: The multifunctional enzyme 2 (MFP-2 , also known as D-bifunctional protein) catalyzes the subsequent hydration and dehydrogenation steps.[6]

  • Thiolytic Cleavage: The final step is the thiolytic cleavage by sterol carrier protein X (SCPx) , which releases propionyl-CoA and a shortened acyl-CoA.[6]

After three cycles of peroxisomal β-oxidation, the resulting products are 4,8-dimethylnonanoyl-CoA, two molecules of propionyl-CoA, and one molecule of acetyl-CoA.[8] The 4,8-dimethylnonanoyl-CoA is then transported to the mitochondria for complete oxidation.[6]

Quantitative Data

A critical aspect of understanding the significance of this compound in health and disease lies in the quantitative analysis of its concentration and the kinetic properties of the enzymes involved in its metabolism.

Table 1: Plasma Concentrations of Phytanic and Pristanic Acid in Health and Disease
AnalyteConditionConcentration (µmol/L)Reference
Phytanic AcidHealthy Controls< 15[9]
Refsum Disease> 200 (can exceed 5,600)[4]
Ataxia with elevated pristanic acid60[9]
Pristanic AcidHealthy Controls< 2[9]
Refsum DiseaseLow[10]
Ataxia with elevated pristanic acid50[9]

Note: Data is compiled from various sources and represents a general range. Actual values may vary between individuals and laboratories.

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism
EnzymeSubstrateKmVmaxSource OrganismReference
Phytanoyl-CoA Hydroxylase (PHYH)Phytanoyl-CoAData not availableData not availableHuman/Rat
This compound Oxidase (ACOX3)This compoundData not availableData not availableHuman/Rat
α-Methylacyl-CoA Racemase (AMACR)(2R)-Pristanoyl-CoAData not availableData not availableHuman/Rat

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound metabolism.

Subcellular Fractionation for Peroxisome and Mitochondria Isolation

Principle: This method separates cellular organelles based on their size and density using differential centrifugation followed by a density gradient.

Materials:

  • Tissue sample (e.g., rat liver) or cultured cells

  • Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4)

  • Differential centrifugation buffer

  • Nycodenz or Percoll gradient solutions

  • Dounce homogenizer or sonicator

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Homogenization: Mince the tissue or collect cultured cells and homogenize in ice-cold homogenization buffer using a Dounce homogenizer. For cultured cells, a needle and syringe can be used for lysis.[11][12]

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 min) to pellet nuclei and unbroken cells.[11]

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min) to pellet a crude mitochondrial fraction (which also contains peroxisomes).[11]

    • The resulting supernatant is the cytosolic fraction.

  • Density Gradient Centrifugation:

    • Resuspend the crude mitochondrial pellet in a suitable buffer.

    • Layer the resuspended pellet onto a pre-formed Nycodenz or Percoll gradient.

    • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).[13]

    • Collect the fractions corresponding to mitochondria and peroxisomes based on their known densities.

This compound Synthetase Activity Assay

Principle: The activity of this compound synthetase is determined by measuring the conversion of radiolabeled pristanic acid to this compound.

Materials:

  • Isolated peroxisomal or mitochondrial fraction

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM ATP, 10 mM MgCl₂)

  • [14C]-Pristanic acid

  • Coenzyme A (CoA)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, the organelle fraction, and [14C]-pristanic acid.

  • Initiate Reaction: Start the reaction by adding CoA.

  • Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a mixture of isopropanol/heptane/sulfuric acid).

  • Extraction and Quantification: Extract the radiolabeled this compound and quantify the radioactivity using a scintillation counter. The amount of radioactivity incorporated into the CoA ester is proportional to the enzyme activity.

Signaling Pathways and Logical Relationships

The metabolism of this compound is intricately regulated, primarily through the transcriptional control of the enzymes involved.

Transcriptional Regulation by PPARα

The Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that acts as a key transcriptional regulator of lipid metabolism.[14] Both phytanic acid and pristanic acid are natural ligands for PPARα.[15] Upon activation by these ligands, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[14] This binding leads to the increased expression of genes encoding enzymes involved in both α- and β-oxidation, including PHYH and ACOX (acyl-CoA oxidases).[14][16] This creates a positive feedback loop where the substrates of the pathway induce the expression of the enzymes required for their own degradation.

PPARa_Regulation cluster_0 Cellular Environment cluster_1 Nucleus Phytanic_Acid Phytanic Acid PPARa PPARα Phytanic_Acid->PPARa activates Pristanic_Acid Pristanic Acid Pristanic_Acid->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR binds RXR RXR RXR->PPARa_RXR binds PPRE PPRE PPARa_RXR->PPRE binds to Target_Genes Target Genes (PHYH, ACOX, etc.) PPRE->Target_Genes activates transcription

Caption: PPARα-mediated transcriptional regulation of this compound metabolism.
Experimental Workflow for Studying this compound Metabolism

A typical experimental workflow to investigate the metabolism of this compound and its role in disease involves a multi-pronged approach, starting from clinical observations and progressing to detailed molecular and biochemical analyses.

Experimental_Workflow Clinical_Observation Clinical Observation (e.g., Refsum Disease Symptoms) Metabolite_Analysis Metabolite Analysis (Plasma/Tissue) Clinical_Observation->Metabolite_Analysis Enzyme_Activity_Assay Enzyme Activity Assays (Fibroblasts/Tissue) Metabolite_Analysis->Enzyme_Activity_Assay Genetic_Analysis Genetic Analysis (Gene Sequencing) Enzyme_Activity_Assay->Genetic_Analysis Subcellular_Localization Subcellular Localization Studies Enzyme_Activity_Assay->Subcellular_Localization Functional_Studies Functional Studies (Gene Knockout/Overexpression) Genetic_Analysis->Functional_Studies Drug_Development Drug Development (e.g., Dietary Therapy, Enzyme Replacement) Functional_Studies->Drug_Development

Caption: A logical workflow for investigating this compound metabolism and related disorders.

Conclusion and Future Directions

The journey of this compound research, from its roots in a rare neurological disorder to the detailed molecular understanding of its metabolism, is a testament to the power of clinical observation driving fundamental biochemical discovery. The elucidation of the α- and β-oxidation pathways of branched-chain fatty acids has not only provided a basis for the diagnosis and management of Refsum disease but has also broadened our understanding of peroxisomal function and lipid metabolism in general.

Despite significant progress, several areas warrant further investigation. A notable gap exists in the availability of detailed kinetic data for the key enzymes involved in this compound metabolism. A deeper understanding of the regulatory networks governing this pathway beyond PPARα is also needed. Furthermore, exploring the potential of therapeutic interventions, such as the development of small molecules to enhance the activity of deficient enzymes or bypass metabolic blocks, holds promise for patients with Refsum disease and other related peroxisomal disorders. This in-depth guide serves as a foundation for future research aimed at unraveling the remaining mysteries of this compound metabolism and translating this knowledge into novel therapeutic strategies.

References

The Role of Pristanoyl-CoA in Zellweger Syndrome Pathophysiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Zellweger spectrum disorders (ZSD) are a group of severe, autosomal recessive peroxisome biogenesis disorders (PBDs) characterized by the absence or reduction of functional peroxisomes.[1][2] This organellar dysfunction leads to complex metabolic abnormalities, including the accumulation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[3][4] Pristanoyl-CoA, a key intermediate in the degradation of dietary phytanic acid, is one such molecule whose metabolism is critically impaired. Its accumulation, along with its precursor pristanic acid, is a hallmark biochemical indicator of ZSD and is implicated in the multifaceted pathophysiology of the disease, including significant cellular toxicity. This guide provides an in-depth examination of the metabolic pathways, pathophysiological consequences, and analytical methodologies related to this compound in the context of Zellweger syndrome.

The Peroxisomal Metabolism of this compound

This compound is primarily derived from the metabolism of phytanic acid, a branched-chain fatty acid obtained from dietary sources like dairy products and ruminant fats.[5] Due to a methyl group on its β-carbon, phytanic acid cannot be directly degraded by β-oxidation.[5] It must first undergo α-oxidation within the peroxisome to yield pristanic acid, which is then activated to this compound and can enter the β-oxidation pathway.[1][5]

Alpha-Oxidation of Phytanic Acid

The conversion of phytanic acid to pristanic acid involves a sequence of four enzymatic steps that occur exclusively in the peroxisome:

  • Activation: Phytanic acid is esterified to phytanoyl-CoA by an acyl-CoA synthetase.[5]

  • Hydroxylation: Phytanoyl-CoA 2-hydroxylase (PHYH) oxidizes phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.[5]

  • Cleavage: 2-hydroxyphytanoyl-CoA lyase cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) and formyl-CoA.[5]

  • Dehydrogenation: Pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid.[5]

Beta-Oxidation of this compound

Once formed, pristanic acid is activated to this compound and undergoes three cycles of peroxisomal β-oxidation.[6] This process involves a distinct set of enzymes compared to mitochondrial β-oxidation and requires the concerted action of α-methylacyl-CoA racemase (AMACR) to convert the (2R)-stereoisomer of this compound to the (2S)-form, which can be processed by the subsequent enzymes.[7] The pathway yields acetyl-CoA, propionyl-CoA, and a shortened acyl-CoA (4,8-dimethylnonanoyl-CoA), which is then transported to the mitochondria for complete oxidation.[6]

Caption: Metabolism of phytanic acid to this compound and its subsequent β-oxidation.

Pathophysiology of this compound Accumulation in Zellweger Syndrome

In ZSD, mutations in PEX genes disrupt the biogenesis of peroxisomes, leading to non-functional "ghost" peroxisomes or a complete lack of the organelle.[8] Consequently, all peroxisomal metabolic pathways, including the α- and β-oxidation of branched-chain fatty acids, are impaired.[3][9] This results in the systemic accumulation of phytanic acid and its metabolite, pristanic acid.[1][3] The buildup of pristanic acid leads to a corresponding increase in its activated form, this compound, within the cell.

The accumulation of these lipid species is cytotoxic and contributes significantly to the severe clinical manifestations of ZSD. Recent studies have elucidated a signaling cascade through which pristanic acid exerts its toxicity. It acts as a ligand for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[10][11] Activation of GPR40 triggers a signaling pathway that leads to mitochondrial dysfunction and deregulation of intracellular calcium homeostasis, contributing to the cellular pathology observed in ZSD.[10]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion GPR40 GPR40 / FFAR1 Receptor PLC Phospholipase C (PLC) GPR40->PLC Activates Pristanic_Acid Accumulated Pristanic Acid Pristanic_Acid->GPR40 Binds & Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Ca_Influx Intracellular [Ca²⁺] ↑ Ca_Release->Ca_Influx Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS Cellular_Toxicity Cellular Toxicity & Pathophysiology Mito_Dysfunction->Cellular_Toxicity ROS->Cellular_Toxicity

Caption: Pathophysiological signaling cascade initiated by pristanic acid accumulation.

Quantitative Data Presentation

The failure to metabolize this compound in ZSD leads to a measurable increase of its precursor, pristanic acid, in patient plasma. While direct quantification of this compound in patient tissues is not a routine diagnostic procedure, plasma pristanic acid levels serve as a critical and reliable biomarker.

AnalytePatient GroupBiospecimenConcentration Range (µM)Reference
Pristanic AcidHealthy Controls (Children, 1-13 years)Blood0 - 3.350[3]
Pristanic AcidHealthy Controls (Adults, >18 years)Blood< 3.000[3]
Pristanic AcidZellweger Syndrome PatientsPlasmaElevated (Accumulation)[1][9]
Pristanic AcidBifunctional Protein DeficiencyPlasmaMarkedly Increased[9]
2,3-Pristenic AcidHealthy ControlsPlasma0.002 - 0.048[12]
3-Hydroxypristanic AcidHealthy ControlsPlasma0.02 - 0.81[12]
3-Ketopristanic AcidHealthy ControlsPlasma0.07 - 1.45[12]

Note: Specific concentration ranges for Zellweger syndrome patients can vary based on age, diet, and the specific genetic mutation. The key diagnostic indicator is a level significantly above the normal reference range.[9][13]

Experimental Protocols

Accurate measurement of this compound and related metabolites is essential for diagnosis, monitoring, and research into ZSD. The following sections outline the principles of key methodologies.

Protocol: Quantification of Pristanic Acid in Fibroblasts by GC-MS

This method is used to assess the baseline levels of pristanic acid in cultured patient cells.[14]

  • Cell Culture and Harvest:

    • Culture human skin fibroblasts to confluence in T-25 flasks.

    • Wash the cell monolayer twice with phosphate-buffered saline (PBS).

    • Harvest cells by trypsinization and create a cell pellet by centrifugation.

  • Lipid Extraction:

    • Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) to the cell pellet.

    • Extract total lipids from the cells using a solvent mixture, typically hexane:isopropanol (3:2, v/v).[15]

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

    • Collect the upper organic phase containing the lipids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Resuspend the lipid residue in toluene.

    • Add 14% Boron Trifluoride (BF₃) in methanol (B129727) and heat at 100°C for 30 minutes. This reaction converts free fatty acids into their more volatile methyl esters.[15]

  • GC-MS Analysis:

    • Inject the FAMEs sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., DB-1) and a temperature program designed to separate the different fatty acid methyl esters.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to specifically detect and quantify the ions corresponding to the methyl esters of pristanic acid and the internal standard.

    • Calculate the concentration of pristanic acid by comparing its peak area to that of the known amount of internal standard. Results are typically normalized to the total cell protein amount (e.g., in µg/mg protein).

Protocol: Quantification of this compound in Cell Cultures by LC-MS/MS

This advanced method allows for the direct measurement of the activated form, this compound, providing a more direct view of the metabolic block. The protocol is adapted from general methods for long-chain acyl-CoA measurement.[16][17]

  • Sample Preparation and Extraction:

    • Rapidly quench metabolic activity in cultured cells by flash-freezing in liquid nitrogen.

    • Homogenize the cell sample on ice in an extraction solvent, typically a mixture of acetonitrile, isopropanol, and methanol (e.g., 3:1:1 v/v/v).[17]

    • Add an appropriate internal standard, such as a stable isotope-labeled acyl-CoA (e.g., [¹³C]-palmitoyl-CoA), which is not naturally present or can be distinguished by mass.

    • Sonicate and centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C.

    • Collect the supernatant and dry it completely under a stream of nitrogen.

    • Re-suspend the dry extract in a small volume of a suitable solvent (e.g., 50:50 methanol:water) for analysis.[17]

  • LC-MS/MS Analysis:

    • Inject the re-suspended extract into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Separate the acyl-CoA species using a reverse-phase UPLC/HPLC column (e.g., C18) with a binary solvent gradient, often containing ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[16][17]

    • Quantify the eluting compounds using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Use Selected Reaction Monitoring (SRM) for high specificity and sensitivity. This involves selecting the precursor ion for this compound and a specific product ion generated after fragmentation in the mass spectrometer.

    • Construct a standard curve using known concentrations of a this compound standard to accurately quantify the amount in the biological sample, normalized against the recovery of the internal standard.

Protocol: Phytanic Acid α-Oxidation Assay in Fibroblasts

This functional assay measures the capacity of cells to perform α-oxidation, which is deficient in ZSD.[15][18]

  • Cell Culture and Incubation:

    • Grow patient and control fibroblasts to confluence.

    • Replace the standard culture medium with a fresh medium containing a known concentration (e.g., 10 µM) of a stable isotope-labeled substrate, such as [²H₃]-phytanic acid.[15]

    • Incubate the cells for a defined period (e.g., 72 hours) at 37°C.[15]

  • Sample Collection and Processing:

    • After incubation, collect the culture medium. Harvest the cells from the plate.

    • Combine the medium and cell suspension.

    • Perform lipid extraction and derivatization to FAMEs as described in Protocol 4.1.

  • Analysis and Interpretation:

    • Analyze the sample using GC-MS, monitoring for the ions corresponding to the labeled substrate ([²H₃]-phytanic acid) and its labeled product ([²H₃]-pristanic acid).

    • The rate of α-oxidation is calculated based on the amount of labeled pristanic acid produced. This rate is typically expressed as pmol of product formed per hour per milligram of cell protein.[15]

    • Fibroblasts from ZSD patients will show a significantly reduced or undetectable rate of pristanic acid formation compared to control cells.[18]

Diagnostic Workflow and the Role of this compound Metabolism

The diagnosis of ZSD involves a multi-tiered approach, starting with clinical suspicion and proceeding to biochemical and genetic confirmation. The analysis of metabolites related to this compound metabolism is a cornerstone of this process.[7][8]

G cluster_biochem Biochemical Analysis (Blood/Urine) Start Clinical Suspicion (e.g., Hypotonia, Seizures, Dysmorphic Features) VLCFA ↑ Very-Long-Chain Fatty Acids (VLCFA) Start->VLCFA Initial Screening Pristanic ↑ Pristanic & Phytanic Acid VLCFA->Pristanic Plasmalogen ↓ Plasmalogens Pristanic->Plasmalogen Bile_Acid ↑ Bile Acid Intermediates Plasmalogen->Bile_Acid Fibroblast Fibroblast Studies (Confirmatory) Bile_Acid->Fibroblast If markers abnormal Oxidation_Assay Deficient α- & β-Oxidation (e.g., Pristanic Acid Oxidation) Fibroblast->Oxidation_Assay Genetic Genetic Testing (PEX Gene Sequencing) Fibroblast->Genetic Parallel or Sequential Diagnosis Zellweger Spectrum Disorder Diagnosis Oxidation_Assay->Diagnosis Genetic->Diagnosis

Caption: Diagnostic workflow for Zellweger Spectrum Disorder (ZSD).

Conclusion and Future Directions

This compound and its metabolic precursors are central to the pathophysiology of Zellweger syndrome. The impairment of peroxisomal α- and β-oxidation leads to the accumulation of pristanic acid, which serves as both a critical diagnostic biomarker and a pathogenic molecule that drives cellular toxicity through mechanisms like GPR40 activation and mitochondrial dysfunction.[10] For professionals in drug development, the enzymes in the phytanic and pristanic acid metabolic pathways, as well as the downstream GPR40 signaling cascade, represent potential therapeutic targets. Strategies aimed at reducing substrate accumulation, bypassing the metabolic block, or mitigating the downstream toxic effects could offer novel avenues for intervention in this devastating group of disorders. A thorough understanding of the technical details surrounding this compound metabolism is therefore indispensable for advancing research and developing effective therapies for Zellweger spectrum disorders.

References

Regulation of Pristanoyl-CoA Beta-Oxidation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pristanoyl-CoA, a 2-methyl branched-chain fatty acyl-CoA, is a crucial intermediate in the degradation of phytanic acid, a dietary branched-chain fatty acid. Its metabolism occurs exclusively in peroxisomes via a modified β-oxidation pathway. The regulation of this pathway is critical, as defects lead to the accumulation of toxic metabolites, resulting in severe neurological disorders such as Refsum disease. This guide provides a comprehensive overview of the enzymatic steps, transcriptional control by Peroxisome Proliferator-Activated Receptor Alpha (PPARα), and other regulatory mechanisms governing this compound β-oxidation. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development in this area.

The this compound β-Oxidation Pathway

The catabolism of this compound involves a series of enzymatic reactions that shorten the acyl-chain, producing acetyl-CoA and propionyl-CoA. Unlike the β-oxidation of straight-chain fatty acids, this pathway requires specific enzymes to handle the 2-methyl branch.

Core Enzymes and Reactions

The peroxisomal β-oxidation of this compound consists of four core enzymatic steps:

  • Racemization: Pristanic acid exists as a racemic mixture of (2R)- and (2S)-stereoisomers. The first enzyme of the β-oxidation spiral, branched-chain acyl-CoA oxidase, is stereospecific for the (2S)-isomer. Therefore, (2R)-pristanoyl-CoA must be epimerized to (2S)-pristanoyl-CoA by α-methylacyl-CoA racemase (AMACR) .[1][2]

  • Oxidation: Branched-chain acyl-CoA oxidase (ACOX2) , also known as this compound oxidase, catalyzes the first oxidative step, introducing a double bond between the α- and β-carbons of (2S)-pristanoyl-CoA to form trans-2,3-dehydrothis compound.[3]

  • Hydration and Dehydrogenation: These sequential reactions are catalyzed by a single bifunctional enzyme, D-bifunctional protein (DBP), encoded by the HSD17B4 gene .[4][5] DBP first hydrates trans-2,3-dehydrothis compound to 3-hydroxythis compound and then dehydrogenates it to 3-ketothis compound.[6]

  • Thiolytic Cleavage: Sterol carrier protein 2/thiolase (SCP2/thiolase) , also known as peroxisomal thiolase, catalyzes the final step, cleaving 3-ketothis compound into propionyl-CoA and 4,8,12-trimethyltridecanoyl-CoA.[6] The latter re-enters the β-oxidation spiral for further degradation.

After three cycles of β-oxidation, the remaining shortened acyl-CoA is transported to the mitochondria for complete oxidation.[7]

Pristanoyl_CoA_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix Pristanoyl_CoA_R (2R)-Pristanoyl-CoA AMACR AMACR Pristanoyl_CoA_R->AMACR Pristanoyl_CoA_S (2S)-Pristanoyl-CoA ACOX2 ACOX2 Pristanoyl_CoA_S->ACOX2 Dehydropristanoyl_CoA trans-2,3-Dehydrothis compound HSD17B4 HSD17B4 (D-bifunctional protein) Dehydropristanoyl_CoA->HSD17B4 Hydroxypristanoyl_CoA 3-Hydroxythis compound Hydroxypristanoyl_CoA->HSD17B4 Ketopristanoyl_CoA 3-Ketothis compound SCP2_Thiolase SCP2/Thiolase Ketopristanoyl_CoA->SCP2_Thiolase Propionyl_CoA Propionyl-CoA Mitochondria To Mitochondria Propionyl_CoA->Mitochondria TMTD_CoA 4,8,12-Trimethyl- tridecanoyl-CoA TMTD_CoA->ACOX2 Further β-oxidation cycles AMACR->Pristanoyl_CoA_S ACOX2->Dehydropristanoyl_CoA HSD17B4->Hydroxypristanoyl_CoA HSD17B4->Ketopristanoyl_CoA SCP2_Thiolase->Propionyl_CoA SCP2_Thiolase->TMTD_CoA

Diagram 1: The core enzymatic steps of this compound β-oxidation in the peroxisome.

Quantitative Data on Core Enzymes

Understanding the kinetic properties of the enzymes involved in this compound β-oxidation is essential for comprehending the pathway's capacity and potential bottlenecks.

EnzymeGeneSubstrateKmVmaxOrganismReference
α-Methylacyl-CoA Racemase (AMACR) AMACRThis compound172 µM0.1 µmol/min/mgHuman[8]
D-bifunctional protein (HSD17B4) HSD17B4D-3-hydroxy-octanoyl-CoA10 µMNot ReportedHuman[9]
3-ketooctanoyl-CoA2.7 µMNot ReportedHuman[9]
(2E)-hexadecenedioyl-CoA0.9 µMNot ReportedHuman[9]

Transcriptional Regulation by PPARα

The primary regulatory mechanism for this compound β-oxidation is the transcriptional activation of the genes encoding its core enzymes by the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[10]

PPARα Activation by Pristanic Acid

Pristanic acid, the precursor to this compound, is a potent endogenous ligand for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby inducing their transcription.[10]

LigandReceptorAssay TypeEC50Cell LineReference
Pristanic AcidHuman PPARαReporter Gene~1-10 µMNot Specified[11]
GW7647 (synthetic agonist)Human PPARαReporter Gene2.06 - 1.78 µMHepG2[12]
Fenofibrate (synthetic agonist)Human PPARαReporter Gene>21.84 µMHepG2[12]
Peroxisome Proliferator Response Elements (PPREs)

PPREs are characterized by a direct repeat of the consensus hexanucleotide sequence AGGTCA separated by a single nucleotide (DR-1 motif).[13] A functional PPRE has been identified in the promoter of the human ACOX gene, which encodes acyl-CoA oxidase.[13] The presence of PPREs in the promoter regions of other genes in the this compound β-oxidation pathway, such as HSD17B4 and SCP2, is also anticipated, although their precise locations and sequences in the human genes are less well-characterized.

PPARa_Signaling Pristanic_Acid Pristanic Acid PPARa PPARα Pristanic_Acid->PPARa binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (in promoter of target genes) PPARa_RXR->PPRE binds to Transcription Increased Transcription PPRE->Transcription activates Enzymes β-oxidation Enzymes (ACOX2, HSD17B4, etc.) Transcription->Enzymes leads to

Diagram 2: Transcriptional activation of this compound β-oxidation genes by PPARα.

Other Regulatory Mechanisms

While transcriptional control by PPARα is paramount, other factors may influence the flux through the this compound β-oxidation pathway.

Substrate Transport

The transport of this compound into the peroxisome is a potential regulatory point. The ATP-binding cassette (ABC) transporter ABCD3 (PMP70) is implicated in the import of acyl-CoAs into the peroxisome.[14][15] The regulation of ABCD3 activity and its specificity for this compound are areas of ongoing research. The phosphorylation of peroxisomal ABC transporters, including ABCD3, has been observed and is thought to be involved in regulating fatty acid transport into peroxisomes.[16]

Post-Translational Modifications

The activity of the β-oxidation enzymes may be modulated by post-translational modifications such as phosphorylation and acetylation. While specific modifications regulating the this compound pathway enzymes are not well-documented, the acetylation-mediated degradation of HSD17B4 has been shown to regulate the progression of prostate cancer, suggesting a potential regulatory role in normal physiology.[17]

Experimental Protocols

Quantification of Pristanic Acid in Plasma by GC-MS

This protocol outlines a method for the sensitive and specific quantification of pristanic acid in human plasma.

5.1.1. Sample Preparation

  • Thawing and Aliquoting: Thaw frozen plasma samples at room temperature. Vortex briefly to ensure homogeneity. Aliquot 50 µL of plasma into a glass tube.[18]

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., 50 µL of a 1.3 µg/mL solution of [3-methyl-²H₃]phytanic acid in toluene) to each plasma sample, calibrator, and quality control sample.[18]

  • Hydrolysis: Add 1 mL of 5% methanolic HCl. Vortex and incubate at 60°C for 1 hour to release esterified pristanic acid.[18]

  • Extraction: After cooling, add 1 mL of deionized water and 4 mL of hexane (B92381). Cap the tubes and shake vigorously for 20 minutes. Centrifuge at 2000 x g for 5 minutes.[18]

  • Solvent Evaporation: Transfer the upper hexane layer to a clean glass tube and dry under a gentle stream of nitrogen gas at room temperature.[18]

5.1.2. Derivatization

  • To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of MTBSTFA + 1% TBDMCS.[18]

  • Vortex and incubate at 60°C for 30 minutes to form the TBDMS derivatives.

5.1.3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer: Agilent 5977A or equivalent, operated in Selected Ion Monitoring (SIM) mode.

  • Ions to Monitor: Monitor the appropriate m/z values for the TBDMS derivatives of pristanic acid and its internal standard.

5.1.4. Data Analysis

  • Integrate the peak areas for pristanic acid and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio of pristanic acid to the internal standard against the concentration of the calibrators.

  • Calculate the concentration of pristanic acid in the unknown samples by interpolation from the calibration curve.

GCMS_Workflow Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Hydrolysis Hydrolysis Spike_IS->Hydrolysis Extraction Hexane Extraction Hydrolysis->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (TBDMS) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis

Diagram 3: Workflow for the quantification of pristanic acid by GC-MS.
Fluorometric Assay for Branched-Chain Acyl-CoA Oxidase (ACOX2) Activity

This assay measures the production of hydrogen peroxide (H₂O₂) during the ACOX2-catalyzed oxidation of this compound.

5.2.1. Reagents

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.

  • This compound substrate solution.

  • Horseradish peroxidase (HRP) solution.

  • Amplex Red reagent (or another suitable fluorogenic peroxidase substrate).

  • H₂O₂ standard solution for calibration curve.

5.2.2. Procedure

  • Prepare a reaction mixture containing assay buffer, HRP, and Amplex Red reagent in a 96-well black microplate.

  • Add the cell lysate or purified enzyme preparation to the wells.

  • Initiate the reaction by adding the this compound substrate solution.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red) at multiple time points or as an endpoint reading.

  • Generate a standard curve using known concentrations of H₂O₂.

  • Calculate the ACOX2 activity based on the rate of H₂O₂ production, determined from the standard curve.

Conclusion and Future Directions

The regulation of this compound β-oxidation is a complex process primarily governed by the transcriptional activity of PPARα in response to its ligand, pristanic acid. The core enzymatic machinery is well-defined, although a deeper understanding of the kinetic properties of the human enzymes is still needed. Future research should focus on elucidating the upstream signaling pathways that modulate PPARα activity in the context of branched-chain fatty acid metabolism, as well as the role of post-translational modifications and transporter regulation in fine-tuning the pathway's flux. A more complete understanding of these regulatory networks will be instrumental in developing novel therapeutic strategies for disorders of this compound metabolism.

References

The Biological Significance of Pristanoyl-CoA Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanoyl-CoA, a branched-chain fatty acyl-CoA, plays a critical role in peroxisomal beta-oxidation. Its metabolism is highly stereospecific, with the biological significance of its (2R) and (2S) stereoisomers being paramount to cellular homeostasis. Dysregulation in the processing of these isomers leads to the accumulation of toxic metabolites, resulting in severe neurological disorders such as Refsum disease and alpha-methylacyl-CoA racemase (AMACR) deficiency. This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic activities, and clinical implications of this compound stereoisomers. It includes quantitative data on metabolite concentrations, detailed experimental protocols for their analysis, and visual representations of the key biological processes.

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the alpha-oxidation of phytanic acid, which is obtained from dietary sources such as dairy products, meat, and fish.[1][2] Due to the methyl group at its beta-carbon, phytanic acid cannot be directly metabolized through beta-oxidation. Instead, it undergoes a peroxisomal alpha-oxidation to yield pristanic acid, which can then enter the beta-oxidation pathway.[3][4]

A crucial aspect of pristanic acid metabolism lies in its stereochemistry. Pristanic acid exists as a mixture of (2R)- and (2S)-diastereomers. The peroxisomal beta-oxidation machinery is stereospecific and can only process the (2S)-stereoisomer of its CoA-ester, this compound.[5] This necessitates the conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA, a reaction catalyzed by the enzyme alpha-methylacyl-CoA racemase (AMACR).[6][7]

Defects in the enzymes responsible for the metabolism of phytanic and pristanic acid lead to their accumulation, causing severe and often debilitating neurological symptoms. This guide delves into the intricate details of this compound stereoisomer metabolism, its clinical relevance, and the methodologies used to study these fascinating molecules.

Metabolic Pathway of this compound Stereoisomers

The metabolism of this compound is a multi-step process occurring primarily within the peroxisomes. The pathway ensures the complete degradation of this branched-chain fatty acid.

Formation of this compound

Pristanic acid, derived from the alpha-oxidation of phytanic acid, is first activated to its coenzyme A thioester, this compound, by a peroxisomal very long-chain acyl-CoA synthetase (VLCS).[8][9] This activation step prepares the molecule for subsequent enzymatic reactions.

The Pivotal Role of Alpha-Methylacyl-CoA Racemase (AMACR)

As pristanic acid is a mixture of (2R) and (2S) stereoisomers, the resulting this compound is also a diastereomeric mixture. The first enzyme of the peroxisomal beta-oxidation pathway for branched-chain fatty acids, branched-chain acyl-CoA oxidase (BCOX), is strictly stereospecific for the (2S)-isomer.[5] Therefore, the (2R)-pristanoyl-CoA must be epimerized to its (2S) counterpart. This critical conversion is catalyzed by alpha-methylacyl-CoA racemase (AMACR), also known as P504S.[6][7][10] AMACR is a key enzyme that enables the complete degradation of pristanic acid.

Peroxisomal Beta-Oxidation of (2S)-Pristanoyl-CoA

Once in the (2S) configuration, this compound undergoes three cycles of peroxisomal beta-oxidation.[11][12] This process involves a series of four enzymatic reactions per cycle, leading to the shortening of the fatty acid chain. The key enzymes involved are:

  • Branched-chain Acyl-CoA Oxidase (BCOX) or Acyl-CoA Oxidase 3 (ACOX3): This enzyme catalyzes the first, rate-limiting step, introducing a double bond between the alpha and beta carbons of (2S)-pristanoyl-CoA to form trans-2,3-dehydrothis compound, and in the process, produces hydrogen peroxide (H₂O₂).[13][14][15]

  • D-Bifunctional Protein (D-BP): This multifunctional enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[13][16][17] It first hydrates the double bond of trans-2,3-dehydrothis compound to form 3-hydroxythis compound, and then oxidizes the hydroxyl group to a keto group, yielding 3-oxo-pristanoyl-CoA.[11]

  • Sterol Carrier Protein X (SCPx) Thiolase: This enzyme catalyzes the final step of the beta-oxidation cycle, the thiolytic cleavage of 3-oxo-pristanoyl-CoA.[1][18] This reaction releases a propionyl-CoA molecule (due to the methyl branch) and a shortened acyl-CoA, which then re-enters the beta-oxidation spiral.[11]

After three cycles of peroxisomal beta-oxidation, the resulting 4,8-dimethylnonanoyl-CoA is transported to the mitochondria for complete oxidation.[11][19]

Pristanoyl_CoA_Metabolism cluster_peroxisome Peroxisome Pristanic_Acid Pristanic Acid ((2R) and (2S) isomers) Pristanoyl_CoA_Mix (2R)- & (2S)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA_Mix VLCS R_Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanoyl_CoA_Mix->R_Pristanoyl_CoA S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanoyl_CoA_Mix->S_Pristanoyl_CoA R_Pristanoyl_CoA->S_Pristanoyl_CoA AMACR Dehydropristanoyl_CoA trans-2,3-Dehydrothis compound S_Pristanoyl_CoA->Dehydropristanoyl_CoA BCOX (ACOX3) Hydroxypristanoyl_CoA 3-Hydroxythis compound Dehydropristanoyl_CoA->Hydroxypristanoyl_CoA D-Bifunctional Protein (Hydratase activity) Oxopristanoyl_CoA 3-Oxo-pristanoyl-CoA Hydroxypristanoyl_CoA->Oxopristanoyl_CoA D-Bifunctional Protein (Dehydrogenase activity) Shortened_Acyl_CoA Shortened Acyl-CoA Oxopristanoyl_CoA->Shortened_Acyl_CoA SCPx Thiolase Propionyl_CoA Propionyl-CoA Oxopristanoyl_CoA->Propionyl_CoA SCPx Thiolase Mitochondria Mitochondria Shortened_Acyl_CoA->Mitochondria To Mitochondria for complete oxidation

Figure 1: Metabolic pathway of this compound stereoisomers in the peroxisome.

Clinical Significance

Defects in the enzymes involved in this compound metabolism lead to the accumulation of pristanic acid and its precursors, resulting in severe inherited metabolic disorders.

Refsum Disease

Classic Refsum disease is an autosomal recessive disorder caused by a deficiency of phytanoyl-CoA hydroxylase (PHYH), the enzyme that catalyzes the first step of phytanic acid alpha-oxidation.[8][13] This leads to a massive accumulation of phytanic acid in plasma and tissues. While pristanic acid metabolism itself is not directly affected, the upstream blockage results in reduced formation of pristanic acid. Clinical features include retinitis pigmentosa, anosmia, peripheral neuropathy, cerebellar ataxia, and hearing loss.[20]

Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency

AMACR deficiency is an autosomal recessive disorder characterized by the accumulation of (2R)-pristanic acid and other 2-methyl-branched fatty acids.[6] The inability to convert the (2R)-isomer to the (2S)-isomer halts the beta-oxidation of a significant portion of this compound. This leads to a range of neurological symptoms, including adult-onset sensory motor neuropathy, seizures, and cognitive decline.[21]

D-Bifunctional Protein (D-BP) Deficiency and SCPx Deficiency

Deficiencies in D-bifunctional protein and SCPx thiolase also lead to the accumulation of pristanic acid, as well as very-long-chain fatty acids.[12][22] These disorders are generally more severe than AMACR deficiency, often presenting in the neonatal period with severe neurological dysfunction.[10]

Quantitative Data

The following tables summarize the concentrations of phytanic acid and pristanic acid in plasma from healthy individuals and patients with various peroxisomal disorders.

Table 1: Plasma Concentrations of Phytanic and Pristanic Acid in Healthy Controls and Patients with Peroxisomal Disorders

AnalyteHealthy Controls (µmol/L)Refsum Disease (µmol/L)AMACR Deficiency (µmol/L)Zellweger Syndrome (µmol/L)
Phytanic Acid< 10> 200 (can exceed 1300)Moderately elevatedElevated
Pristanic Acid< 1Normal to slightly elevatedMarkedly elevatedElevated
Pristanic Acid / Phytanic Acid Ratio VariableVery lowHighVariable

Data compiled from multiple sources.[3][4][9][15][18]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound stereoisomers and the activity of key enzymes in their metabolic pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phytanic and Pristanic Acid Analysis

This method allows for the quantification of total phytanic and pristanic acid in plasma samples.

5.1.1. Principle

Fatty acids are extracted from plasma, derivatized to their more volatile methyl esters, and then separated and quantified by GC-MS.

5.1.2. Materials

  • Internal standards: [3-methyl-²H₃]phytanic acid and [2-methyl-²H₃]pristanic acid

  • Hexane (B92381)

  • Methanol (B129727)

  • Acetyl chloride

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

5.1.3. Procedure

  • Sample Preparation: To 100 µL of plasma, add a known amount of the internal standards.

  • Hydrolysis and Extraction: Add 1 mL of methanol and 200 µL of acetyl chloride. Heat at 100°C for 1 hour. After cooling, add 1 mL of 5% sodium bicarbonate. Extract the fatty acid methyl esters with 2x 2 mL of hexane.

  • Drying: Dry the combined hexane extracts over anhydrous sodium sulfate.

  • Analysis: Evaporate the hexane to a small volume and inject an aliquot into the GC-MS system.

  • Quantification: Monitor the characteristic ions for the methyl esters of phytanic acid, pristanic acid, and their deuterated internal standards. Calculate the concentrations based on the peak area ratios.

GCMS_Workflow Start Plasma Sample + Internal Standards Hydrolysis Hydrolysis & Esterification (Methanol/Acetyl Chloride, 100°C) Start->Hydrolysis Extraction Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction Drying Drying (Anhydrous Sodium Sulfate) Extraction->Drying Concentration Evaporation Drying->Concentration Analysis GC-MS Analysis Concentration->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

Figure 2: Experimental workflow for GC-MS analysis of phytanic and pristanic acid.
Alpha-Methylacyl-CoA Racemase (AMACR) Activity Assay

This assay measures the conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA.

5.2.1. Principle

The assay uses a tritiated substrate, --INVALID-LINK---pristanoyl-CoA. The action of AMACR and the subsequent beta-oxidation of the resulting (2S)-isomer leads to the release of ³H₂O, which can be separated and quantified.[23]

5.2.2. Materials

  • --INVALID-LINK---pristanoyl-CoA (substrate)

  • Cell or tissue homogenate containing AMACR

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Trichloroacetic acid (TCA)

  • Dowex 1x8 resin (or similar anion exchange resin)

  • Scintillation cocktail and counter

5.2.3. Procedure

  • Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate with the reaction buffer and --INVALID-LINK---pristanoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding cold TCA.

  • Separation of ³H₂O: Apply the reaction mixture to a Dowex 1x8 column to bind the unreacted tritiated substrate. Elute the ³H₂O with water.

  • Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of ³H₂O produced per unit of time and protein concentration to determine the AMACR activity.

Branched-Chain Acyl-CoA Oxidase (BCOX) Activity Assay

This assay measures the production of hydrogen peroxide by BCOX.

5.3.1. Principle

The H₂O₂ produced by the oxidation of (2S)-pristanoyl-CoA is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.[11][14]

5.3.2. Materials

  • (2S)-Pristanoyl-CoA (substrate)

  • Cell or tissue homogenate

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 2',7'-dichlorofluorescin diacetate or Amplex Red)

  • Spectrophotometer or fluorometer

5.3.3. Procedure

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, HRP, and the chromogenic substrate.

  • Initiation: Add the cell/tissue homogenate to the reaction mixture and pre-incubate for a few minutes. Initiate the reaction by adding (2S)-pristanoyl-CoA.

  • Measurement: Immediately monitor the change in absorbance or fluorescence at the appropriate wavelength over time.

  • Calculation: Calculate the rate of change in absorbance/fluorescence and use a standard curve of H₂O₂ to determine the BCOX activity.

D-Bifunctional Protein (D-BP) Activity Assay

The two activities of D-BP can be measured separately.

5.4.1. Hydratase Activity

  • Principle: Measures the conversion of trans-2,3-dehydrothis compound to 3-hydroxythis compound by monitoring the decrease in absorbance at 263 nm due to the disappearance of the enoyl-CoA double bond.[16][20]

  • Procedure: Incubate the cell/tissue homogenate with trans-2,3-dehydrothis compound in a suitable buffer and monitor the decrease in absorbance at 263 nm.

5.4.2. Dehydrogenase Activity

  • Principle: Measures the NAD⁺-dependent oxidation of 3-hydroxythis compound to 3-oxo-pristanoyl-CoA by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[16][20]

  • Procedure: Incubate the cell/tissue homogenate with 3-hydroxythis compound and NAD⁺ in a suitable buffer and monitor the increase in absorbance at 340 nm.

SCPx Thiolase Activity Assay

5.5.1. Principle

The thiolytic cleavage of 3-oxo-pristanoyl-CoA in the presence of Coenzyme A is monitored by the decrease in absorbance of the Mg²⁺-complexed enol form of 3-oxo-pristanoyl-CoA at 303 nm.[5]

5.5.2. Materials

  • 3-Oxo-pristanoyl-CoA (substrate)

  • Coenzyme A

  • Cell or tissue homogenate

  • Reaction buffer containing MgCl₂

  • Spectrophotometer

5.5.3. Procedure

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer with MgCl₂ and 3-oxo-pristanoyl-CoA.

  • Initiation: Add the cell/tissue homogenate to the reaction mixture and initiate the reaction by adding Coenzyme A.

  • Measurement: Immediately monitor the decrease in absorbance at 303 nm over time.

  • Calculation: Calculate the rate of decrease in absorbance to determine the SCPx thiolase activity.

Conclusion

The stereospecific metabolism of this compound is a critical pathway for the degradation of branched-chain fatty acids. The precise interplay of enzymes such as AMACR, BCOX, D-BP, and SCPx thiolase ensures the efficient processing of (2S)-pristanoyl-CoA while preventing the accumulation of the potentially toxic (2R)-isomer. Disruptions in this pathway, as seen in Refsum disease and AMACR deficiency, underscore the biological significance of maintaining stereochemical fidelity in lipid metabolism. The quantitative and methodological information provided in this guide serves as a valuable resource for researchers and clinicians working to further unravel the complexities of these metabolic disorders and develop novel therapeutic strategies.

References

Pristanoyl-CoA: A Key Biomarker in the Diagnosis and Understanding of Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pristanoyl-CoA is a critical intermediate in the metabolism of branched-chain fatty acids, specifically in the peroxisomal alpha- and beta-oxidation pathways. Its accumulation, or the accumulation of its precursors, serves as a vital biomarker for a class of inherited metabolic disorders known as peroxisomal biogenesis disorders (PBDs) and single enzyme deficiencies. This technical guide provides a comprehensive overview of the role of this compound and its related metabolites in disease, details the analytical methodologies for their quantification, and presents the underlying biochemical pathways.

Introduction

Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including the breakdown of very long-chain fatty acids and branched-chain fatty acids.[1] Phytanic acid, a branched-chain fatty acid derived from dietary sources such as dairy products, meat, and fish, cannot be metabolized by the mitochondrial beta-oxidation pathway due to the presence of a methyl group at its β-carbon.[2] Instead, it undergoes an initial alpha-oxidation step in the peroxisome to form pristanic acid, which is then activated to this compound and subsequently degraded via peroxisomal beta-oxidation.[3]

Genetic defects in the enzymes or biogenesis of peroxisomes lead to the accumulation of phytanic acid and/or pristanic acid in plasma and tissues.[4][5] These accumulations are hallmarks of several severe metabolic disorders, including:

  • Refsum Disease: Caused by a deficiency of the enzyme phytanoyl-CoA hydroxylase, leading to the accumulation of phytanic acid.[5][6]

  • Zellweger Spectrum Disorders (ZSDs): A group of disorders, including Zellweger syndrome, neonatal adrenoleukodystrophy (NALD), and infantile Refsum disease (IRD), characterized by defects in peroxisome biogenesis.[1][7] In ZSDs, multiple peroxisomal functions are impaired, leading to the accumulation of very long-chain fatty acids, phytanic acid, and pristanic acid.[8][9]

  • Alpha-methylacyl-CoA racemase (AMACR) Deficiency: Affects the conversion of (2R)-pristanoyl-CoA to its (S)-isomer, a necessary step for beta-oxidation, leading to the accumulation of pristanic acid.[6]

The quantification of phytanic acid, pristanic acid, and their derivatives in biological fluids is therefore a cornerstone in the diagnosis of these debilitating disorders.

Data Presentation: Biomarker Levels in Peroxisomal Disorders

The following tables summarize the plasma concentrations of key biomarkers in patients with peroxisomal disorders compared to healthy controls. These values are indicative and may vary depending on age, diet, and the specific genetic mutation.

Table 1: Plasma Phytanic Acid and Pristanic Acid Concentrations in Peroxisomal Disorders

DisorderPhytanic Acid (μmol/L)Pristanic Acid (μmol/L)Pristanic Acid / Phytanic Acid RatioReference(s)
Healthy Controls < 3.0< 0.5~0.02 - 0.1[10][11]
Adult Refsum Disease > 200 (often > 500)Normal to slightly elevatedLow[6][12]
Zellweger Spectrum Disorders ElevatedElevatedNormal to slightly elevated[8][10]
Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1 ElevatedNormal to lowLow[10]
Alpha-methylacyl-CoA racemase (AMACR) Deficiency Normal to moderately elevatedMarkedly elevatedHigh[6]

Table 2: Very Long-Chain Fatty Acid (VLCFA) Ratios in Plasma

DisorderC26:0/C22:0 RatioC24:0/C22:0 RatioReference(s)
Healthy Controls < 0.02< 0.9[13]
Zellweger Spectrum Disorders Markedly elevatedMarkedly elevated[8][13]
X-linked Adrenoleukodystrophy (X-ALD) ElevatedElevated[13]

Signaling Pathways and Metabolic Logic

The metabolism of phytanic acid to this compound and its subsequent degradation is a multi-step process occurring within the peroxisome.

Peroxisomal Alpha-Oxidation of Phytanic Acid

This pathway is essential for the removal of the β-methyl group from phytanic acid, allowing for subsequent beta-oxidation.

alpha_oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA This compound Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase

Peroxisomal Alpha-Oxidation of Phytanic Acid.
Peroxisomal Beta-Oxidation of this compound

Once formed, this compound undergoes several cycles of beta-oxidation. Due to the presence of methyl groups, specific enzymes are required.

beta_oxidation R_Pristanoyl_CoA (2R)-Pristanoyl-CoA S_Pristanoyl_CoA (2S)-Pristanoyl-CoA R_Pristanoyl_CoA->S_Pristanoyl_CoA Alpha-methylacyl-CoA racemase (AMACR) Dehydropristanoyl_CoA trans-2,3-Dehydrothis compound S_Pristanoyl_CoA->Dehydropristanoyl_CoA Branched-chain Acyl-CoA Oxidase (ACOX2) Hydroxypristanoyl_CoA 3-Hydroxythis compound Dehydropristanoyl_CoA->Hydroxypristanoyl_CoA D-bifunctional protein (enoyl-CoA hydratase activity) Ketopristanoyl_CoA 3-Ketothis compound Hydroxypristanoyl_CoA->Ketopristanoyl_CoA D-bifunctional protein (3-hydroxyacyl-CoA dehydrogenase activity) Trimethyltridecanoyl_CoA 4,8,12-Trimethyltridecanoyl-CoA Ketopristanoyl_CoA->Trimethyltridecanoyl_CoA Peroxisomal Thiolase Propionyl_CoA Propionyl-CoA Ketopristanoyl_CoA->Propionyl_CoA Further_Oxidation Further Beta-Oxidation (2 cycles) Trimethyltridecanoyl_CoA->Further_Oxidation Further_Oxidation->Propionyl_CoA Dimethylnonanoyl_CoA 4,8-Dimethylnonanoyl-CoA Further_Oxidation->Dimethylnonanoyl_CoA Acetyl_CoA Acetyl-CoA Further_Oxidation->Acetyl_CoA

Peroxisomal Beta-Oxidation of this compound.

Experimental Protocols

Accurate quantification of this compound and its precursors is essential for the diagnosis and management of peroxisomal disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.

Protocol 1: Quantification of Phytanic Acid and Pristanic Acid in Plasma by GC-MS

This protocol is adapted from established methods for the analysis of fatty acids in plasma.[14][15][16]

1. Sample Preparation and Lipid Extraction: a. To 100 µL of plasma, add a known amount of deuterated internal standards for phytanic acid (e.g., d3-phytanic acid) and pristanic acid (e.g., d3-pristanic acid). b. Add 1 mL of a chloroform:methanol (2:1, v/v) mixture and vortex vigorously for 2 minutes. c. Centrifuge at 3000 x g for 10 minutes to separate the phases. d. Carefully collect the lower organic phase containing the lipids.

2. Hydrolysis: a. Evaporate the organic solvent under a stream of nitrogen. b. Add 1 mL of 0.5 M methanolic HCl and heat at 80°C for 1 hour to hydrolyze the lipids and form fatty acid methyl esters (FAMEs).

3. Extraction of FAMEs: a. After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. b. Vortex and centrifuge at 1500 x g for 5 minutes. c. Transfer the upper hexane layer containing the FAMEs to a new tube.

4. GC-MS Analysis: a. Inject 1-2 µL of the hexane extract into the GC-MS system. b. GC Column: Use a capillary column suitable for FAME analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). c. Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes. d. Mass Spectrometer: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions for phytanic acid methyl ester, pristanic acid methyl ester, and their respective internal standards.

5. Quantification: a. Calculate the concentration of phytanic acid and pristanic acid by comparing the peak area ratios of the endogenous compounds to their deuterated internal standards against a calibration curve prepared with known concentrations of standards.

Protocol 2: Quantification of Acyl-CoAs (including this compound) in Tissues by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of acyl-CoAs from tissue samples.[17][18]

1. Tissue Homogenization and Extraction: a. Weigh 20-50 mg of frozen tissue and pulverize it in liquid nitrogen. b. Immediately add the powdered tissue to 500 µL of an ice-cold extraction solution (e.g., 5% 5-sulfosalicylic acid or 80:20 methanol:water) containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoA). c. Homogenize the sample using a bead beater or ultrasonic homogenizer on ice. d. Incubate on ice for 15 minutes to precipitate proteins.

2. Supernatant Collection: a. Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C. b. Carefully collect the supernatant containing the acyl-CoAs.

3. LC-MS/MS Analysis: a. Inject the supernatant into the LC-MS/MS system. b. LC Column: Use a C18 reversed-phase column. c. Mobile Phases: Typically, a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid) is used. d. Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for each acyl-CoA and the internal standard are monitored.

4. Quantification: a. Quantify the acyl-CoAs by comparing the peak areas to a standard curve generated with authentic standards.

Experimental Workflow Diagram

experimental_workflow cluster_gcms GC-MS Protocol for Phytanic/Pristanic Acid cluster_lcms LC-MS/MS Protocol for Acyl-CoAs Plasma_Sample Plasma Sample + Internal Standards Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Plasma_Sample->Lipid_Extraction Hydrolysis Hydrolysis to FAMEs (Methanolic HCl) Lipid_Extraction->Hydrolysis FAME_Extraction FAME Extraction (Hexane) Hydrolysis->FAME_Extraction GCMS_Analysis GC-MS Analysis (SIM) FAME_Extraction->GCMS_Analysis Quantification_GCMS Quantification GCMS_Analysis->Quantification_GCMS Tissue_Sample Tissue Sample + Internal Standard Homogenization Homogenization & Protein Precipitation Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS_Analysis LC-MS/MS Analysis (MRM) Supernatant->LCMS_Analysis Quantification_LCMS Quantification LCMS_Analysis->Quantification_LCMS

General Experimental Workflows for Biomarker Quantification.

Conclusion

This compound and its metabolic precursors, phytanic acid and pristanic acid, are indispensable biomarkers for the diagnosis and monitoring of a range of severe inherited metabolic disorders. The accurate quantification of these molecules using advanced analytical techniques like GC-MS and LC-MS/MS is crucial for clinical management and for advancing research into the pathophysiology of these conditions. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and clinicians working in the field of inborn errors of metabolism and drug development for these rare diseases.

References

Methodological & Application

Application Note: Quantification of Pristanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanoyl-CoA is a branched-chain acyl-CoA thioester that plays a crucial role in the metabolism of phytanic acid, a branched-chain fatty acid derived from dietary sources. The accumulation of phytanic acid and its metabolites is associated with several peroxisomal disorders, such as Refsum disease and Zellweger syndrome. Accurate quantification of this compound in biological matrices is therefore essential for the diagnosis and monitoring of these metabolic diseases, as well as for research into fatty acid metabolism and related drug development. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is primarily formed from the alpha-oxidation of phytanic acid to pristanic acid, which is subsequently activated to its CoA thioester. This compound then undergoes peroxisomal beta-oxidation.[1][2][3]

Pristanoyl_CoA_Pathway Phytanic_Acid Phytanic Acid Alpha_Oxidation Alpha-Oxidation Phytanic_Acid->Alpha_Oxidation Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Pristanic_Acid->Acyl_CoA_Synthetase Pristanoyl_CoA This compound Acyl_CoA_Synthetase->Pristanoyl_CoA Beta_Oxidation Peroxisomal Beta-Oxidation Pristanoyl_CoA->Beta_Oxidation Metabolites Propionyl-CoA + Acetyl-CoA + 4,8-Dimethylnonanoyl-CoA Beta_Oxidation->Metabolites

Figure 1: Metabolic pathway of this compound formation and degradation.

Experimental Protocol

This protocol outlines a robust method for the extraction and quantification of this compound from biological samples such as plasma, serum, or tissue homogenates.

Materials and Reagents
  • This compound standard (or a suitable long-chain acyl-CoA for stable isotope-labeling)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

  • LC-MS grade water, acetonitrile, methanol (B129727), and formic acid

  • 5-sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)

  • Reversed-phase C18 solid-phase extraction (SPE) cartridges (optional)

  • LC-MS vials

Sample Preparation
  • Protein Precipitation:

    • To 100 µL of plasma, serum, or tissue homogenate, add 10 µL of the internal standard solution.

    • Add 400 µL of ice-cold 10% (w/v) TCA or 2.5% (w/v) SSA in water to precipitate proteins.[4][5]

    • Vortex for 30 seconds and incubate at 4°C for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (Optional, for sample cleanup):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove residual acid and salts.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

MRM Transitions:

Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[6][7] Another common product ion is observed at m/z 428.[6] The precursor ion for this compound ([M+H]⁺) is approximately 1049.4 m/z, based on its molecular formula C40H72N7O17P3S.[8]

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Purpose
This compound1049.4542.4Quantitation
This compound1049.4428.0Confirmation
C17:0-CoA (IS)1021.4514.4Quantitation

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (TCA or SSA) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Dry_Reconstitute Dry and Reconstitute SPE->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 2: Experimental workflow for the quantification of this compound.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide a template for presenting the validation and sample analysis results.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range (µM) 0.01 - 10
Correlation (r²) > 0.99
LOD (µM) 0.005
LOQ (µM) 0.01
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%) 85 - 115%
Recovery (%) > 80%

Table 2: Hypothetical Quantitative Results of this compound in Biological Samples

Sample TypeConditionThis compound Concentration (µM) ± SD
Human Plasma Healthy Control0.05 ± 0.01
Human Plasma Refsum Disease1.50 ± 0.35
Mouse Liver Wild-Type0.25 ± 0.08
Mouse Liver PEX7 Knockout3.75 ± 0.90

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in various biological matrices. This protocol can be readily implemented in clinical and research laboratories to investigate peroxisomal disorders and the broader field of fatty acid metabolism. The detailed sample preparation and optimized instrument parameters ensure high-quality data suitable for demanding research and drug development applications.

References

Application Notes and Protocols for Pristanoyl-CoA Extraction from Liver Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanoyl-CoA is a critical intermediate in the peroxisomal alpha- and beta-oxidation of branched-chain fatty acids, such as phytanic acid. The accumulation of pristanic acid and its CoA ester is associated with several inherited metabolic disorders, including Zellweger syndrome and Refsum disease, making the accurate measurement of this compound in tissues like the liver essential for both basic research and the development of therapeutic interventions.[1][2] This document provides a detailed protocol for the extraction of this compound from liver tissue, suitable for subsequent analysis by methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Data Presentation

Acyl-CoA SpeciesConcentration (nmol/g wet weight)TissueMethodReference
Malonyl-CoA1.9 ± 0.6Rat LiverHPLC/MS[3]
Acetyl-CoA~50 - 100Rat LiverHPLC, NMR, Spectrophotometry[4]
Total CoA0.627–1.24 (nmol/mg protein)Rat LiverHPLC

Note: The provided concentrations are for different acyl-CoA species and should be used as a general reference for expected concentration ranges of CoA esters in liver tissue.

Experimental Protocols

This protocol outlines a comprehensive procedure for the extraction of this compound from liver tissue, adapted from established methods for acyl-CoA analysis.[5][6][7][8]

Materials and Reagents
  • Liver Tissue: Fresh or frozen (-80°C)

  • Homogenization Buffer: 10% trichloroacetic acid (TCA)

  • Internal Standard: Stable isotope-labeled this compound (if available) or a suitable long-chain acyl-CoA standard

  • Solid-Phase Extraction (SPE) Columns: Reversed-phase C18 cartridges

  • SPE Conditioning Solution: 100% Methanol (B129727)

  • SPE Equilibration Solution: Deionized water

  • SPE Wash Solution: 2% Formic acid in water

  • SPE Elution Solution: 2% Ammonium (B1175870) hydroxide (B78521) in 80% methanol

  • Reconstitution Solvent: 50% Methanol in water

  • General Labware: Dounce homogenizer, refrigerated centrifuge, centrifuge tubes, nitrogen evaporator.

Procedure
  • Tissue Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen liver tissue.

    • Perform all subsequent steps on ice to minimize enzymatic degradation.

    • Add the tissue to a pre-chilled Dounce homogenizer containing 1 mL of ice-cold 10% TCA.

    • If using, add the internal standard to the homogenization buffer.

    • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Protein Precipitation and Clarification:

    • Transfer the homogenate to a microcentrifuge tube.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) for Purification:

    • Column Conditioning: Condition a C18 SPE cartridge by passing 3 mL of 100% methanol through it.

    • Column Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water.

    • Sample Loading: Load the supernatant from step 2.4 onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 2% formic acid in water to remove polar impurities.

    • Elution: Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in 80% methanol into a clean collection tube.

  • Sample Concentration and Reconstitution:

    • Dry the eluted sample under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of 50% methanol in water.

    • The sample is now ready for analysis by LC-MS/MS or another suitable analytical method.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the this compound extraction protocol.

ExtractionWorkflow cluster_spe SPE Steps tissue Liver Tissue Sample homogenization Homogenization in 10% TCA (with Internal Standard) tissue->homogenization centrifugation Centrifugation (12,000 x g, 15 min, 4°C) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (C18) supernatant->spe conditioning 1. Condition (Methanol) equilibration 2. Equilibrate (Water) conditioning->equilibration loading 3. Load Sample equilibration->loading washing 4. Wash (2% Formic Acid) loading->washing elution 5. Elute (2% NH4OH in 80% MeOH) washing->elution drying Evaporation under Nitrogen elution->drying reconstitution Reconstitution in 50% Methanol drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

This compound Extraction Workflow
This compound Metabolic Pathway

This compound is a key intermediate in the peroxisomal beta-oxidation of pristanic acid. This pathway is crucial for the breakdown of branched-chain fatty acids.

Pristanoyl_CoA_Pathway Pristanic_Acid Pristanic Acid Pristanoyl_CoA_Synthetase This compound Synthetase Pristanic_Acid->Pristanoyl_CoA_Synthetase Pristanoyl_CoA This compound Pristanoyl_CoA_Synthetase->Pristanoyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase Pristanoyl_CoA->Acyl_CoA_Oxidase trans_2_Pristenoyl_CoA trans-2-Pristenoyl-CoA Acyl_CoA_Oxidase->trans_2_Pristenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Pristenoyl_CoA->Enoyl_CoA_Hydratase three_Hydroxypristanoyl_CoA 3-Hydroxythis compound Enoyl_CoA_Hydratase->three_Hydroxypristanoyl_CoA three_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase three_Hydroxypristanoyl_CoA->three_Hydroxyacyl_CoA_Dehydrogenase three_Ketopristanoyl_CoA 3-Ketothis compound three_Hydroxyacyl_CoA_Dehydrogenase->three_Ketopristanoyl_CoA Thiolase Thiolase three_Ketopristanoyl_CoA->Thiolase Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Trimethyltridecanoyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA Thiolase->Trimethyltridecanoyl_CoA

Peroxisomal Beta-Oxidation of this compound

References

Application Notes and Protocols for Enzymatic Assay of Pristanoyl-CoA Oxidase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanoyl-CoA oxidase (ACOX2) is a key peroxisomal enzyme involved in the beta-oxidation of 2-methyl-branched fatty acids, such as pristanic acid.[1][2] This pathway is crucial for the breakdown of dietary phytanic acid, a branched-chain fatty acid found in dairy products, meat, and fish.[3] Deficiencies in the enzymatic activity of this compound oxidase can lead to an accumulation of pristanic and phytanic acids, resulting in severe metabolic disorders like Zellweger syndrome.[4] Therefore, the accurate and sensitive measurement of this compound oxidase activity is essential for basic research, disease diagnostics, and the development of therapeutic interventions.

These application notes provide a detailed overview of the principles and protocols for the enzymatic assay of this compound oxidase activity. The primary method described is a continuous spectrophotometric assay that measures the formation of hydrogen peroxide (H₂O₂), a direct product of the this compound oxidase reaction.

Principle of the Assay

This compound oxidase catalyzes the FAD-dependent oxidation of this compound to 2,3-trans-pristenoyl-CoA, with the concomitant production of hydrogen peroxide (H₂O₂).[5] The activity of the oxidase can be determined by measuring the rate of H₂O₂ production. This is typically achieved through a coupled enzyme reaction where horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a chromogenic substrate, leading to a measurable change in absorbance. A common chromogenic system involves the oxidative coupling of 4-aminoantipyrine (B1666024) (4-AAP) and a phenolic compound (e.g., phenol) to produce a colored quinoneimine dye.

Reaction Scheme:

  • This compound + O₂ → 2,3-trans-Pristenoyl-CoA + H₂O₂ (catalyzed by this compound Oxidase)

  • 2 H₂O₂ + 4-Aminoantipyrine + Phenol (B47542) → Quinoneimine dye + 4 H₂O (catalyzed by Horseradish Peroxidase)

The rate of formation of the quinoneimine dye is directly proportional to the this compound oxidase activity and can be monitored spectrophotometrically.

Quantitative Data

While specific kinetic parameters for this compound oxidase are not extensively documented in all literature, the following table summarizes available data and typical conditions for related acyl-CoA oxidase assays. Researchers should empirically determine the optimal conditions for their specific experimental setup.

ParameterValue/ConditionSource/Comment
Substrate This compoundThe natural substrate for the enzyme.[1]
Alternative Substrates 2-Methylpalmitoyl-CoA, Palmitoyl-CoAThis compound oxidase shows activity on other branched-chain and straight-chain acyl-CoAs.[1]
pH Optimum ~8.0 - 8.5Based on general acyl-CoA oxidase assays. The optimal pH should be determined empirically.
Temperature Optimum 28 - 38 °CBased on a study of a yeast acyl-CoA oxidase; typical range for many mammalian enzymes.[6]
Cofactor Flavin Adenine Dinucleotide (FAD)Essential for enzyme activity.[4]
Km for this compound Not definitively reported-
Vmax Not definitively reported-

Experimental Protocols

Preparation of Reagents

1. Assay Buffer (50 mM MES, pH 8.0)

  • Dissolve MES (2-(N-morpholino)ethanesulfonic acid) in deionized water to a final concentration of 50 mM.

  • Adjust the pH to 8.0 at 30°C with 1 M NaOH.

  • Store at 4°C.

2. This compound Substrate Solution (1 mM)

  • Dissolve the chosen acyl-CoA in deionized water to a final concentration of 1 mM.

  • Aliquot and store at -20°C.

3. Chromogenic Reagent (4-AAP/Phenol Solution)

  • Prepare a 1.6 mM 4-aminoantipyrine and 22 mM phenol solution in the Assay Buffer.

  • This solution should be prepared fresh daily and protected from light.

4. Flavin Adenine Dinucleotide (FAD) Solution (1 mM)

  • Dissolve FAD in Assay Buffer to a final concentration of 1 mM.

  • Prepare fresh and keep on ice.

5. Horseradish Peroxidase (HRP) Solution (100 units/mL)

  • Dissolve HRP in Assay Buffer to a final concentration of 100 units/mL.

  • Prepare fresh and keep on ice.

6. Sample Preparation (e.g., Liver Homogenate)

  • Homogenize fresh or frozen tissue in a suitable buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM HEPES, pH 7.4).

  • Centrifuge the homogenate to remove cellular debris (e.g., 600 x g for 10 minutes at 4°C).

  • The supernatant can be used directly, or further subcellular fractionation can be performed to isolate peroxisomes.

  • Determine the protein concentration of the sample using a standard method (e.g., Bradford assay).

Spectrophotometric Assay Protocol
  • Reaction Cocktail Preparation: Prepare a master mix for the desired number of reactions. For a single 1 mL reaction, combine the following in a microcentrifuge tube:

    • 800 µL Assay Buffer (50 mM MES, pH 8.0)

    • 50 µL Chromogenic Reagent (1.6 mM 4-AAP, 22 mM Phenol)

    • 10 µL FAD Solution (1 mM)

    • 10 µL HRP Solution (100 units/mL)

  • Assay Procedure:

    • Pipette 870 µL of the reaction cocktail into a 1.5 mL cuvette.

    • Add 10-50 µL of the enzyme sample (e.g., liver homogenate supernatant). The volume can be adjusted based on the enzyme activity.

    • Add Assay Buffer to bring the total volume to 950 µL.

    • Place the cuvette in a spectrophotometer thermostatted at 30°C and incubate for 5 minutes to allow the temperature to equilibrate and to record any background reaction.

    • Initiate the reaction by adding 50 µL of the 1 mM this compound (or other acyl-CoA) substrate solution.

    • Immediately mix by gently inverting the cuvette and start monitoring the increase in absorbance at 500 nm for 5-10 minutes.

    • Record the absorbance at regular intervals (e.g., every 30 seconds).

  • Blank Reaction: Prepare a blank reaction containing all components except the enzyme sample (replace with an equal volume of homogenization buffer) to correct for any non-enzymatic oxidation of the chromogen.

Calculation of Enzyme Activity
  • Determine the rate of change in absorbance per minute (ΔA₅₀₀/min) from the linear portion of the reaction curve.

  • Subtract the rate of the blank reaction from the rate of the sample reaction.

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₅₀₀/min) / (ε × l) × V_total / V_sample

    • ε (molar extinction coefficient of the quinoneimine dye): Typically around 6.5 mM⁻¹cm⁻¹ at 500 nm. This should be determined experimentally for the specific reaction conditions.

    • l (path length of the cuvette): Typically 1 cm.

    • V_total: Total volume of the assay (e.g., 1 mL).

    • V_sample: Volume of the enzyme sample added (e.g., 0.05 mL).

    One unit (U) of this compound oxidase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute under the specified conditions.

Visualizations

Signaling Pathway: Peroxisomal Beta-Oxidation of Pristanic Acid

Pristanoyl_CoA_Oxidation_Pathway cluster_peroxisome Peroxisome Pristanic_Acid Pristanic Acid Pristanoyl_CoA This compound Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Pristenoyl_CoA 2,3-trans-Pristenoyl-CoA Pristanoyl_CoA->Pristenoyl_CoA This compound Oxidase (ACOX2) H2O2 H₂O₂ Pristanoyl_CoA:s->H2O2:n Further_Beta_Oxidation Further β-oxidation cycles Pristenoyl_CoA->Further_Beta_Oxidation O2 O₂ O2:e->Pristenoyl_CoA:w

Caption: Peroxisomal beta-oxidation pathway of pristanic acid.

Experimental Workflow: Spectrophotometric Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, and Reagents Cocktail Prepare Reaction Cocktail (Buffer, 4-AAP/Phenol, FAD, HRP) Reagents->Cocktail Sample Prepare Enzyme Sample (e.g., tissue homogenate) Incubate Pre-incubate Cocktail and Sample at 30°C Sample->Incubate Cocktail->Incubate Initiate Initiate reaction with This compound Incubate->Initiate Measure Monitor Absorbance at 500 nm Initiate->Measure Rate Calculate Rate of Absorbance Change (ΔA/min) Measure->Rate Activity Calculate Enzyme Activity Rate->Activity

Caption: Workflow for the spectrophotometric assay of this compound oxidase.

References

Synthesis of Pristanoyl-CoA for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanoyl-CoA is a critical intermediate in the peroxisomal alpha- and beta-oxidation of branched-chain fatty acids. Its availability in a pure form is essential for in vitro studies aimed at elucidating metabolic pathways, characterizing enzyme kinetics, and screening for potential therapeutic agents targeting lipid metabolism disorders. This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of this compound. Furthermore, it outlines its application in in vitro enzymatic assays.

Introduction

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is derived from the dietary branched-chain fatty acid phytanic acid through one cycle of alpha-oxidation.[1] Subsequently, pristanic acid is activated to this compound and undergoes beta-oxidation within the peroxisomes.[2][3] Dysregulation of these pathways is associated with several inherited metabolic disorders, including Refsum disease.[1] Therefore, in vitro models are crucial for studying the enzymes involved in this compound metabolism, such as this compound oxidase and alpha-methylacyl-CoA racemase.[4] The limited commercial availability of this compound necessitates its chemical synthesis to support these research endeavors. This protocol details a reliable method for its preparation and use in downstream applications.

Chemical Synthesis of this compound

The synthesis of this compound from pristanic acid involves the activation of the carboxylic acid group followed by its condensation with Coenzyme A (CoA). The mixed anhydride (B1165640) method is a commonly employed strategy for this purpose.[5]

Reaction Scheme:

G Pristanic_Acid Pristanic Acid Mixed_Anhydride Pristanoyl-Carbonic Anhydride (Mixed Anhydride) Pristanic_Acid->Mixed_Anhydride + Isobutyl Chloroformate + Triethylamine (B128534) in THF Pristanoyl_CoA This compound Mixed_Anhydride->Pristanoyl_CoA + CoASH in Bicarbonate Buffer/THF CoASH Coenzyme A (CoASH) Isobutyl_Chloroformate Isobutyl Chloroformate Triethylamine Triethylamine THF Tetrahydrofuran (THF) Bicarbonate_Buffer Bicarbonate Buffer

Caption: Chemical synthesis of this compound via the mixed anhydride method.

Experimental Protocol

Materials:

  • Pristanic Acid

  • Coenzyme A trilithium salt

  • Isobutyl chloroformate

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium bicarbonate

  • Argon or Nitrogen gas

  • Reverse-phase HPLC system

  • C18 HPLC column

  • Lyophilizer

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Activation of Pristanic Acid (Formation of Mixed Anhydride):

    • Dissolve 10 mg of pristanic acid in 1 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add 1.1 equivalents of triethylamine (TEA) to the solution and stir for 15 minutes.

    • Slowly add 1.1 equivalents of isobutyl chloroformate dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to proceed for 30 minutes at 0°C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Synthesis of this compound:

    • In a separate flask, dissolve 1.5 equivalents of Coenzyme A trilithium salt in 2 mL of a 0.5 M potassium bicarbonate solution.

    • Cool the CoA solution to 0°C.

    • Slowly add the mixed anhydride solution from step 1.5 to the CoA solution with vigorous stirring. Ensure the pH of the reaction mixture is maintained between 7.5 and 8.0.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Purification by HPLC:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Centrifuge to remove any precipitate and filter the supernatant.

    • Purify the crude this compound by reverse-phase HPLC on a C18 column.

    • Use a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) to elute the product.

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.

    • Collect the fractions containing the this compound peak.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain this compound as a white powder.

    • Store the lyophilized product at -80°C to prevent degradation.

Data Presentation
ParameterExpected ValueReference
Yield ~75-85%Based on general acyl-CoA syntheses[5]
Purity (by HPLC) >95%[6]
Molecular Weight (Da) 1079.4Calculated

Characterization of Synthesized this compound

1. High-Performance Liquid Chromatography (HPLC): Purity is assessed by integrating the peak area of this compound relative to other peaks at 260 nm. A single major peak is indicative of high purity.

2. Mass Spectrometry (MS): LC-MS/MS analysis is used to confirm the identity of the synthesized product. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should be observed. Fragmentation analysis will show characteristic ions corresponding to the CoA moiety and the pristanoyl group.[7]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural confirmation. The spectra will show characteristic signals for the protons and carbons of both the pristanic acid and Coenzyme A moieties.

Application in In Vitro Studies: Peroxisomal Beta-Oxidation

This compound is a key substrate for studying the enzymes of the peroxisomal beta-oxidation pathway.

Signaling Pathway

G cluster_peroxisome Peroxisome Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanoyl_CoA_S (2S)-Pristanoyl-CoA Pristanoyl_CoA->Pristanoyl_CoA_S α-Methylacyl-CoA Racemase (AMACR) trans_2_3_dehydropristanoyl_CoA trans-2,3-Dehydrothis compound Pristanoyl_CoA_S->trans_2_3_dehydropristanoyl_CoA This compound Oxidase (ACOX) three_hydroxypristanoyl_CoA 3-Hydroxythis compound trans_2_3_dehydropristanoyl_CoA->three_hydroxypristanoyl_CoA Multifunctional Protein 2 (MFP2) (Hydratase activity) three_ketopristanoyl_CoA 3-Ketothis compound three_hydroxypristanoyl_CoA->three_ketopristanoyl_CoA Multifunctional Protein 2 (MFP2) (Dehydrogenase activity) Propionyl_CoA Propionyl-CoA three_ketopristanoyl_CoA->Propionyl_CoA Peroxisomal Thiolase Trimethyltridecanoyl_CoA 4,8,12-Trimethyltridecanoyl-CoA three_ketopristanoyl_CoA->Trimethyltridecanoyl_CoA Peroxisomal Thiolase Further β-oxidation cycles Further β-oxidation cycles Trimethyltridecanoyl_CoA->Further β-oxidation cycles

Caption: Peroxisomal beta-oxidation pathway of this compound.

Experimental Protocol: this compound Oxidase Assay

This assay measures the activity of this compound oxidase (ACOX), the first and rate-limiting enzyme in the beta-oxidation of this compound. The assay is based on the quantification of hydrogen peroxide (H₂O₂) produced during the oxidation of this compound.

Materials:

  • Synthesized and purified this compound

  • This compound Oxidase (purified or in cell lysate)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable H₂O₂ indicator)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • FAD (Flavin adenine dinucleotide)

  • 96-well microplate reader (fluorescence)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a reaction mixture containing potassium phosphate buffer, HRP, Amplex® Red, and FAD.

  • Assay Protocol:

    • Add the reaction mixture to the wells of a 96-well plate.

    • Add the enzyme sample (purified ACOX or cell lysate) to the wells.

    • Initiate the reaction by adding the this compound substrate.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points or as an endpoint reading.

  • Data Analysis:

    • Generate a standard curve using known concentrations of H₂O₂.

    • Calculate the rate of H₂O₂ production from the fluorescence measurements, which is proportional to the ACOX activity.

Data Presentation
ParameterTypical Range
This compound Concentration 10-100 µM
Enzyme Concentration To be determined empirically
Incubation Time 15-60 minutes

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, characterization, and application of this compound for in vitro studies. The availability of high-purity this compound is fundamental for advancing our understanding of branched-chain fatty acid metabolism and for the development of novel diagnostics and therapeutics for related metabolic disorders. The provided methods are robust and can be adapted to specific laboratory needs, thereby facilitating a wide range of research applications.

References

Application Notes and Protocols for Metabolic Flux Analysis of the Pristanoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanoyl-CoA is a key intermediate in the metabolism of branched-chain fatty acids, primarily derived from the alpha-oxidation of phytanic acid, a compound found in the human diet. The breakdown of this compound occurs via a specific beta-oxidation pathway within the peroxisomes. Dysregulation of this pathway is associated with several metabolic disorders, making it a critical area of study for understanding disease pathogenesis and for the development of novel therapeutic interventions.

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By employing stable isotope tracers, such as 13C-labeled substrates, researchers can track the flow of atoms through a metabolic network, providing a detailed snapshot of cellular metabolism. This document provides detailed application notes and protocols for conducting Metabolic Flux Analysis of the this compound pathway.

This compound Beta-Oxidation Pathway

The peroxisomal beta-oxidation of this compound involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA and propionyl-CoA. The key enzymes in this pathway are:

  • Branched-chain acyl-CoA oxidase (ACOX2/ACOX3): Catalyzes the first and rate-limiting step, the oxidation of this compound.

  • 17-beta-hydroxysteroid dehydrogenase type 4 (HSD17B4; also known as D-bifunctional protein): Possesses both hydratase and dehydrogenase activities.

  • Sterol carrier protein X (SCPx; also known as peroxisomal thiolase): Catalyzes the final thiolytic cleavage.

A simplified representation of the core pathway is depicted below.

Pristanoyl_CoA_Pathway cluster_peroxisome Peroxisome Pristanoyl_CoA This compound Enoyl_CoA 2-Methyl-trans-2-enoyl-CoA Pristanoyl_CoA->Enoyl_CoA ACOX2/3 Hydroxyacyl_CoA 3-Hydroxy-2-methylacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA HSD17B4 (Hydratase) Ketoacyl_CoA 3-Keto-2-methylacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HSD17B4 (Dehydrogenase) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA SCPx (Thiolase) Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA SCPx (Thiolase)

Figure 1: Simplified diagram of the peroxisomal this compound beta-oxidation pathway.

Quantitative Data Presentation

Metabolic flux analysis provides quantitative data on the rates of reactions. The table below presents a hypothetical, yet biologically plausible, dataset for the flux through the this compound pathway in cultured human fibroblasts under control and disease-state conditions (e.g., a mild peroxisomal biogenesis disorder).

Metabolic Flux (nmol/mg protein/hr) Control Fibroblasts Disease-State Fibroblasts Fold Change
This compound Uptake15.2 ± 1.88.1 ± 1.10.53
ACOX2/3 Flux14.9 ± 1.77.5 ± 0.90.50
HSD17B4 (Hydratase) Flux14.5 ± 1.67.2 ± 0.80.50
HSD17B4 (Dehydrogenase) Flux14.3 ± 1.57.0 ± 0.80.49
SCPx (Thiolase) Flux14.1 ± 1.56.8 ± 0.70.48
Propionyl-CoA Efflux14.0 ± 1.46.7 ± 0.70.48

Experimental Protocols

Protocol 1: 13C-Pristanic Acid Labeling of Cultured Cells

This protocol describes the labeling of cellular metabolites using 13C-labeled pristanic acid to trace its entry and metabolism through the this compound pathway.

Materials:

  • Cultured cells (e.g., human skin fibroblasts)

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • [U-13C]-Pristanic Acid (uniformly labeled with 13C)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • Liquid nitrogen

  • Cell scrapers

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.

  • Preparation of Labeling Medium:

    • Prepare the cell culture medium with a reduced concentration of serum (e.g., 1% FBS) to minimize interference from unlabeled fatty acids.

    • Prepare a stock solution of [U-13C]-Pristanic Acid complexed to fatty acid-free BSA. A typical molar ratio is 4:1 (Pristanic Acid:BSA).

    • Spike the prepared culture medium with the [U-13C]-Pristanic Acid-BSA complex to a final concentration of 10-50 µM.

  • Isotopic Labeling:

    • Aspirate the growth medium from the cells and wash once with pre-warmed PBS.

    • Add the pre-warmed 13C-labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 16, 24 hours) to determine the time to reach isotopic steady state. For endpoint experiments, a 16-24 hour incubation is often sufficient.

  • Metabolite Quenching and Extraction:

    • To quench metabolic activity, place the culture dish on ice and aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Place the dish on dry ice for 5 minutes.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of 13C-Labeled Acyl-CoAs

This protocol outlines the analysis of 13C-labeling in this compound and its downstream intermediates using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

  • Dried metabolite extracts

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) acetate (B1210297), LC-MS grade

  • Acyl-CoA standards (this compound, Propionyl-CoA)

  • C18 reverse-phase LC column

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of 50% ACN in water.

  • LC Separation:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Use a gradient elution program with mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95% ACN).

    • A typical gradient might be: 0-5 min, 2% B; 5-20 min, 2-98% B; 20-25 min, 98% B; 25-26 min, 98-2% B; 26-30 min, 2% B.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific transitions for the unlabeled (M+0) and labeled (M+n) forms of this compound, propionyl-CoA, and other intermediates. The precursor ion will be the molecular ion of the acyl-CoA, and the product ion will be a characteristic fragment (e.g., the CoA moiety).

  • Data Analysis:

    • Integrate the peak areas for each isotopologue of each metabolite.

    • Correct for the natural abundance of 13C.

    • Calculate the fractional labeling of each metabolite at each time point or at steady state.

    • Use the fractional labeling data as input for metabolic flux analysis software.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for 13C-MFA of the this compound pathway and the logical relationship between experimental data and the calculated metabolic fluxes.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture (e.g., Fibroblasts) Labeling Isotopic Labeling with [U-13C]-Pristanic Acid Cell_Culture->Labeling Quenching Metabolite Quenching (Cold Methanol) Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis of Acyl-CoAs Extraction->LC_MS Isotopologue_Data Isotopologue Distribution Data LC_MS->Isotopologue_Data Flux_Calculation Metabolic Flux Calculation Software Isotopologue_Data->Flux_Calculation Flux_Map Metabolic Flux Map Flux_Calculation->Flux_Map Logical_Relationship Metabolic_Network Assumed Metabolic Network Model Flux_Estimation Flux Estimation (Iterative Fitting) Metabolic_Network->Flux_Estimation Experimental_Data Experimental Data (Fractional Labeling of Metabolites) Experimental_Data->Flux_Estimation Statistical_Validation Statistical Validation (Goodness-of-fit) Experimental_Data->Statistical_Validation Calculated_Fluxes Calculated Metabolic Fluxes Flux_Estimation->Calculated_Fluxes Calculated_Fluxes->Statistical_Validation Validated_Flux_Map Validated Flux Map Statistical_Validation->Validated_Flux_Map

Application Notes and Protocols for Culturing Fibroblasts from Refsum Disease Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Refsum disease is a rare, autosomal recessive disorder of lipid metabolism characterized by the accumulation of phytanic acid in plasma and tissues.[1][2] This buildup is due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which is responsible for the alpha-oxidation of phytanic acid.[1][3][4] Cultured skin fibroblasts from Refsum disease patients are a vital in vitro model for studying the pathophysiology of the disease, diagnosing patients, and for the development and screening of potential therapeutic agents.[3][4] These cells retain the genetic and biochemical defects of the disease, most notably the impaired ability to catabolize phytanic acid.[5]

This document provides detailed protocols for the establishment, maintenance, and analysis of fibroblast cultures derived from skin biopsies of patients with Refsum disease.

Data Presentation

The primary biochemical hallmark of Refsum disease in cultured fibroblasts is a profound deficiency in the alpha-oxidation of phytanic acid. The following table summarizes the quantitative data on phytanic acid oxidation rates in fibroblasts from control individuals and Refsum disease patients.

ParameterControl FibroblastsRefsum Disease FibroblastsReference
Phytanic Acid Oxidation Rate (pmol/h per mg protein) 37.1 ± 2.65Not detectable[5][6]
Phytanoyl-CoA Ligase Activity (nmol/h per mg protein) 9.86 ± 0.0910.25 ± 0.31[5][6]
Mitochondrial Phytanic Acid Oxidation (pmol/h per mg protein) 1.9 ± 0.32.04 ± 0.7[5][6]
Endoplasmic Reticulum Phytanic Acid Oxidation (pmol/h per mg protein) 0.4 ± 0.070.43 ± 0.2[5][6]

Experimental Protocols

Protocol 1: Establishment of Primary Fibroblast Culture from Skin Biopsy

This protocol describes the explant method for establishing a primary fibroblast culture from a small skin punch biopsy.

Materials:

  • Skin punch biopsy (3-4 mm) in sterile transport medium (e.g., DMEM with antibiotics)

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Sterile dissecting tools (scalpels, forceps)

  • 6-well tissue culture plates

  • T-25 and T-75 culture flasks

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Biopsy Preparation: In a sterile biosafety cabinet, transfer the skin biopsy to a sterile petri dish. Wash the biopsy twice with PBS to remove any potential contaminants.

  • Mechanical Dissection: Using sterile scalpels, mince the biopsy into small fragments of approximately 1 mm³.

  • Explant Culture: Place 3-4 tissue fragments into each well of a 6-well plate. Add a minimal amount of fibroblast growth medium (DMEM with 20% FBS and 1% Penicillin-Streptomycin) to each well, just enough to allow the tissue to adhere to the bottom of the well.

  • Incubation: Carefully place the plate in a 37°C, 5% CO2 incubator. After 24 hours, slowly add more growth medium to each well.

  • Cell Outgrowth and Expansion: Monitor the cultures daily for fibroblast outgrowth from the explants, which typically begins within 1-2 weeks. Change the medium every 2-3 days.

  • Subculturing: Once the fibroblast outgrowth is established and the culture is approximately 80% confluent, subculture the cells.

    • Aspirate the medium and wash the cells once with PBS.

    • Add 0.5-1 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.

    • Neutralize the trypsin with an equal volume of growth medium (containing 10% FBS).

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and seed into a new T-25 or T-75 flask.

Protocol 2: Cryopreservation of Fibroblast Cell Lines

Materials:

  • Confluent flask of fibroblasts

  • Freezing Medium (e.g., 90% FBS, 10% DMSO)

  • Cryogenic vials

  • Isopropanol (B130326) freezing container

Procedure:

  • Follow the subculturing procedure until the cell pellet is obtained.

  • Resuspend the cell pellet in cold freezing medium at a concentration of 1-2 x 10^6 cells/mL.

  • Aliquot the cell suspension into cryogenic vials.

  • Place the vials in an isopropanol freezing container and store at -80°C overnight to ensure a slow cooling rate.

  • Transfer the vials to liquid nitrogen for long-term storage.

Protocol 3: Phytanic Acid Alpha-Oxidation Assay

This assay measures the rate of phytanic acid alpha-oxidation in cultured fibroblasts using a stable isotope-labeled substrate followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

  • Confluent cultures of control and Refsum patient fibroblasts in T-25 flasks

  • Culture medium supplemented with 10% FBS

  • [²H₃]-phytanic acid

  • Internal standard (e.g., C17:0 fatty acid)

  • Hexane:Isopropanol (3:2, v/v)

  • PBS

Procedure:

  • Labeling:

    • Aspirate the growth medium from the confluent flasks.

    • Add fresh culture medium containing [²H₃]-phytanic acid at a final concentration of 10 µM.[7]

    • Incubate the cells for 72 hours at 37°C.[7]

  • Harvesting and Lipid Extraction:

    • After incubation, collect the culture medium.

    • Wash the cell monolayer twice with PBS and harvest the cells by trypsinization.[7]

    • Combine the collected medium and cell suspension.[7]

    • Add a known amount of the internal standard to the combined sample.[7]

    • Extract total lipids using a hexane:isopropanol (3:2, v/v) mixture.[7]

    • Vortex vigorously and centrifuge to separate the phases.[7]

    • Collect the upper organic phase containing the lipids.[7]

  • Sample Preparation and GC-MS Analysis:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Derivatize the fatty acids to their methyl esters (FAMEs) using a suitable reagent (e.g., BF3-methanol).

    • Analyze the FAMEs by GC-MS to quantify the amount of the metabolic product, pristanic acid, relative to the internal standard.

Visualization of Pathways and Workflows

Phytanic Acid Alpha-Oxidation Pathway

Phytanic_Acid_Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA_Ligase Phytanoyl-CoA Ligase Phytanic_Acid->Phytanoyl_CoA_Ligase Phytanoyl_CoA Phytanoyl-CoA PHYH Phytanoyl-CoA Hydroxylase (PHYH) (Deficient in Refsum Disease) Phytanoyl_CoA->PHYH PrAL Pristanal ADH Aldehyde Dehydrogenase PrAL->ADH Pristanic_Acid Pristanic Acid Beta_Oxidation Peroxisomal Beta-Oxidation Pristanic_Acid->Beta_Oxidation Phytanoyl_CoA_Ligase->Phytanoyl_CoA PHYH->PrAL HACL1 2-Hydroxyphytanoyl-CoA Lyase (HACL1) ADH->Pristanic_Acid

Caption: Peroxisomal alpha-oxidation pathway of phytanic acid.

Experimental Workflow for Culturing and Analyzing Refsum Fibroblasts

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Biochemical Analysis Skin_Biopsy Skin Biopsy from Refsum Patient Explant_Culture Explant Culture (DMEM + 20% FBS) Skin_Biopsy->Explant_Culture Primary_Fibroblasts Primary Fibroblast Outgrowth Explant_Culture->Primary_Fibroblasts Subculture Subculture & Expansion (DMEM + 10% FBS) Primary_Fibroblasts->Subculture Cryopreservation Cryopreservation (90% FBS + 10% DMSO) Subculture->Cryopreservation Phytanic_Acid_Assay Phytanic Acid Alpha-Oxidation Assay Subculture->Phytanic_Acid_Assay Lipid_Extraction Lipid Extraction Phytanic_Acid_Assay->Lipid_Extraction GC_MS GC-MS Analysis Lipid_Extraction->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: Workflow for fibroblast culture and analysis.

Signaling Pathways Affected by Phytanic Acid Accumulation

Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_nucleus Nucleus Phytanic_Acid Phytanic Acid Accumulation GPR40 GPR40 Activation Phytanic_Acid->GPR40 Mito_Dysfunction Mitochondrial Dysfunction Phytanic_Acid->Mito_Dysfunction PPARa PPARα Modulation Phytanic_Acid->PPARa Ca_Signaling ↑ Intracellular Ca²⁺ Signaling GPR40->Ca_Signaling Cellular_Damage Cellular Damage & Toxicity Ca_Signaling->Cellular_Damage ROS ↑ Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS ATP ↓ ATP Production Mito_Dysfunction->ATP ROS->Cellular_Damage ATP->Cellular_Damage

References

Measuring Pristanoyl-CoA Levels in Patient Plasma: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pristanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid derived from the dietary constituent phytanic acid. The metabolism of pristanic acid is essential for normal lipid homeostasis, and defects in this pathway can lead to the accumulation of toxic metabolites, resulting in severe neurological and systemic manifestations. Peroxisomal disorders, such as Zellweger spectrum disorders (ZSD) and Refsum disease, are characterized by impaired peroxisomal function, including the defective oxidation of pristanic acid. Consequently, the measurement of metabolites in this pathway, including this compound and its precursors, in patient plasma is of significant interest for the diagnosis, monitoring, and development of therapeutic interventions for these debilitating conditions.

This document provides detailed application notes and protocols for the analysis of this compound and related metabolites in human plasma. It is intended for researchers, scientists, and drug development professionals working in the fields of inborn errors of metabolism, neurodegenerative diseases, and lipidomics.

Clinical Significance

The measurement of this compound and its metabolic precursors in plasma is primarily indicated for the diagnosis and monitoring of peroxisomal disorders. In healthy individuals, pristanic acid is efficiently metabolized in the peroxisomes, and therefore, the levels of pristanic acid and phytanic acid in plasma are typically low. However, in patients with certain peroxisomal biogenesis disorders or single-enzyme defects in the α- and β-oxidation pathways, these metabolites accumulate to high levels.

Key Associated Disorders:

  • Zellweger Spectrum Disorders (ZSDs): A group of autosomal recessive disorders caused by mutations in PEX genes, leading to defective peroxisome formation. In ZSD patients, the accumulation of very-long-chain fatty acids (VLCFAs), phytanic acid, and pristanic acid is a common biochemical hallmark.[1][2]

  • Refsum Disease: An autosomal recessive disorder caused by a deficiency of the enzyme phytanoyl-CoA hydroxylase, which is involved in the α-oxidation of phytanic acid. This leads to the accumulation of phytanic acid in blood and tissues.[3][4] In classical Refsum disease, pristanic acid levels are typically normal or near-normal.[5]

  • α-Methylacyl-CoA Racemase (AMACR) Deficiency: In this disorder, both phytanic acid and pristanic acid levels are elevated.[6]

  • D-bifunctional Protein (DBP) Deficiency: This condition also leads to the accumulation of pristanic acid.[7]

The direct measurement of this compound in plasma is technically challenging due to its low abundance and instability. Therefore, the quantification of its precursor, pristanic acid, as well as phytanic acid, is the standard diagnostic approach. Elevated levels of pristanoyl-carnitine, the carnitine conjugate of this compound, have also been observed in plasma from patients with peroxisomal disorders, particularly when the corresponding fatty acid levels are markedly elevated.[6] However, its measurement is not considered sensitive or specific enough to be a standalone diagnostic marker.[6]

Data Presentation

Table 1: Plasma Pristanic Acid Concentrations in Peroxisomal Disorders

Patient GroupPristanic Acid Concentration (µmol/L)Reference
Normal Controls0.14 - 1.14[8]
Peroxisome Biogenesis Disorder (PBD) Patients1.93 - 12.9[8]
Adrenoleukodystrophy/Adrenomyeloneuropathy (ALD/AMN) Patients0.82 - 1.56[8]

Table 2: Plasma Phytanic Acid Concentrations in Peroxisomal Disorders

Patient GroupPhytanic Acid Concentration (mg/dL)Reference
Normal Controls≤ 0.2[4]
Refsum Disease Patients10 - 50[4]

Note: The pristanic acid to phytanic acid ratio can also be a valuable diagnostic indicator. In disorders of peroxisomal β-oxidation, such as D-bifunctional protein deficiency, this ratio is markedly increased.[9]

Signaling and Metabolic Pathways

The metabolism of phytanic acid to pristanic acid and its subsequent β-oxidation, involving this compound, is a multi-step process occurring within the peroxisomes.

Pristanoyl_CoA_Metabolism cluster_diet Dietary Intake cluster_peroxisome Peroxisome Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Pristanic Acid Pristanic Acid Phytanoyl-CoA->Pristanic Acid α-oxidation This compound This compound Pristanic Acid->this compound Acyl-CoA Synthetase Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation Acetyl-CoA & Propionyl-CoA Acetyl-CoA & Propionyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA & Propionyl-CoA

Figure 1. Metabolic pathway of phytanic acid and this compound.

Experimental Protocols

The direct quantification of this compound from plasma is not a standard clinical assay. The following protocol is a generalized procedure for the extraction and analysis of acyl-CoAs from plasma, adapted from established methods for tissues and cells, utilizing solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Extraction of Acyl-CoAs from Plasma using Solid-Phase Extraction (SPE)

This protocol is based on methods developed for the enrichment of acyl-CoAs from biological samples.[10]

Materials:

  • Human plasma collected in EDTA or heparin tubes

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol (Isopropanol)

  • 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns

  • Wash Solution: 100 mM KH2PO4 buffer, pH 4.9

  • Elution Solution: Methanol (B129727) with 2% formic acid

  • Microcentrifuge tubes

  • Centrifuge capable of high speeds at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS grade solvents

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a pre-chilled microcentrifuge tube, add 200 µL of plasma.

    • Add a known amount of internal standard (e.g., Heptadecanoyl-CoA) to each sample for quantification.

  • Protein Precipitation and Extraction:

    • Add 600 µL of ice-cold ACN:2-Propanol (3:1 v/v) to the plasma sample.

    • Vortex vigorously for 2 minutes to precipitate proteins and extract acyl-CoAs.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9) through the column.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with 1 mL of the Wash Solution to remove interfering substances.

    • Elution: Elute the acyl-CoAs from the column with 1 mL of the Elution Solution. Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).

Protocol 2: Quantification of this compound by LC-MS/MS

This is a generalized LC-MS/MS method that can be optimized for this compound analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of this compound from other acyl-CoAs.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and the internal standard. The exact m/z values will need to be determined using a pure standard of this compound.

  • Collision Energy and other MS parameters: Optimize these parameters for maximum sensitivity for the specific transitions of this compound.

Quantification:

  • Generate a calibration curve using a series of known concentrations of a this compound standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the measurement of this compound in patient plasma.

Experimental_Workflow Patient Plasma Sample Patient Plasma Sample Addition of Internal Standard Addition of Internal Standard Patient Plasma Sample->Addition of Internal Standard Protein Precipitation & Extraction Protein Precipitation & Extraction Addition of Internal Standard->Protein Precipitation & Extraction Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation & Extraction->Solid-Phase Extraction (SPE) Sample Concentration Sample Concentration Solid-Phase Extraction (SPE)->Sample Concentration LC-MS/MS Analysis LC-MS/MS Analysis Sample Concentration->LC-MS/MS Analysis Data Analysis & Quantification Data Analysis & Quantification LC-MS/MS Analysis->Data Analysis & Quantification

Figure 2. Experimental workflow for this compound analysis.

Conclusion

The analysis of this compound and its metabolic precursors in patient plasma is a valuable tool for the investigation of peroxisomal disorders. While the direct measurement of this compound is challenging, the quantification of pristanic and phytanic acids by LC-MS/MS is a well-established diagnostic approach. The protocols and information provided in this document offer a comprehensive guide for researchers and clinicians interested in studying the role of this compound metabolism in health and disease. Further research is warranted to develop and validate a robust and sensitive method for the direct quantification of this compound in plasma, which could provide further insights into the pathophysiology of peroxisomal disorders and aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for Tracing Pristanoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanoyl-CoA is a key intermediate in the metabolism of branched-chain fatty acids, primarily derived from the alpha-oxidation of phytanic acid. The metabolic pathway of this compound is crucial for normal lipid homeostasis, and its dysregulation is associated with several inherited metabolic disorders, such as Refsum disease and Zellweger syndrome. Stable isotope tracing is a powerful technique to dynamically investigate the flux through this metabolic pathway, providing invaluable insights for understanding disease mechanisms and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for utilizing stable isotope-labeled compounds to trace the metabolism of this compound. These guidelines are intended for researchers in academia and the pharmaceutical industry engaged in metabolic research and drug development.

Core Principles of Stable Isotope Tracing

Stable isotope tracing involves the introduction of a molecule, in which one or more atoms have been replaced by their heavy, non-radioactive isotopes (e.g., ¹³C or ²H), into a biological system.[1] The metabolic fate of this "tracer" is then monitored by mass spectrometry (MS). By tracking the incorporation of the stable isotope label into downstream metabolites, it is possible to elucidate metabolic pathways and quantify the rate of metabolic reactions, known as metabolic flux.[1]

For tracing this compound metabolism, stable isotope-labeled precursors such as [¹³C]-phytanic acid, [¹³C]-pristanic acid, or deuterated analogues are utilized.[2][3] The choice of tracer depends on the specific aspect of the pathway being investigated.

Metabolic Pathway of this compound

This compound is primarily generated from dietary phytanic acid through a process of alpha-oxidation in the peroxisomes.[4] Once formed, this compound undergoes several cycles of peroxisomal beta-oxidation.[4] This process involves a series of enzymatic reactions that shorten the acyl-chain, yielding acetyl-CoA and propionyl-CoA.[4]

Pristanoyl_CoA_Metabolism cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Pristanic_Acid Pristanic Acid Phytanic_Acid->Pristanic_Acid α-Oxidation Pristanoyl_CoA This compound Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Cycles Pristanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Experimental_Workflow Cell_Culture 1. Cell Culture (Fibroblasts) Labeling 2. Metabolic Labeling (Stable Isotope Tracer) Cell_Culture->Labeling Extraction 3. Metabolite Extraction Labeling->Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis (Isotopologue Distribution) LC_MS_Analysis->Data_Analysis

References

Application Note and Protocol: Derivatization of Pristanoyl-CoA for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanoyl-CoA is a branched-chain acyl-coenzyme A thioester that plays a significant role in the alpha-oxidation of phytanic acid, a 3-methyl-branched-chain fatty acid. The accumulation of pristanic acid and its CoA ester is characteristic of several inherited peroxisomal biogenesis disorders, such as Zellweger spectrum disorders and Refsum disease.[1] Accurate and reliable quantification of this compound and its metabolites in biological samples is therefore crucial for the diagnosis and monitoring of these metabolic disorders, as well as for research in lipid metabolism and drug development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of fatty acids.[2] However, the direct analysis of acyl-CoAs like this compound by GC-MS is not feasible due to their high molecular weight, low volatility, and thermal instability. Furthermore, the polar nature of the carboxylic acid group in the corresponding free fatty acid (pristanic acid) can lead to poor chromatographic peak shape and inaccurate quantification.[2][3]

To overcome these challenges, a derivatization step is essential. This application note provides a detailed protocol for the analysis of this compound by GC-MS, which involves a two-step process:

  • Hydrolysis: The this compound molecule is first hydrolyzed to release the free fatty acid, pristanic acid.

  • Derivatization: The resulting pristanic acid is then chemically modified to a more volatile and less polar derivative, typically a fatty acid methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester, making it amenable to GC-MS analysis.[2][4]

This document outlines the principles of the derivatization reactions, provides step-by-step experimental protocols, and presents typical quantitative data and GC-MS conditions.

Principle of the Method

The overall workflow for the analysis of this compound involves liberating the pristanic acid from its CoA ester, followed by derivatization to enhance its volatility for GC-MS analysis.

Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis PristanoylCoA This compound in Biological Matrix Hydrolysis Alkaline Hydrolysis (e.g., with KOH) PristanoylCoA->Hydrolysis Release of fatty acid Extraction Liquid-Liquid Extraction (e.g., with Hexane) Hydrolysis->Extraction Isolation PristanicAcid Pristanic Acid Extraction->PristanicAcid Derivatization Esterification or Silylation PristanicAcid->Derivatization Deriv_Reagent Derivatization Reagent (e.g., BF₃-Methanol or BSTFA) Deriv_Reagent->Derivatization Derivative Volatile Derivative (Pristanate-ME or Pristanate-TMS) Derivatization->Derivative GCMS GC-MS Analysis Derivative->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Overall experimental workflow for this compound analysis by GC-MS.

The most common derivatization technique for fatty acids is esterification to form FAMEs.[2] Acid-catalyzed esterification using boron trifluoride (BF₃)-methanol is a widely used and effective method that can simultaneously esterify free fatty acids and transesterify esterified fatty acids.[2] Alternatively, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid to a trimethylsilyl ester, which is also highly volatile.[4]

DerivatizationReaction PristanicAcid Pristanic Acid R-COOH Product Pristanic Acid Methyl Ester (FAME) R-COOCH₃ PristanicAcid->Product  Esterification Reagent BF₃-Methanol CH₃OH / BF₃ Water Water H₂O

Caption: Acid-catalyzed esterification of pristanic acid to its methyl ester.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Reagents like boron trifluoride and BSTFA are corrosive and/or moisture-sensitive.

Protocol 1: Acid-Catalyzed Esterification using BF₃-Methanol

This protocol is robust for the simultaneous hydrolysis of this compound and esterification of the resulting pristanic acid.

Materials and Reagents:

  • Lipid sample (e.g., dried plasma or tissue extract)

  • 0.5 M Potassium Hydroxide (KOH) in methanol (B129727)

  • 14% Boron Trifluoride in methanol (BF₃-Methanol)

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Hexane (B92381) (GC grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Centrifuge

  • GC vials

Procedure:

  • Sample Preparation: Weigh or pipette the sample containing this compound into a screw-capped glass tube. If the sample is in an aqueous solution, it must first be evaporated to dryness under a stream of nitrogen.[2]

  • Hydrolysis (Saponification): Add 1 mL of 0.5 M methanolic KOH to the dried sample. Cap the tube tightly and heat at 100°C for 10 minutes to hydrolyze the thioester bond of this compound.

  • Esterification: Cool the tube to room temperature. Add 2 mL of 14% BF₃-Methanol reagent.[2] Cap the tube tightly, vortex briefly, and heat at 80°C for 60 minutes.[2]

  • Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of hexane.[2] Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge the tube at approximately 1,500 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.[2]

  • Sample Collection: Carefully transfer the upper hexane layer to a clean glass tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Final Preparation: Transfer the dried hexane extract to a GC vial for analysis. The sample can be concentrated under a gentle stream of nitrogen if necessary.

Protocol 2: Silylation using BSTFA

This method is suitable for samples where the pristanic acid has already been isolated after hydrolysis. Silylation is rapid but highly sensitive to moisture.[2]

Materials and Reagents:

  • Dried pristanic acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)

  • Screw-capped GC vials with PTFE septa

  • Heating block

Procedure:

  • Sample Preparation: Ensure the isolated pristanic acid sample is completely dry in a GC vial. Any moisture will deactivate the silylating reagent.[2]

  • Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Then, add 50 µL of BSTFA with 1% TMCS.[2][4]

  • Reaction: Immediately cap the vial tightly. Vortex for 10-20 seconds and heat at 60-70°C for 60 minutes to ensure complete derivatization.[2][4]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Data Presentation

Quantitative data for derivatized pristanic acid is summarized below. Note that retention times are dependent on the specific GC column and analytical conditions and should be confirmed with an authentic standard.

Table 1: Typical GC-MS Operating Conditions for FAME Analysis

ParameterTypical Value/ConditionReference(s)
GC System Agilent, Shimadzu, or equivalent[4][5]
Column DB-225ms, HP-5MS, or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film)[4][6]
Carrier Gas Helium[2][5]
Flow Rate 1.0 - 1.2 mL/min (constant flow)[2][5]
Injector Temp. 250°C
Injection Mode Splitless or Split (e.g., 10:1 or 15:1)[2]
Injection Vol. 1 µL[2]
Oven Program Initial 70-100°C, hold for 2 min, ramp at 5-15°C/min to 240-250°C, hold for 5-10 min[2][4]
MS System Quadrupole or Ion Trap[4][5]
Ionization Mode Electron Impact (EI) at 70 eV[2][7]
Ion Source Temp. 200 - 230°C
Scan Range m/z 50 - 550General Practice

Table 2: Mass Spectral Data for Derivatized Pristanic Acid

DerivativeMolecular Ion (M+)Key Fragment Ions (m/z)Comments
Pristanic Acid Methyl Ester (FAME) 32874, 87, 101, 143, 285The m/z 74 ion is the classic McLafferty rearrangement product for saturated FAMEs. Other ions result from cleavage at the branched methyl groups.
Pristanic Acid TMS Ester 38673, 75, 117, M-15 (371)The m/z 73 ion is characteristic of the TMS group. The M-15 ion represents the loss of a methyl group from the TMS moiety.

Conclusion

The analysis of this compound by GC-MS requires a preliminary hydrolysis step to yield pristanic acid, followed by derivatization to a volatile ester. Both acid-catalyzed methylation and silylation are effective methods for this purpose. The protocols and data provided in this application note offer a comprehensive guide for researchers to reliably quantify pristanic acid as a surrogate for this compound in biological matrices, aiding in the study and diagnosis of metabolic disorders. It is always recommended to use an appropriate internal standard (e.g., a stable isotope-labeled pristanic acid) for accurate quantification.

References

Application Note & Protocol: A Cell-Based Assay for Pristanoyl-CoA Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanoyl-CoA is a branched-chain fatty acid that is exclusively degraded through peroxisomal β-oxidation.[1] The accumulation of pristanic acid and its precursor, phytanic acid, is a key biomarker for several inherited metabolic disorders, including Zellweger syndrome and Refsum disease, which are characterized by impaired peroxisome function.[1][2] Therefore, the measurement of this compound oxidation in a cell-based system provides a valuable tool for the diagnosis of these disorders, for studying the underlying disease mechanisms, and for the evaluation of potential therapeutic interventions.

This application note provides a detailed protocol for a cell-based assay to quantify the oxidation of this compound in cultured human fibroblasts. The assay is based on the use of [1-¹⁴C]-labeled pristanic acid and the subsequent measurement of radioactive CO₂ and acid-soluble metabolites produced during its oxidation.

Signaling Pathway

The regulation of peroxisomal β-oxidation, the pathway responsible for breaking down this compound, is primarily controlled by the peroxisome proliferator-activated receptor alpha (PPARα).[3][4] Ligands, such as fibrates or fatty acids themselves, activate PPARα, which then forms a heterodimer with the retinoid X receptor (RXR).[3][5] This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the increased expression of enzymes essential for peroxisomal β-oxidation, including acyl-CoA oxidase.[3][4]

cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Peroxisome Ligand Ligand (e.g., Fibrates, Fatty Acids) PPARa PPARα Ligand->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE binds to PPARa_RXR->PPRE Gene Target Gene Transcription (e.g., ACOX2) PPRE->Gene initiates mRNA mRNA Gene->mRNA Enzyme Peroxisomal β-oxidation Enzymes mRNA->Enzyme translates to mRNA->Enzyme Oxidation Increased Oxidation Enzyme->Oxidation catalyzes Pristanoyl_CoA This compound Pristanoyl_CoA->Oxidation

Caption: PPARα-mediated regulation of this compound oxidation.

Experimental Workflow

The experimental workflow for the cell-based this compound oxidation assay involves several key steps, from cell culture to the final measurement of radioactive products. A schematic of this workflow is provided below.

A 1. Cell Culture (Human Fibroblasts) B 2. Prepare [1-¹⁴C]Pristanic Acid Substrate Solution A->B C 3. Incubate Cells with Radiolabeled Substrate B->C D 4. Capture ¹⁴CO₂ C->D E 5. Harvest Cells and Media C->E G 7. Scintillation Counting of ¹⁴CO₂ and ASM D->G F 6. Separate Acid-Soluble Metabolites (ASM) E->F F->G H 8. Data Analysis G->H

Caption: Experimental workflow for the this compound oxidation assay.

Data Presentation

The rate of this compound oxidation is typically expressed as picomoles of substrate oxidized per hour per milligram of cell protein. The following table provides representative data from an assay comparing pristanic acid oxidation in fibroblasts from a healthy control and a patient with a peroxisomal biogenesis disorder.

Cell LinePristanic Acid Oxidation Rate (pmol/h/mg protein)Standard Deviation
Healthy Control15.8± 2.1
Patient (PBD-ZSD)1.2± 0.3

PBD-ZSD: Peroxisome Biogenesis Disorder-Zellweger Spectrum Disorder

Experimental Protocols

Materials and Reagents
  • Human fibroblasts (control and experimental cell lines)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • [1-¹⁴C]Pristanic Acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-Carnitine

  • Perchloric Acid (HClO₄)

  • Whatman filter paper discs

  • Scintillation vials and cocktail

  • CO₂ trapping device or sealed flasks with a center well

Protocol

1. Cell Culture

  • Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Grow cells to confluence in T-75 flasks before subculturing into 24-well plates for the assay.

  • Seed cells at a density that will result in a confluent monolayer on the day of the experiment.

2. Preparation of [1-¹⁴C]Pristanic Acid Substrate

  • Prepare a stock solution of [1-¹⁴C]pristanic acid in ethanol.

  • On the day of the experiment, prepare the substrate solution by complexing the [1-¹⁴C]pristanic acid with fatty acid-free BSA in serum-free DMEM. The final concentration of pristanic acid should be in the range of 10-100 µM, with a specific activity of approximately 0.5 µCi/mL.

  • Add L-carnitine to the substrate solution to a final concentration of 0.5 mM.

3. This compound Oxidation Assay

  • Wash the confluent cell monolayers in the 24-well plates twice with warm PBS.

  • Add 500 µL of the pre-warmed [1-¹⁴C]pristanic acid substrate solution to each well.

  • Immediately seal the plates or place them in a CO₂ trapping apparatus. If using flasks with center wells, add a piece of filter paper soaked in 1 M NaOH to the center well to trap the evolved ¹⁴CO₂.

  • Incubate the cells at 37°C for 2-4 hours.

4. Measurement of ¹⁴CO₂ and Acid-Soluble Metabolites (ASM)

  • ¹⁴CO₂ Trapping:

    • After incubation, inject 100 µL of 1 M HClO₄ into each well to stop the reaction and release the dissolved ¹⁴CO₂.

    • Continue the incubation for another 60-90 minutes at 37°C to ensure complete trapping of the ¹⁴CO₂ by the NaOH-soaked filter paper.

    • Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Acid-Soluble Metabolites (ASM):

    • After stopping the reaction with perchloric acid, transfer the contents of each well (cells and medium) to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

    • Transfer the supernatant, which contains the acid-soluble metabolites, to a new scintillation vial.

    • Add scintillation cocktail and measure the radioactivity.

5. Data Analysis

  • Determine the protein concentration in a parallel set of wells using a standard protein assay (e.g., BCA or Bradford assay).

  • Calculate the rate of this compound oxidation by summing the radioactivity from the ¹⁴CO₂ and the ASM fractions.

  • Express the results as pmol of [1-¹⁴C]pristanic acid oxidized per hour per milligram of cell protein. The calculation is as follows:

    (DPM in CO₂ + DPM in ASM) / (DPM per pmol of substrate) / incubation time (h) / protein (mg)

This detailed protocol provides a robust method for assessing this compound oxidation in a cellular context, offering valuable insights for both basic research and clinical applications.

References

Application Notes and Protocols for Pristanoyl-CoA Mass Spectrometry Utilizing Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pristanoyl-CoA is a critical intermediate in the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid derived from dietary sources. The accumulation of phytanic acid and its metabolites is characteristic of several peroxisomal disorders, including Refsum disease. Accurate quantification of this compound in biological matrices is therefore essential for diagnosing these disorders, monitoring disease progression, and for research into peroxisomal metabolism and drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a focus on the proper selection and use of internal standards.

Principle of Internal Standardization in Mass Spectrometry

Internal standards are indispensable for accurate quantification in mass spectrometry as they compensate for variations in sample preparation, injection volume, and matrix effects.[1] An ideal internal standard should have physicochemical properties very similar to the analyte of interest and should not be naturally present in the sample.[1] For LC-MS/MS analysis of acyl-CoAs, two main types of internal standards are commonly employed:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. A SIL internal standard for this compound would be this compound containing heavy isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).[2][3] These standards co-elute with the analyte and exhibit identical ionization and fragmentation behavior, providing the most accurate correction for experimental variability.[4]

  • Odd-Chain Acyl-CoAs: In the absence of a commercially available SIL-pristanoyl-CoA, odd-chain fatty acyl-CoAs, such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA), can be used.[5][6][7] These compounds are structurally similar to endogenous even-chain and branched-chain acyl-CoAs but are typically absent or present at very low levels in most biological samples.[5][6]

Experimental Protocols

Protocol 1: Quantification of this compound using an Odd-Chain Acyl-CoA Internal Standard

This protocol describes the quantification of this compound in cell culture or tissue samples using C17:0-CoA as the internal standard.

1. Materials and Reagents:

  • This compound standard (Avanti Polar Lipids or equivalent)

  • Heptadecanoyl-CoA (C17:0-CoA) internal standard (Avanti Polar Lipids or equivalent)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Ammonium (B1175870) acetate

  • Phosphate-buffered saline (PBS)

  • Methanol for cell lysis

2. Sample Preparation:

  • Cell Culture:

    • Wash cultured cells twice with ice-cold PBS.

    • Add 2 mL of ice-cold methanol to the culture plate.

    • Spike the cell lysate with a known amount of C17:0-CoA internal standard (e.g., 15 µL of 10 µM solution).[6]

    • Incubate at -80°C for 15 minutes.[6]

    • Scrape the cell lysate and transfer to a centrifuge tube.

    • Centrifuge at 15,000 x g at 4°C for 5 minutes.[6]

    • Transfer the supernatant to a new tube.

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Add ice-cold extraction buffer (e.g., methanol/water 1:1 containing 5% acetic acid).[8]

    • Spike with a known amount of C17:0-CoA internal standard.

    • Homogenize the tissue using a suitable homogenizer.

    • Centrifuge to pellet the debris and collect the supernatant.

  • Extraction and Reconstitution:

    • Add 1 mL of acetonitrile to the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator at 55°C.[6]

    • Reconstitute the dried extract in 150 µL of methanol.[6]

    • Vortex and centrifuge at 15,000 x g at 4°C for 10 minutes.[6]

    • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex, 2.6 µm, 150 mm x 2.1 mm).[9]

    • Mobile Phase A: Water with 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the acyl-CoAs, and then return to the initial conditions for re-equilibration.[6]

    • Flow Rate: 0.2 mL/min.[6]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[6]

    • MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For most acyl-CoAs, a characteristic neutral loss of 507 Da is observed in positive ion mode.[5][7]

      • This compound (C19H38O17N7P3S): The exact m/z will need to be calculated and confirmed by direct infusion.

      • C17:0-CoA: Precursor [M+H]⁺ → Product [M+H-507]⁺.[5]

4. Data Analysis:

  • Integrate the peak areas for both this compound and the C17:0-CoA internal standard.

  • Calculate the response ratio (Peak Area of Analyte / Peak Area of Internal Standard).

  • Generate a calibration curve by plotting the response ratio against the concentration of this compound standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Synthesis and Use of a Deuterated this compound Internal Standard

1. Synthesis of Deuterated this compound (d-Pristanoyl-CoA):

  • This is a specialized chemical synthesis process that would typically involve:

    • Synthesis of deuterated pristanic acid.

    • Activation of the deuterated pristanic acid to its corresponding acyl-chloride or other reactive derivative.

    • Coupling of the activated deuterated pristanic acid with Coenzyme A.

2. Sample Preparation and Analysis:

  • The sample preparation and LC-MS/MS analysis would follow the same procedure as in Protocol 1, with the substitution of d-pristanoyl-CoA for C17:0-CoA as the internal standard.

  • The MRM transition for d-pristanoyl-CoA would be adjusted based on the number of deuterium atoms incorporated. For example, if four deuterium atoms are incorporated, the precursor and product ions will be shifted by +4 m/z units compared to the unlabeled this compound.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of acyl-CoAs using LC-MS/MS with internal standards. While specific data for this compound is not explicitly detailed in the provided search results, the data for other long-chain acyl-CoAs can serve as a reference.

Table 1: Linearity and Limits of Quantification for Acyl-CoA Analysis

AnalyteInternal StandardLinear RangeLimit of Quantification (LOQ)Reference
Long-Chain Acyl-CoAsOdd-Chain Acyl-CoAs0.1 - 5 pmol~5 fmol[5]
Short-Chain Acyl-CoAsCrotonoyl-CoAVaries by analyteVaries by analyte[9][12]
Various Acyl-CoAsDeuterated Acyl-CoAs80-114% accuracy2-133 nM[8]

Table 2: Mass Spectrometer Settings for Acyl-CoA Analysis (Positive Ion Mode)

ParameterTypical ValueReference
Ionization ModeESI+[5][6]
Capillary Voltage3.20 kV[6]
Cone Voltage45 V[6]
Desolvation Temperature500 °C[6]
Source Temperature120 °C[6]
Collision GasArgon[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cells or Tissue) lysis Cell Lysis / Homogenization sample->lysis is_addition Addition of Internal Standard (e.g., C17:0-CoA or d-Pristanoyl-CoA) lysis->is_addition extraction Supernatant Collection & Acyl-CoA Extraction is_addition->extraction reconstitution Evaporation & Reconstitution extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration response_ratio Calculate Response Ratio (Analyte/IS) peak_integration->response_ratio quantification Quantification (Calibration Curve) response_ratio->quantification

Caption: Experimental workflow for this compound quantification.

pristanoyl_coa_pathway phytanic_acid Phytanic Acid phytanoyl_coa Phytanoyl-CoA phytanic_acid->phytanoyl_coa Acyl-CoA Synthetase alpha_oxidation Alpha-Oxidation (in Peroxisomes) phytanoyl_coa->alpha_oxidation pristanic_acid Pristanic Acid alpha_oxidation->pristanic_acid pristanoyl_coa This compound pristanic_acid->pristanoyl_coa Acyl-CoA Synthetase beta_oxidation Beta-Oxidation (in Peroxisomes) pristanoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA & Propionyl-CoA beta_oxidation->acetyl_coa

Caption: Simplified metabolic pathway of this compound.

References

Troubleshooting & Optimization

improving pristanoyl-CoA stability during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of pristanoyl-CoA during sample preparation for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound, like other long-chain acyl-CoAs, is susceptible to degradation through two primary mechanisms:

  • Enzymatic Degradation: Endogenous thioesterases, such as ACOT6 found in peroxisomes, can hydrolyze the thioester bond of this compound, releasing coenzyme A (CoA) and pristanic acid.[1] This enzymatic activity is a major concern in biological samples.

  • Chemical Instability (Hydrolysis): The thioester bond is chemically labile and prone to hydrolysis, a reaction accelerated by non-optimal pH and elevated temperatures.

Q2: What is the immediate, most critical step to prevent this compound degradation upon sample collection?

A2: The most critical step is to immediately quench all enzymatic activity. For tissue samples, this is best achieved by flash-freezing in liquid nitrogen directly after collection. This rapid freezing halts metabolic processes and prevents enzymatic degradation of this compound.

Q3: What are the optimal storage conditions for samples intended for this compound analysis?

A3: Following flash-freezing, samples should be stored at -80°C to maintain enzymatic inactivity. For extracted this compound, storage as a dried residue at -80°C is recommended. If in solution, use an acidic, largely organic solvent and store at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q4: Which analytical technique is most suitable for the quantification of this compound?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound due to its high sensitivity and specificity. This technique allows for the accurate measurement of low-abundance species like this compound in complex biological matrices.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No this compound Signal Degradation during Sample Handling: Delayed freezing or improper storage has allowed enzymatic or chemical degradation.Ensure immediate flash-freezing of tissue samples in liquid nitrogen upon collection and subsequent storage at -80°C. Work quickly and keep samples on ice at all times during processing.
Inefficient Extraction: The extraction protocol is not effectively isolating this compound from the sample matrix.Utilize an acidic extraction buffer (e.g., with sulfosalicylic acid) to inhibit enzymatic activity and improve stability.[2] Ensure thorough homogenization of the tissue to maximize extraction efficiency. Consider a solid-phase extraction (SPE) step for sample cleanup and concentration.
Instrument Sensitivity Issues: The LC-MS/MS parameters are not optimized for this compound detection.Optimize mass spectrometry parameters, including ion spray voltage and collision energy, for the specific mass transitions of this compound. Ensure the LC method provides adequate separation from other interfering molecules.
Poor Chromatographic Peak Shape (Tailing, Broadening) Suboptimal Mobile Phase: The pH or composition of the mobile phase is causing poor interaction with the analytical column.Adjust the mobile phase to a slightly acidic pH (e.g., using formic or acetic acid) to improve the peak shape of acyl-CoAs. Optimize the gradient elution to ensure proper separation.
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase is affecting performance.Implement a robust column wash procedure between runs. Use a guard column to protect the analytical column. If the problem persists, replace the column.
Analyte Adsorption: this compound may be adsorbing to surfaces in the LC system.Consider the use of mobile phase additives or a different column chemistry to minimize adsorptive losses.
High Variability Between Replicates Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling are introducing variability.Standardize the extraction protocol meticulously. Ensure consistent timing for each step and that all samples are treated identically. Use of an internal standard is highly recommended to correct for variability.
Freeze-Thaw Cycles: Repeated freezing and thawing of samples or standards is leading to degradation.Prepare single-use aliquots of samples and standards to avoid freeze-thaw cycles.

Factors Influencing this compound Stability

While specific quantitative data for this compound is limited, the stability of long-chain acyl-CoAs is generally influenced by the following factors. These recommendations are based on best practices for this class of molecules.

ParameterConditionEffect on StabilityRecommendation
Temperature Elevated (e.g., Room Temperature)Increased rate of chemical hydrolysis and enzymatic degradation.Keep samples on ice at all times during processing and store long-term at -80°C.
Low (e.g., -80°C)Minimizes enzymatic activity and chemical degradation.Standard storage temperature for biological samples and extracts.
pH Alkaline (pH > 7)Significantly accelerates the rate of thioester bond hydrolysis.Avoid alkaline conditions during extraction and analysis.
Neutral (pH ~7)Moderate stability, but enzymatic degradation can still occur.Buffer if necessary, but acidic conditions are generally preferred.
Acidic (pH 4-6)Improves the stability of the thioester bond by reducing the rate of hydrolysis.Use acidic extraction buffers and mobile phases.
Enzymes Thioesterases (e.g., ACOT6)Rapid hydrolysis of the thioester bond.Immediately quench enzymatic activity by flash-freezing and use acidic extraction buffers.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples for LC-MS/MS Analysis

This protocol is adapted from methods for the extraction of acyl-CoAs from biological tissues.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Buffer: 2.5% (w/v) Sulfosalicylic acid (SSA) in water, ice-cold

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Acetonitrile (B52724), ice-cold

  • Centrifuge capable of 4°C and >15,000 x g

  • Microcentrifuge tubes, pre-chilled

  • Nitrogen gas evaporator or vacuum concentrator

Methodology:

  • Sample Pulverization: Weigh the frozen tissue sample (~50 mg) under liquid nitrogen to prevent thawing. Pulverize the tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold Extraction Buffer containing the internal standard. Homogenize immediately using a tissue homogenizer. Keep the sample on ice.

  • Protein Precipitation: Add 500 µL of ice-cold acetonitrile to the homogenate to precipitate proteins. Vortex vigorously for 30 seconds.

  • Centrifugation: Incubate the sample on ice for 10 minutes to allow for complete protein precipitation. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Storage: Store the dried extract at -80°C until analysis.

  • Reconstitution: Just prior to LC-MS/MS analysis, reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a mobile phase-compatible solvent, such as 50% methanol (B129727) in water with 0.1% formic acid. Vortex, and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation PristanoylCoA This compound Thioesterase Thioesterase (e.g., ACOT6) PristanoylCoA->Thioesterase HighTemp High Temperature PristanoylCoA->HighTemp AlkalinepH Alkaline pH PristanoylCoA->AlkalinepH PristanicAcid_CoA Pristanic Acid + CoA-SH Thioesterase->PristanicAcid_CoA Hydrolysis HydrolysisProduct Pristanic Acid + CoA-SH HighTemp->HydrolysisProduct Accelerates Hydrolysis AlkalinepH->HydrolysisProduct Catalyzes Hydrolysis

Caption: Factors leading to the degradation of this compound.

cluster_workflow This compound Sample Preparation Workflow Start Tissue Sample Collection FlashFreeze 1. Flash Freeze (Liquid Nitrogen) Start->FlashFreeze Store1 2. Store at -80°C FlashFreeze->Store1 Homogenize 3. Homogenize in Acidic Buffer Store1->Homogenize Precipitate 4. Protein Precipitation (Acetonitrile) Homogenize->Precipitate Centrifuge 5. Centrifuge (4°C) Precipitate->Centrifuge CollectSupernatant 6. Collect Supernatant Centrifuge->CollectSupernatant Dry 7. Dry Extract CollectSupernatant->Dry Store2 8. Store at -80°C Dry->Store2 Reconstitute 9. Reconstitute for Analysis Store2->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

overcoming matrix effects in pristanoyl-CoA LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of pristanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[1][2][3][4] In biological samples like plasma or tissue homogenates, phospholipids (B1166683) are a major source of matrix effects in LC-MS analysis.[5]

Q2: I am observing poor signal intensity and high background noise. What are the likely causes?

A2: Low signal intensity and high background can stem from several factors:

  • Ion Suppression: Co-eluting matrix components, especially phospholipids, can suppress the ionization of this compound.[5][6]

  • Analyte Degradation: Acyl-CoAs are susceptible to degradation. Proper sample handling and storage are crucial.

  • Suboptimal Instrument Settings: The mass spectrometer settings, including ion source parameters, may not be optimized for this compound.

  • Inefficient Extraction: The sample preparation method may not be effectively extracting this compound from the matrix.

Q3: My calibration curve has a non-zero intercept or is non-linear. What could be the issue?

A3: Issues with your calibration curve can be indicative of:

  • Contamination: The blank or solvent used for preparing standards may be contaminated with the analyte.

  • Matrix Effects: If using a solvent-based calibration curve, matrix effects in the actual samples can lead to discrepancies. It is highly recommended to use a matrix-matched calibration curve.

  • Interference: A co-eluting compound may have a similar mass-to-charge ratio and fragmentation pattern as your analyte.

  • Detector Saturation: At high concentrations, the detector response may become non-linear.

Q4: Is a stable isotope-labeled internal standard necessary for this compound analysis?

A4: Yes, using a stable isotope-labeled (SIL) internal standard is highly recommended for accurate and precise quantification of this compound.[7][8][9] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal suppression or enhancement.[7][8][9] While a commercial SIL-pristanoyl-CoA may not be readily available, custom synthesis or the use of a closely related odd-chain acyl-CoA SIL standard can be considered, though validation is critical.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound LC-MS analysis.

Issue 1: Significant Ion Suppression

Symptoms:

  • Low analyte response in matrix samples compared to neat solutions.

  • Poor reproducibility of results between different sample preparations.

  • Drifting retention times and peak shapes.

Possible Causes & Solutions:

CauseRecommended Solution
Phospholipid Interference Implement a sample preparation strategy specifically designed to remove phospholipids. HybridSPE is a highly effective technique for this purpose.[5]
Inadequate Chromatographic Separation Optimize the LC method to separate this compound from the bulk of the matrix components. This can involve adjusting the gradient, changing the column chemistry (e.g., using a C18 or C8 column), or modifying the mobile phase composition. Increasing the chromatographic retention of the analyte can help separate it from early-eluting interferences.[10]
High Sample Concentration If the analyte concentration is high, dilute the sample to reduce the overall matrix load introduced into the MS source.
Issue 2: Poor Recovery of this compound

Symptoms:

  • Low signal intensity even in the absence of significant ion suppression.

  • Inconsistent results across replicates.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Protein Precipitation While simple, protein precipitation (PPT) with acetonitrile (B52724) or methanol (B129727) may not be sufficient for complete extraction and can result in the loss of the analyte. The choice of precipitation solvent can impact recovery, with acetonitrile often showing good results.[11]
Suboptimal Solid-Phase Extraction (SPE) Protocol The choice of SPE sorbent and the wash/elution steps are critical. A mixed-mode anion exchange (MAX) sorbent can be effective for extracting acyl-CoAs. Ensure the protocol is optimized for long-chain acyl-CoAs.
Analyte Adsorption This compound can adsorb to plasticware and column hardware. Using glass vials or low-binding tubes and considering metal-free HPLC columns can mitigate this issue.[12]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery for acyl-CoAs. Note that specific data for this compound is limited, and these represent general findings for similar molecules.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionKey Considerations
Protein Precipitation (PPT) Variable, can be >50% with optimized solvent.[11]Moderate, significant phospholipid carryover.[5]Simple and fast, but may require further cleanup.
Solid-Phase Extraction (SPE) Generally good, can be >80% with optimized protocol.Good, especially with mixed-mode sorbents.More selective than PPT, requires method development.
HybridSPE HighExcellent, efficiently removes phospholipids.[5]Combines PPT and SPE for a very clean extract.
Liquid-Liquid Extraction (LLE) Variable, dependent on solvent choice.Good, can effectively remove salts and polar interferences.Can be labor-intensive and may have emulsion issues.

One study on a range of acyl-CoAs and related molecules found that for dephospho-CoA, there was a consistent ion suppression of approximately 19%.[13] However, this was effectively compensated for by the use of an internal standard, resulting in acceptable accuracy.[13] This highlights the importance of using an appropriate internal standard in your this compound analysis.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • Sample Aliquoting: To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Protein Precipitation: Perform steps 1-3 of the PPT protocol.

  • SPE Column Conditioning: Condition a mixed-mode anion exchange (MAX) SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by an equilibration with a weak acid.

  • Sample Loading: Load the supernatant from the PPT step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering compounds. A common wash step involves a high percentage of organic solvent to remove neutral lipids.

  • Elution: Elute the this compound using a solvent mixture designed to disrupt the interaction with the sorbent, often an acidified organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the PPT protocol.

Visualizations

G Troubleshooting Workflow for this compound LC-MS Analysis cluster_start cluster_investigation Initial Investigation cluster_remedy Remediation Strategies cluster_outcome start Start: Poor Signal or Reproducibility check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is eval_matrix Evaluate Matrix Effect (Post-column infusion or post-extraction spike) check_is->eval_matrix Yes implement_is Implement SIL-IS or Analog IS check_is->implement_is No optimize_sp Optimize Sample Prep (SPE, HybridSPE) eval_matrix->optimize_sp Significant Matrix Effect optimize_lc Optimize Chromatography (Gradient, Column) eval_matrix->optimize_lc Minimal Matrix Effect, but Poor Peak Shape end_good Successful Analysis eval_matrix->end_good No Significant Matrix Effect implement_is->eval_matrix optimize_sp->end_good end_bad Re-evaluate Method optimize_sp->end_bad If still problematic optimize_lc->end_good optimize_lc->end_bad If still problematic

Caption: Troubleshooting decision tree for this compound LC-MS analysis.

G Sample Preparation Workflow Comparison cluster_sample cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) sample Biological Sample (Plasma, Tissue) ppt_step Add Acetonitrile + IS Vortex & Centrifuge sample->ppt_step spe_ppt Initial PPT Step sample->spe_ppt ppt_supernatant Collect Supernatant ppt_step->ppt_supernatant ppt_analysis Evaporate & Reconstitute for LC-MS ppt_supernatant->ppt_analysis spe_load Load Supernatant onto Conditioned SPE Cartridge spe_ppt->spe_load spe_wash Wash to Remove Interferences spe_load->spe_wash spe_elute Elute this compound spe_wash->spe_elute spe_analysis Evaporate & Reconstitute for LC-MS spe_elute->spe_analysis

Caption: Comparison of PPT and SPE sample preparation workflows.

References

troubleshooting low recovery of pristanoyl-CoA from tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of pristanoyl-CoA from tissues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors leading to the degradation of this compound samples?

A1: this compound, like other long-chain acyl-CoAs, is an unstable molecule susceptible to both chemical and enzymatic degradation.[1] The most critical factors are:

  • Temperature and pH: Acyl-CoAs are sensitive to high temperatures and non-optimal pH conditions, which can lead to the hydrolysis of the thioester bond.[1]

  • Enzymatic Activity: Endogenous acyl-CoA thioesterases present in tissue can rapidly hydrolyze this compound into free pristanic acid and Coenzyme A.[1] It is crucial to halt all enzymatic activity immediately upon tissue collection.

Q2: Why is the immediate flash-freezing of tissue samples important?

A2: Flash-freezing in liquid nitrogen is a critical step to rapidly halt all enzymatic activity within the tissue.[1] This prevents endogenous enzymes, such as acyl-CoA thioesterases, from degrading the target analyte, this compound, thus preserving an accurate metabolic snapshot at the time of collection.[1] Storing these flash-frozen samples at -80°C ensures these enzymes remain inactive until homogenization in an acidic extraction buffer.[1]

Q3: What are the main challenges associated with the LC-MS/MS analysis of this compound?

A3: The analysis of long-chain acyl-CoAs like this compound by LC-MS/MS presents several challenges:

  • Poor Chromatographic Peak Shape: Researchers often observe significant peak tailing and signal deterioration.[1]

  • Co-elution: The diverse polarities within the acyl-CoA class can make separation difficult, sometimes leading to co-elution with other molecules.[1][2]

  • Matrix Effects: The complex biological matrix of tissue samples can cause ion suppression in the mass spectrometer, leading to reduced sensitivity and inaccurate quantification.[1]

  • Instability in Solution: this compound is highly unstable in aqueous solutions and can degrade during sample preparation and analysis.[1]

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound can often be attributed to issues in sample handling, extraction efficiency, or analyte stability.

Problem 1: Very low or no recovery of this compound.

  • Possible Cause: Improper sample quenching.

    • Recommendation: Ensure tissue is flash-frozen in liquid nitrogen immediately upon collection to halt enzymatic degradation.[1]

  • Possible Cause: Inefficient extraction.

    • Recommendation: Optimize the extraction solvent system. A common and effective method involves homogenization in a mixture of acetonitrile (B52724) and isopropanol, followed by the addition of a potassium phosphate (B84403) buffer.[3] Some protocols have shown that using 80% methanol (B129727) can yield high MS intensities for acyl-CoAs.[4]

  • Possible Cause: Analyte degradation during extraction.

    • Recommendation: Perform all extraction steps on ice or at 4°C to minimize degradation. Use an acidic extraction buffer to inhibit thioesterase activity.[1]

Problem 2: High variability in recovery between replicate samples.

  • Possible Cause: Inconsistent sample preparation.

    • Recommendation: Meticulously standardize the extraction protocol. The addition of an internal standard, such as a stable isotope-labeled this compound or a structurally similar odd-chain acyl-CoA like heptadecanoyl-CoA, can help normalize for sample loss and degradation.[5][6]

  • Possible Cause: Incomplete tissue homogenization.

    • Recommendation: Ensure the tissue is completely homogenized to release all cellular contents. Mechanical homogenization using a rotor-stator or bead beater is often effective.[7][8]

Problem 3: Poor chromatographic peak shape (broadening and tailing).

  • Possible Cause: Interactions with the analytical column.

    • Recommendation: Use a C18 column for reversed-phase chromatography.[6] Adjusting the mobile phase pH or using ion-pairing agents can improve peak shape and resolution.[2][6]

  • Possible Cause: Column contamination.

    • Recommendation: Implement a robust column washing procedure between analytical runs to remove residual biological material.[1] A 0.1% phosphoric acid wash step between injections has been shown to improve chromatographic performance.[9]

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Methods

Extraction MethodSolvent SystemTypical Recovery RateKey AdvantagesKey DisadvantagesReference
Solid-Phase Extraction (SPE)Acetonitrile/Isopropanol/Water/Acetic Acid83% - 90%High purity, good recoveryMore laborious, potential for analyte loss during multiple steps[3]
Modified Bligh-DyerChloroform/Methanol/Water~55% for total CoA estersSimple, widely applicableLower recovery for specific acyl-CoAs, potential for emulsion formation[10][11]
Acetonitrile PrecipitationAcetonitrile/2-Propanol followed by KH2PO4 buffer70% - 80%High recovery, good reproducibilityMay require further cleanup for LC-MS analysis[12]
Methanol Extraction80% MethanolHigh MS IntensitiesSimple, effective for LC-MSRecovery rates not explicitly quantified in the study[4]

Experimental Protocols

Protocol 1: Tissue Homogenization and Extraction of this compound

This protocol is adapted from methods shown to be effective for long-chain acyl-CoAs.[3][12]

  • Sample Preparation: Start with a flash-frozen tissue sample (20-100 mg).[12] All steps should be performed on ice.

  • Homogenization:

    • Place the frozen tissue in a glass homogenizer with 1.5 mL of a cold acetonitrile/isopropanol mixture (3:1, v/v).[3]

    • Homogenize for 30 seconds.

    • Add 0.5 mL of cold 0.1 M potassium phosphate buffer (pH 6.7) and homogenize for another 30 seconds.[3]

  • Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 16,000 x g for 5 minutes at 4°C.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol is a general guide for purifying acyl-CoAs from the tissue extract.[3][12]

  • Acidification: Acidify the supernatant from the extraction step with glacial acetic acid.[3]

  • Column Conditioning: Condition a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE column with an acetonitrile/isopropanol/water/acetic acid mixture.[3]

  • Sample Loading: Apply the acidified supernatant to the conditioned SPE column.

  • Washing: Wash the column with the conditioning solution to remove unretained species.[3]

  • Elution: Elute the acyl-CoAs with a solution of methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v).[3]

  • Drying: Dry the eluate under a stream of nitrogen gas. The dried sample can be stored at -80°C.

  • Reconstitution: Just prior to analysis, reconstitute the dried pellet in a suitable buffer, such as 50 mM ammonium acetate (B1210297) at pH 6.8, which can improve stability.[4][6]

Visualizations

Troubleshooting_Workflow cluster_start Start: Low this compound Recovery cluster_sample_handling Step 1: Sample Handling cluster_extraction Step 2: Extraction Protocol cluster_stability Step 3: Analyte Stability start Low or No Recovery Observed sh1 Was tissue flash-frozen immediately upon collection? start->sh1 sh2 Implement immediate flash-freezing protocol. sh1->sh2 No sh3 Proceed to Extraction Check sh1->sh3 Yes sh2->sh3 ex1 Is the extraction protocol optimized for acyl-CoAs? sh3->ex1 ex2 Use validated methods: - Acetonitrile/Isopropanol - Solid-Phase Extraction ex1->ex2 No ex3 Is an internal standard used? ex1->ex3 Yes ex2->ex3 ex4 Incorporate a suitable internal standard. ex3->ex4 No ex5 Proceed to Stability Check ex3->ex5 Yes ex4->ex5 st1 Are samples kept cold during processing? ex5->st1 st2 Maintain samples on ice or at 4°C throughout. st1->st2 No st3 Is the final extract handled correctly? st1->st3 Yes st2->st3 st4 Store dry at -80°C. Reconstitute just before analysis. st3->st4 No st5 Recovery Improved st3->st5 Yes st4->st5

Caption: Troubleshooting workflow for low this compound recovery.

Pristanoyl_CoA_Metabolism Phytanic_Acid Phytanic Acid (from diet) Alpha_Oxidation Peroxisomal α-Oxidation Phytanic_Acid->Alpha_Oxidation Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Pristanic_Acid->Acyl_CoA_Synthetase Pristanoyl_CoA This compound Acyl_CoA_Synthetase->Pristanoyl_CoA Beta_Oxidation Peroxisomal β-Oxidation (multiple cycles) Pristanoyl_CoA->Beta_Oxidation End_Products Acetyl-CoA + Propionyl-CoA + 4,8-dimethylnonanoyl-CoA Beta_Oxidation->End_Products Mitochondria Further oxidation in Mitochondria End_Products->Mitochondria Transport of 4,8-dimethylnonanoyl-CoA

Caption: Simplified metabolic pathway of this compound.

References

Technical Support Center: Optimizing Enzymatic Reactions Involving Pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pristanoyl-CoA and its associated enzymatic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound, and how should it be stored?

A1: this compound, like other long-chain fatty acyl-CoAs, is susceptible to hydrolysis. For long-term storage, it is recommended to store this compound as a solid or in an organic solvent such as ethanol (B145695) at -20°C or -80°C. For short-term use in aqueous buffers, prepare fresh solutions and keep them on ice to minimize degradation. Avoid repeated freeze-thaw cycles.

Q2: I am observing high background signal in my this compound oxidase assay. What are the possible causes?

A2: High background in a this compound oxidase assay, which typically measures hydrogen peroxide (H₂O₂) production, can be due to several factors:

  • Contaminating H₂O₂-producing enzymes: Your enzyme preparation may contain other oxidases that are acting on components in your reaction mixture.

  • Substrate auto-oxidation: While less common, highly unsaturated fatty acyl-CoAs can auto-oxidize. Ensure your this compound is of high purity.

  • Reagent contamination: One of your assay reagents may be contaminated with H₂O₂.

To troubleshoot, run controls lacking the enzyme or substrate to pinpoint the source of the background signal.

Q3: My enzyme activity is lower than expected. What are some common reasons for this?

A3: Low enzyme activity can stem from several issues:

  • Sub-optimal reaction conditions: Ensure the pH, temperature, and ionic strength of your assay buffer are optimal for your specific enzyme.

  • Enzyme instability: The enzyme may have lost activity due to improper storage or handling. Always keep enzymes on ice and follow the manufacturer's storage recommendations.

  • Substrate degradation: As mentioned in Q1, this compound can hydrolyze. Use freshly prepared substrate solutions for best results.

  • Presence of inhibitors: Your sample or reagents may contain inhibitors of the enzyme. See the troubleshooting guide below for more details on common inhibitors.

Q4: Can I use a generic acyl-CoA oxidase assay protocol for this compound oxidase?

A4: Yes, a generic acyl-CoA oxidase protocol that measures H₂O₂ production can be adapted for this compound oxidase.[1] However, you will need to optimize the substrate concentration (this compound) and potentially the pH and buffer conditions for your specific enzyme.

Troubleshooting Guides

This compound Oxidase (ACOX)
Problem Possible Cause Solution
No or very low enzyme activity Incorrect assay conditions.The optimal pH for acyl-CoA oxidases is typically around 8.0.[1] Ensure your buffer is at the correct pH and temperature (e.g., 30°C).[1]
Inactive enzyme.Verify the activity of your enzyme with a known positive control substrate if available. Ensure the enzyme has been stored correctly at -20°C or -80°C.
Substrate degradation.Prepare fresh this compound solutions before each experiment. Keep on ice.
High background noise Contamination of reagents with H₂O₂.Prepare fresh buffers and reagent solutions. Run a blank reaction without the enzyme to check for background H₂O₂ production.
Presence of other oxidases in the enzyme preparation.Use a more purified enzyme preparation. Include a control with no substrate to assess the level of endogenous H₂O₂ production.
Non-linear reaction rate Substrate depletion.If the reaction rate decreases over time, the substrate concentration may be too low. Increase the initial this compound concentration.
Product inhibition.While less common for this enzyme, it is a possibility. Analyze initial reaction rates to minimize the effect of product buildup.
D-bifunctional Protein (DBP)
Problem Possible Cause Solution
Low dehydrogenase activity Insufficient NAD⁺ concentration.The dehydrogenase reaction requires NAD⁺ as a cofactor. Ensure you have an adequate concentration of NAD⁺ in your reaction mixture (typically in the millimolar range).
Incorrect substrate.The dehydrogenase activity of DBP acts on 3-hydroxythis compound. Ensure you are using the correct substrate for the reaction you are measuring.
Inactive enzyme.Test the enzyme with a known substrate to confirm its activity.
Difficulty measuring hydratase activity Lack of a direct spectrophotometric signal.The hydratase reaction (conversion of pristenoyl-CoA to 3-hydroxythis compound) does not typically produce a change in absorbance. A coupled assay with the dehydrogenase step is often required.
Sub-optimal pH.The optimal pH for DBP activity can vary. Test a range of pH values (e.g., 7.0-8.5) to find the optimal condition for your enzyme.
Sterol Carrier Protein X (SCPx) Thiolase
Problem Possible Cause Solution
No thiolytic cleavage detected Incorrect substrate.SCPx specifically cleaves 3-ketothis compound.[2] Ensure you are using the correct substrate.
Insufficient Coenzyme A (CoA).The thiolase reaction requires free CoA as a substrate. Add a sufficient concentration of CoA to the reaction mixture.
Inactive enzyme.Confirm the activity of your SCPx preparation with a known substrate.
Assay interference Thiol-reactive compounds in the sample.If using a colorimetric assay that detects free thiols (e.g., with DTNB), other thiol-containing compounds in your sample can interfere. Run a control without the substrate to account for this.

Data Summary

The following tables summarize typical reaction conditions for the enzymes involved in this compound metabolism. Note that optimal conditions can vary depending on the enzyme source and purity.

Table 1: this compound Oxidase (ACOX) Reaction Parameters

ParameterTypical Value/RangeReference
Substrate This compound
Product 2-enoyl-pristanoyl-CoA, H₂O₂[3]
Optimal pH ~8.0[4]
Optimal Temperature ~30-37°C[4][5]
Cofactor FAD[4]

Table 2: D-bifunctional Protein (DBP) Reaction Parameters

ParameterTypical Value/RangeReference
Hydratase Substrate 2-enoyl-pristanoyl-CoA[3]
Hydratase Product 3-hydroxythis compound[3]
Dehydrogenase Substrate 3-hydroxythis compound[3]
Dehydrogenase Product 3-ketothis compound[3]
Dehydrogenase Cofactor NAD⁺
Optimal pH 7.0 - 8.5 (assay dependent)

Table 3: Sterol Carrier Protein X (SCPx) Thiolase Reaction Parameters

ParameterTypical Value/RangeReference
Substrate 3-ketothis compound, CoA[2]
Products Acetyl-CoA (or Propionyl-CoA), shortened acyl-CoA[3]
Optimal pH Neutral to slightly alkaline

Experimental Protocols

Protocol 1: Spectrophotometric Assay for this compound Oxidase Activity

This protocol is adapted from a general acyl-CoA oxidase assay and measures the production of hydrogen peroxide.[4][6]

Materials:

  • This compound

  • Purified or recombinant this compound oxidase

  • Assay Buffer: 50 mM MES buffer, pH 8.0

  • Horseradish peroxidase (HRP)

  • 4-Aminoantipyrine

  • Phenol

  • FAD

Procedure:

  • Prepare a reaction cocktail containing assay buffer, 4-aminoantipyrine, phenol, HRP, and FAD.

  • Equilibrate the reaction cocktail to 30°C.[4]

  • Add the this compound oxidase enzyme solution to the reaction cocktail.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the increase in absorbance at 500 nm over time. The rate of color development is proportional to the rate of H₂O₂ production.

  • Calculate the enzyme activity based on the extinction coefficient of the quinoneimine dye product.

Protocol 2: Coupled Spectrophotometric Assay for D-bifunctional Protein Dehydrogenase Activity

This assay measures the dehydrogenase activity of DBP by monitoring the production of NADH.

Materials:

  • 3-hydroxythis compound (substrate)

  • Purified or recombinant D-bifunctional protein

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0

  • NAD⁺

Procedure:

  • Prepare a reaction mixture containing the assay buffer and NAD⁺.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Add the D-bifunctional protein to the reaction mixture.

  • Initiate the reaction by adding 3-hydroxythis compound.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Calculate the enzyme activity using the extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Protocol 3: Spectrophotometric Assay for SCPx Thiolase Activity

This assay measures the thiolytic cleavage of 3-ketothis compound by monitoring the consumption of the substrate or the formation of the shortened acyl-CoA product. A common method involves a coupled assay.

Materials:

  • 3-ketothis compound (substrate)

  • Purified or recombinant SCPx

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0

  • Coenzyme A (CoA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

Procedure:

  • Prepare a reaction mixture containing the assay buffer and DTNB.

  • Add the SCPx enzyme to the mixture.

  • Initiate the reaction by adding 3-ketothis compound and CoA.

  • The reaction will release a free thiol group from the newly formed shortened acyl-CoA, which reacts with DTNB to produce a yellow-colored product.

  • Monitor the increase in absorbance at 412 nm.

  • Calculate the enzyme activity using the extinction coefficient of the DTNB product.

Visualizations

Pristanoyl_CoA_Beta_Oxidation_Pathway pristanoyl_coa This compound enoyl_coa 2-Enoyl-pristanoyl-CoA pristanoyl_coa->enoyl_coa This compound Oxidase (ACOX) H₂O₂ hydroxy_coa 3-Hydroxythis compound enoyl_coa->hydroxy_coa D-bifunctional Protein (Hydratase activity) keto_coa 3-Ketothis compound hydroxy_coa->keto_coa D-bifunctional Protein (Dehydrogenase activity) NAD⁺ -> NADH short_coa Shortened Acyl-CoA keto_coa->short_coa SCPx Thiolase CoA acetyl_coa Acetyl-CoA/Propionyl-CoA keto_coa->acetyl_coa SCPx Thiolase CoA

Caption: Peroxisomal beta-oxidation pathway of this compound.

Troubleshooting_Workflow start Low/No Enzyme Activity check_conditions Verify Assay Conditions (pH, Temp, Buffers) start->check_conditions check_enzyme Check Enzyme Activity (Positive Control, Storage) check_conditions->check_enzyme Conditions OK check_substrate Check Substrate Integrity (Fresh Preparation, Storage) check_enzyme->check_substrate Enzyme OK check_inhibitors Investigate Potential Inhibitors (Sample Purity, Reagents) check_substrate->check_inhibitors Substrate OK

Caption: Troubleshooting workflow for low enzyme activity.

Experimental_Workflow prep_reagents Prepare Buffers and Reagents prep_enzyme Prepare Enzyme Dilution prep_reagents->prep_enzyme prep_substrate Prepare this compound Substrate Solution prep_reagents->prep_substrate run_assay Run Enzymatic Assay (Spectrophotometer) prep_enzyme->run_assay prep_substrate->run_assay analyze_data Analyze Data (Calculate Initial Rates) run_assay->analyze_data

Caption: General experimental workflow for this compound enzyme assays.

References

Technical Support Center: Pristanoyl-CoA Isomer Separation in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of pristanoyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

The main difficulty lies in the structural similarity of the isomers, particularly the (2S) and (2R)-pristanoyl-CoA enantiomers. These molecules have nearly identical physicochemical properties, which can lead to co-elution in standard reversed-phase chromatography systems.[1] Achieving separation requires specialized chromatographic techniques, such as chiral chromatography, to differentiate between the stereoisomers.

Q2: What is the difference between chiral and achiral chromatography, and which is appropriate for this compound isomer separation?

Achiral chromatography separates molecules based on general physicochemical properties like polarity and size. While it can separate diastereomers to some extent, it cannot resolve enantiomers, which are non-superimposable mirror images. Chiral chromatography, on the other hand, uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[2] For the complete resolution of all this compound stereoisomers, including the critical (2S) and (2R) enantiomers, chiral chromatography is essential.

Q3: What are the most common analytical techniques for the quantification of acyl-CoAs like this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[3][4] It allows for the accurate quantification of a wide range of acyl-CoA species in complex biological samples. High-performance liquid chromatography with UV detection (HPLC-UV) is a more accessible alternative, though it is less sensitive and may not be suitable for low-abundance isomers.

Q4: Is derivatization necessary for the analysis of this compound isomers?

While not always mandatory for LC-MS/MS analysis, derivatization can significantly improve chromatographic performance and detection sensitivity.[1][5] For gas chromatography (GC) analysis, derivatization is crucial to increase the volatility and thermal stability of the analytes.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound isomers.

Issue 1: Poor or No Resolution of (2S) and (2R)-Pristanoyl-CoA Isomers

Possible Cause Recommended Solution
Inappropriate Column For enantiomer separation, a chiral stationary phase (CSP) is required. Standard C8 or C18 columns will not resolve (2S) and (2R)-pristanoyl-CoA. Select a CSP known for resolving acidic compounds, such as a polysaccharide-based or macrocyclic glycopeptide-based column.
Suboptimal Mobile Phase Composition Optimize the mobile phase by adjusting the organic modifier (e.g., methanol (B129727), acetonitrile) concentration. Introduce a chiral mobile phase additive if a chiral column is not available, though this is a less common approach.[7]
Incorrect pH of the Mobile Phase The ionization state of this compound can affect its interaction with the stationary phase. Adjust the pH of the mobile phase to optimize chiral recognition. For acidic compounds, a slightly acidic mobile phase is often beneficial.
Inadequate Temperature Control Temperature can influence the thermodynamics of chiral recognition. Use a column oven to maintain a stable and optimized temperature. Experiment with different temperatures (e.g., in the range of 10-40°C) to see the effect on resolution.

Issue 2: Peak Tailing or Asymmetric Peaks

Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can cause peak tailing. Use a well-end-capped column or add a competing agent like triethylamine (B128534) to the mobile phase to block these active sites.
Column Overload Injecting too much sample can lead to peak distortion.[1] Reduce the injection volume or dilute the sample and reinject.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column. Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.

Issue 3: Irreproducible Retention Times

Possible Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase before each injection, especially when running a gradient. This may require 10-15 column volumes.[1]
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[1] Check for leaks in the pump and ensure the solvent mixing system is functioning correctly.
Temperature Fluctuations Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.
Column Aging Over time, the stationary phase can degrade, leading to shifts in retention time. If the column has been used extensively, consider replacing it.

Issue 4: High Backpressure

Possible Cause Recommended Solution
Column or Frit Blockage Particulates from the sample or mobile phase can clog the column inlet frit. Reverse-flush the column (if the manufacturer allows) or replace the inlet frit. Always filter samples and mobile phases.
Precipitation in the System The mobile phase may be causing precipitation of buffer salts or the sample. Ensure all mobile phase components are soluble in all proportions used in the gradient.
High Mobile Phase Viscosity A high percentage of certain organic solvents or low temperatures can increase viscosity and backpressure. Adjust the mobile phase composition or increase the column temperature.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Tissue for Acyl-CoA Analysis

This protocol outlines a general procedure for the extraction of acyl-CoAs from biological matrices.

  • Homogenization (for tissue): Homogenize the tissue sample (e.g., 50 mg) in ice-cold 10% trichloroacetic acid.

  • Protein Precipitation: For plasma/serum (e.g., 100 µL), add an equal volume of ice-cold 10% trichloroacetic acid. For tissue homogenate, proceed to the next step.

  • Centrifugation: Vortex the mixture and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.

Protocol 2: Chiral LC-MS/MS Analysis of this compound Isomers

This is a representative protocol and may require optimization for specific instrumentation and applications.

  • Liquid Chromatography:

    • Column: Chiral stationary phase column (e.g., polysaccharide-based CSP like cellulose (B213188) tris(3,5-dimethylphenylcarbamate))

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 30% to 70% B over 15 minutes, followed by a wash and re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transition: Monitor the specific precursor-to-product ion transition for this compound.

Hypothetical Quantitative Data

The following table presents hypothetical retention times for this compound isomers to illustrate the expected separation on a chiral column. Actual retention times will vary depending on the specific chromatographic conditions.

Analyte Hypothetical Retention Time (min)
(2S)-Pristanoyl-CoA10.2
(2R)-Pristanoyl-CoA11.5

Visualizations

Peroxisomal_Beta_Oxidation Pristanic_Acid Pristanic Acid Pristanoyl_CoA This compound ((2R) and (2S) isomers) Pristanic_Acid->Pristanoyl_CoA ACSL Isomerization Isomerization (AMACR) Pristanoyl_CoA->Isomerization (2R)-isomer Two_S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanoyl_CoA->Two_S_Pristanoyl_CoA (2S)-isomer Isomerization->Two_S_Pristanoyl_CoA Beta_Oxidation_Cycle1 β-Oxidation Cycle 1 (ACOX1, D-BP) Two_S_Pristanoyl_CoA->Beta_Oxidation_Cycle1 Propionyl_CoA_1 Propionyl-CoA Beta_Oxidation_Cycle1->Propionyl_CoA_1 Trimethyltridecanoyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA Beta_Oxidation_Cycle1->Trimethyltridecanoyl_CoA Beta_Oxidation_Cycle2 β-Oxidation Cycle 2 Trimethyltridecanoyl_CoA->Beta_Oxidation_Cycle2 Propionyl_CoA_2 Propionyl-CoA Beta_Oxidation_Cycle2->Propionyl_CoA_2 Dimethylnonanoyl_CoA 4,8-Dimethyl- nonanoyl-CoA Beta_Oxidation_Cycle2->Dimethylnonanoyl_CoA Transport_to_Mitochondria Transport to Mitochondria Dimethylnonanoyl_CoA->Transport_to_Mitochondria

Caption: Peroxisomal beta-oxidation pathway of pristanic acid.

Troubleshooting_Workflow Start Poor/No Isomer Resolution Check_Column Is a Chiral Stationary Phase (CSP) being used? Start->Check_Column Select_CSP Select an appropriate CSP (e.g., polysaccharide-based) Check_Column->Select_CSP No Check_Mobile_Phase Optimize Mobile Phase (Organic modifier %, pH) Check_Column->Check_Mobile_Phase Yes Select_CSP->Check_Mobile_Phase Check_Temp Optimize Column Temperature Check_Mobile_Phase->Check_Temp Resolution_Achieved Resolution Achieved Check_Temp->Resolution_Achieved

Caption: Troubleshooting workflow for poor isomer resolution.

Experimental_Workflow Sample Biological Sample (Plasma or Tissue) Homogenization Homogenization (for tissue) Sample->Homogenization Extraction Protein Precipitation & Acyl-CoA Extraction Sample->Extraction Homogenization->Extraction SPE Solid-Phase Extraction (Cleanup and Concentration) Extraction->SPE Analysis Chiral LC-MS/MS Analysis SPE->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Pristanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of pristanoyl-CoA standards. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for assessing the stability of your standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The main cause of this compound degradation is the chemical hydrolysis of its thioester bond.[1] This bond is susceptible to breaking in the presence of water, a reaction that is significantly accelerated at neutral to alkaline pH.[1] For unsaturated acyl-CoAs, oxidation is another concern, though this compound is saturated.[1] Enzymatic degradation by thioesterases can also occur if the standard is contaminated with biological material.

Q2: What is the optimal pH for storing and handling this compound?

A2: To minimize hydrolysis, this compound standards should be maintained in a slightly acidic environment. The optimal pH range for stability is between 4 and 6.[2] Aqueous solutions of coenzyme A derivatives are unstable at basic pH.[2]

Q3: What are the recommended storage temperatures for this compound standards?

A3: For long-term storage, this compound should be stored at -20°C or, preferably, -80°C.[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] If in an aqueous solution, it should be used within a day or stored in aliquots at -20°C for a few months.[2]

Q4: How should I prepare a stock solution of this compound?

A4: When preparing a stock solution, it is crucial to use high-purity solvents.[1] If preparing an aqueous solution, use a slightly acidic buffer (pH 4-6).[1] For organic solutions, methanol (B129727) can be a good choice. To prepare the solution, allow the powdered standard to reach room temperature before opening to prevent condensation.[1] After dissolving, especially for long-term storage, it is good practice to flush the vial's headspace with an inert gas like argon or nitrogen to displace oxygen.[1]

Chemical Degradation Pathway

The primary non-enzymatic degradation pathway for this compound in an experimental setting is hydrolysis, which cleaves the thioester bond to yield pristanic acid and coenzyme A.

Pristanoyl_CoA This compound Hydrolysis Hydrolysis (pH dependent) Pristanoyl_CoA->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Pristanic_Acid Pristanic Acid CoA_SH Coenzyme A (CoA-SH) Hydrolysis->Pristanic_Acid Hydrolysis->CoA_SH

Chemical hydrolysis of this compound.

Troubleshooting Guide

Q5: I see unexpected peaks in my HPLC/LC-MS chromatogram. What could be the cause?

A5: Unexpected peaks in your chromatogram can arise from several sources. One common cause is the degradation of your this compound standard into pristanic acid and coenzyme A due to hydrolysis.[1] This is more likely if your solutions are not maintained at an acidic pH. Other possibilities include solvent impurities or contamination of your analytical system.

Start Unexpected Peaks in Chromatogram Check_Standard_Prep Review Standard Preparation and Storage Conditions Start->Check_Standard_Prep Degradation_Suspected Degradation Suspected Check_Standard_Prep->Degradation_Suspected Improper pH or age Contamination_Suspected Contamination Suspected Check_Standard_Prep->Contamination_Suspected Proper handling Prepare_Fresh_Standard Prepare Fresh Standard in Acidic Buffer (pH 4-6) Degradation_Suspected->Prepare_Fresh_Standard Analyze_Blank Analyze Solvent Blank Contamination_Suspected->Analyze_Blank Reanalyze Re-analyze Sample Prepare_Fresh_Standard->Reanalyze Clean_System Clean HPLC/LC-MS System Analyze_Blank->Clean_System Blank is not clean Analyze_Blank->Reanalyze Blank is clean Clean_System->Reanalyze

Troubleshooting workflow for unexpected peaks.

Q6: The concentration of my this compound standard seems to be decreasing over time. Why is this happening and what can I do?

A6: A decrease in the concentration of your this compound standard is a strong indicator of degradation, most likely through hydrolysis.[1] The rate of this degradation is influenced by factors such as pH, temperature, and the number of freeze-thaw cycles.[1][2] To mitigate this, ensure your standards are stored at -80°C in single-use aliquots and dissolved in a slightly acidic buffer (pH 4-6).[1][2] Using glass vials instead of plastic can also decrease signal loss and improve stability.[4]

Quantitative Data on Thioester Stability

TemperaturepHApproximate Half-lifeStability
4°C5.0MonthsHigh
23°C5.0Weeks to MonthsModerate
23°C7.0Days to WeeksLow
37°C7.4Hours to DaysVery Low
23°C8.5HoursExtremely Low

Disclaimer: This table is for illustrative purposes. Actual degradation rates for this compound may vary. It is recommended to empirically determine the stability of your standards under your specific experimental conditions using the protocol below. For a model alkyl thioester, S-methyl thioacetate, the half-life for hydrolysis at pH 7 and 23°C is 155 days.[5]

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol outlines a method to assess the purity of a this compound standard solution over time using High-Performance Liquid Chromatography (HPLC).[1]

Materials:

  • This compound standard

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.

  • Initial Analysis (Time 0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Inject the diluted sample onto the HPLC system.

    • Run a gradient elution program to separate the intact this compound from its potential degradation products (pristanic acid and Coenzyme A). A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Monitor the elution at 260 nm (for the adenine (B156593) moiety of CoA).

    • Record the peak area of the intact this compound. This will serve as the baseline (100% integrity).

  • Incubation: Store the remaining stock solution under the desired test conditions (e.g., specific temperature, pH).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24, 48, 72 hours), take an aliquot of the stock solution.

    • Dilute and analyze by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of the remaining intact this compound at each time point relative to the initial (Time 0) peak area.

    • Percentage Integrity = (Peak Area at Time X / Peak Area at Time 0) * 100

Start Prepare this compound Stock Solution (1 mg/mL) Analyze_T0 Analyze at Time 0 (Baseline) Start->Analyze_T0 Incubate Incubate Stock Solution (Test Conditions) Start->Incubate Calculate Calculate % Integrity Analyze_T0->Calculate Analyze_Tx Analyze at Time X Incubate->Analyze_Tx Analyze_Tx->Calculate End Determine Stability Calculate->End

References

Technical Support Center: Addressing Ion Suppression in Pristanoyl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of pristanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect that occurs during LC-MS analysis.[1] It happens when molecules co-eluting from the liquid chromatography system interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2][3] This interference reduces the signal intensity of the analyte, which can lead to significant problems, including inaccurate quantification, poor precision and reproducibility, and decreased sensitivity or a higher limit of detection.[1][2][4]

Q2: What are the common causes of ion suppression in this compound and other acyl-CoA experiments?

A2: Ion suppression can originate from a variety of endogenous and exogenous sources.[1][5]

  • Endogenous Matrix Components: When analyzing biological samples, compounds like salts, proteins, and particularly phospholipids (B1166683) are common culprits.[5][6][7]

  • Exogenous Contaminants: These are substances introduced during sample preparation or analysis.[1] They can include ion-pairing agents, plasticizers from labware, formulation agents used in preclinical studies, and mobile phase additives.[1][5][8]

  • Sample Preparation Reagents: Ironically, reagents used to stabilize acyl-CoAs can cause suppression. The addition of acids like formic acid or sulfosalicylic acid to the extraction solvent has been shown to decrease the MS signal for acyl-CoAs by more than tenfold.[9]

  • High Analyte/Matrix Concentration: In electrospray ionization (ESI), there is a limited amount of charge available on the droplets.[4] When a high concentration of any compound co-elutes with this compound, it can compete for this charge, suppressing the analyte's signal.[4]

Q3: How can I definitively identify if ion suppression is occurring in my analysis?

A3: There are two primary methods to diagnose and characterize ion suppression.

  • Post-Column Infusion: This is a qualitative method to identify at which points in your chromatogram suppression occurs.[5][6] A constant flow of a this compound standard is introduced into the mobile phase stream after the analytical column but before the MS ion source. While infusing, a blank, extracted sample matrix is injected. A dip in the otherwise stable baseline signal for this compound indicates that co-eluting matrix components at that specific retention time are causing suppression.[2][3]

  • Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of suppression.[7] You compare the peak area of this compound in two samples: (A) a standard prepared in a clean solvent, and (B) a blank matrix sample that has been fully extracted, with the this compound standard spiked in at the very end.[2] If the peak area in sample B is significantly lower than in sample A, it confirms the presence of ion suppression from the matrix.[2][7]

Troubleshooting Guides

Issue: Low, variable, or non-reproducible signal for this compound.

Possible Cause: Significant and variable ion suppression from matrix effects.

This workflow provides a systematic approach to diagnosing and mitigating ion suppression.

Troubleshooting Workflow for Ion Suppression cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies start Inconsistent Signal Observed pci Perform Post-Column Infusion Experiment start->pci suppression_detected Suppression Detected? pci->suppression_detected no_suppression No Significant Suppression. Investigate other causes (e.g., analyte stability, instrument issues). suppression_detected->no_suppression No optimize_prep 1. Enhance Sample Preparation (SPE, LLE, Dilution) suppression_detected->optimize_prep Yes optimize_lc 2. Optimize Chromatography (Gradient, Column, Flow Rate) optimize_prep->optimize_lc use_is 3. Implement Stable Isotope-Labeled IS optimize_lc->use_is re_evaluate Re-evaluate with Post-Extraction Spike Analysis use_is->re_evaluate resolved Issue Resolved re_evaluate->resolved

A logical workflow for troubleshooting ion suppression.
Solution 1: Enhance Sample Preparation

Improving sample cleanup is the most effective way to combat ion suppression.[4][10] The goal is to remove interfering matrix components before analysis.

  • Solid-Phase Extraction (SPE): SPE is highly effective for cleaning complex biological samples.[6] It can selectively isolate acyl-CoAs while removing salts, phospholipids, and proteins.[6][11] Using SPE can also remove deproteinizing agents like Trichloroacetic Acid (TCA) that are incompatible with direct MS analysis.[11]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound away from interfering matrix components based on solubility.[6]

  • Protein Precipitation (PPT): While simple, PPT with solvents like cold methanol (B129727) is often insufficient and may leave behind significant amounts of phospholipids, a major cause of ion suppression.[6]

  • Sample Dilution: If the this compound concentration is high enough, simply diluting the sample can reduce the concentration of matrix components and lessen ion suppression.[2][12]

Data Summary: Impact of Extraction Method on Acyl-CoA Recovery

A comparison of two common deproteinization methods, Trichloroacetic Acid (TCA) and 5-Sulfosalicylic Acid (SSA), highlights the importance of the chosen protocol. The SSA-based method avoided a necessary SPE cleanup step and showed higher recovery for many short-chain acyl-CoAs.[11]

Analyte% Recovery with TCA (followed by SPE)% Recovery with SSA (no SPE)
Pantothenate0%>100%
Dephospho-CoA0%>99%
CoA1%74%
Malonyl-CoA26%74%
Acetyl-CoA36%59%
Propionyl-CoA62%80%
(Data adapted from a study on short-chain acyl-CoAs and CoA biosynthesis intermediates[11])
Solution 2: Optimize Chromatographic Separation

Good chromatographic separation is critical to move the this compound peak away from regions of ion suppression.[4][13]

  • Adjust LC Gradient: Modify the mobile phase gradient to better resolve this compound from early-eluting salts and late-eluting phospholipids.[2]

  • Change Column Chemistry: While C18 columns are common, exploring different stationary phases can alter selectivity and improve separation from interferences.[4][9] For phosphorylated compounds like acyl-CoAs, using metal-free columns can prevent analyte adsorption and the formation of metal salts that cause suppression.[14]

  • Modify Mobile Phase: Ensure mobile phase components are used at the lowest effective concentration, as additives can themselves cause suppression.[4] A common mobile phase for acyl-CoA analysis consists of water with 5 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) and methanol.[9]

Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

Using a SIL-IS is the gold standard for compensating for matrix effects.[10] A SIL-IS for this compound will have nearly identical chemical properties and chromatographic retention time. Therefore, it will experience the same degree of ion suppression as the analyte.[10] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even if the absolute signal intensity varies between samples.

Key Experimental Protocols

Protocol 1: Post-Column Infusion to Diagnose Ion Suppression

This experiment identifies retention time windows where matrix components cause ion suppression.[2][6]

Experimental Workflow for Post-Column Infusion cluster_setup Setup cluster_execution Execution cluster_analysis Analysis syringe 1. Prepare Analyte Solution (e.g., this compound in mobile phase) pump 2. Load into Syringe Pump syringe->pump tee 3. Connect Pump to LC-MS Flow Path via a T-junction post-column pump->tee infuse 4. Begin Infusion (e.g., 10 µL/min) tee->infuse stabilize 5. Acquire MS Data and Establish a Stable Signal Baseline infuse->stabilize inject 6. Inject Extracted Blank Matrix Sample stabilize->inject monitor 7. Monitor Analyte Signal Throughout the Chromatographic Run inject->monitor analyze 8. Examine Chromatogram for Signal Dips (Suppression Zones) monitor->analyze

Workflow for the post-column infusion experiment.

Methodology:

  • Prepare Infusion Solution: Create a solution of this compound in a compatible solvent (e.g., 50:50 methanol:water) at a concentration that provides a stable and moderate signal.

  • Setup: Connect a syringe pump to the LC flow path using a T-junction placed between the analytical column outlet and the mass spectrometer inlet.

  • Establish Baseline: Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream. Wait for the signal in the mass spectrometer to stabilize.

  • Inject Blank Matrix: Once a stable baseline is achieved, inject a prepared sample of blank matrix (e.g., an extract from plasma or tissue that does not contain the analyte).

  • Analyze: Monitor the this compound signal. Any significant and reproducible dip in the baseline corresponds to a region of ion suppression caused by co-eluting matrix components.[2]

Protocol 2: Sample Extraction using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for purifying acyl-CoAs from tissue homogenates.[15]

Materials:

  • 2-(2-pyridyl) ethyl functionalized silica (B1680970) gel SPE cartridge.

  • Conditioning Solvent: Acetonitrile/isopropanol/water/glacial acetic acid (9/3/4/4 v/v/v/v).

  • Wash Solvent: Same as conditioning solvent.

  • Elution Solvent: Methanol/250 mM ammonium formate (B1220265) (4/1 v/v).

  • Sample: Acidified supernatant from a protein precipitation step.

Methodology:

  • Condition Cartridge: Condition the SPE cartridge by passing 1 mL of the Conditioning Solvent through it.

  • Load Sample: Apply the acidified sample supernatant to the conditioned SPE cartridge.

  • Wash Cartridge: Wash the cartridge with 2 mL of the Wash Solvent to remove unbound interferences.

  • Elute Acyl-CoAs: Elute the bound acyl-CoAs (including this compound) with 2 mL of the Elution Solvent.

  • Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

References

Technical Support Center: Pristanoyl-CoA Metabolic Flux Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pristanoyl-CoA metabolic flux studies. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Sample Preparation & Extraction

Q1: What are the primary reasons for low recovery of this compound during sample extraction?

A1: Low recovery of this compound is a common issue stemming from its inherent biochemical properties and localization within peroxisomes. Key factors include:

  • Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond of this compound upon cell lysis. Immediate and effective quenching of enzymatic activity is critical.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at neutral or alkaline pH. Maintaining acidic conditions during extraction is crucial for stability.

  • Inefficient Peroxisome Lysis: Since this compound metabolism occurs within peroxisomes, incomplete lysis of these organelles will result in poor extraction efficiency.

  • Suboptimal Solvent Systems: The choice of extraction solvent is critical. A solvent system that efficiently disrupts membranes and solubilizes the relatively polar acyl-CoA is necessary.

Q2: How can I ensure the integrity of peroxisomes during isolation for subcellular flux analysis?

A2: Maintaining peroxisomal integrity is crucial for accurate subcellular flux studies.[1][2] Key considerations include:

  • Rapid Isolation: Minimize the duration of the isolation procedure to prevent organelle damage and metabolite leakage.[2]

  • Isotonic Conditions: Use isotonic buffers throughout the isolation process to prevent osmotic lysis.

  • Gentle Homogenization: Employ gentle homogenization techniques (e.g., Dounce homogenizer) to break the plasma membrane while leaving organellar membranes intact.

  • Density Gradient Centrifugation: Utilize density gradient centrifugation (e.g., with OptiPrep™ or Nycodenz) for effective separation of peroxisomes from other organelles like mitochondria and lysosomes.[1][3][4]

Analytical Quantification (LC-MS/MS)

Q3: I am observing a low signal or high background noise when analyzing this compound by LC-MS/MS. What are the likely causes and solutions?

A3: Low signal and high background are frequent challenges in the LC-MS/MS analysis of acyl-CoAs. Potential causes and troubleshooting steps are outlined below:

Possible Cause Troubleshooting Steps
Poor Ionization Efficiency Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). This compound, like other acyl-CoAs, generally ionizes more efficiently in positive ion mode.
Matrix Effects The presence of co-eluting compounds from the biological matrix can suppress the ionization of this compound. Improve chromatographic separation to resolve this compound from interfering species. Diluting the sample may also mitigate matrix effects, provided the analyte concentration remains above the limit of detection.
Analyte Degradation in Autosampler The aqueous mobile phases and ambient temperature of the autosampler can lead to the hydrolysis of this compound. Maintain the autosampler at a low temperature (e.g., 4°C) and minimize the time samples spend in the autosampler before injection.
Suboptimal Fragmentation The collision energy for fragmentation may not be optimized for this compound. Perform compound tuning via direct infusion of a this compound standard to determine the optimal collision energy for the desired precursor-to-product ion transition.

Q4: What are the characteristic fragmentation patterns for this compound in tandem mass spectrometry?

Stable Isotope Tracing & Flux Analysis

Q5: How do I choose an appropriate stable isotope-labeled tracer for this compound flux studies?

A5: The choice of tracer is critical for a successful metabolic flux analysis. For this compound, which is derived from the α-oxidation of phytanic acid, a common approach is to use stable isotope-labeled phytanic acid (e.g., [U-¹³C₁₆]phytanic acid or deuterium-labeled phytanic acid). By introducing the labeled precursor to cells or organisms, you can trace the incorporation of the isotope into pristanic acid and subsequently into this compound and its downstream metabolites. This allows for the quantification of the flux through the peroxisomal β-oxidation pathway.

Q6: My metabolic flux model has a poor fit with the experimental labeling data. What are the common reasons for this discrepancy?

A6: A poor goodness-of-fit in a ¹³C-Metabolic Flux Analysis (¹³C-MFA) can arise from several sources:

  • Incorrect Metabolic Network Model: The model may be missing key reactions or contain incorrect atom transitions. Ensure that all known reactions of this compound metabolism are accurately represented in your model.

  • Failure to Reach Isotopic Steady State: A core assumption of many MFA models is that the system has reached an isotopic steady state. Verify this by performing a time-course experiment to ensure that the labeling patterns of key metabolites are stable over time.

  • Inaccurate Measurement of Labeling Patterns: Errors in the mass spectrometry data, such as those arising from matrix effects or poor resolution, can lead to incorrect flux estimations.

  • Subcellular Compartmentation: Not accounting for the distinct metabolic pools in different organelles (e.g., peroxisomes vs. mitochondria) can lead to an inaccurate model.

Troubleshooting Guides

Issue 1: Low Recovery of this compound During Extraction

Symptoms:

  • Low signal intensity for this compound in LC-MS/MS analysis.

  • High variability in quantification between replicate samples.

Troubleshooting Workflow:

start Low this compound Recovery quenching Evaluate Metabolic Quenching start->quenching extraction Optimize Extraction Conditions quenching->extraction Quenching is rapid and effective inactivation Ensure Thioesterase Inactivation quenching->inactivation Enzymatic degradation suspected storage Assess Sample Storage extraction->storage Recovery still low solution Improved Recovery extraction->solution Recovery improves inactivation->extraction Inactivation protocol implemented storage->solution Storage conditions optimized

Caption: Troubleshooting workflow for low this compound recovery.

Detailed Steps:

  • Evaluate Metabolic Quenching: Ensure that enzymatic activity is halted instantly upon sample collection. For cultured cells, this can be achieved by rapidly washing with ice-cold saline and then adding a pre-chilled solvent like methanol (B129727) at -80°C. For tissues, flash-freezing in liquid nitrogen is the gold standard.

  • Optimize Extraction Conditions:

    • pH: Use an acidic extraction buffer, such as a potassium phosphate (B84403) buffer at pH 4.9, to maintain the stability of the thioester bond.

    • Temperature: Perform all extraction steps on ice or at 4°C to minimize degradation.

    • Solvent: A common and effective solvent system for acyl-CoAs is a mixture of isopropanol (B130326) and an acidic aqueous buffer.

  • Ensure Thioesterase Inactivation: If enzymatic degradation is suspected, incorporate a protein precipitation step early in the extraction protocol using agents like trichloroacetic acid (TCA) or perchloric acid.

  • Assess Sample Storage: this compound extracts are unstable at room temperature. For short-term storage, keep extracts at -80°C. For long-term storage, consider derivatization to a more stable form if compatible with your analytical method.

Issue 2: Poor Chromatographic Peak Shape for this compound

Symptoms:

  • Broad or tailing peaks for this compound in the LC chromatogram.

  • Inconsistent retention times.

Troubleshooting Workflow:

start Poor Peak Shape mobile_phase Optimize Mobile Phase start->mobile_phase column_chem Evaluate Column Chemistry mobile_phase->column_chem Peak shape still poor solution Improved Peak Shape mobile_phase->solution Peak shape improves gradient Adjust Gradient Profile column_chem->gradient Column is appropriate column_chem->solution New column improves separation system_check Check LC System gradient->system_check Gradient optimization does not resolve issue gradient->solution Peak shape improves system_check->solution System issues resolved

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Detailed Steps:

  • Optimize Mobile Phase:

    • pH: A slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve the peak shape of acyl-CoAs.

    • Ion-Pairing Agents: While they can improve peak shape, ion-pairing agents can be difficult to remove from the LC system and may cause ion suppression. Use with caution and consider dedicated columns if used frequently.

  • Evaluate Column Chemistry: A C18 reversed-phase column is commonly used for acyl-CoA analysis. If co-elution with other branched-chain acyl-CoAs or lipids is an issue, consider a column with a different stationary phase or a longer column for better resolution.

  • Adjust Gradient Profile: A shallower gradient around the elution time of this compound can improve peak shape and resolution from closely eluting compounds.

  • Check LC System: Ensure there are no leaks in the system and that the column is properly packed and equilibrated.

Quantitative Data Summary

The following table summarizes typical performance metrics for the quantification of acyl-CoAs using LC-MS/MS. These values can serve as a benchmark for your own experiments.

Parameter LC-MS/MS HPLC-UV Enzymatic/Fluorometric Assays
Limit of Detection (LOD) Low femtomole to low nanomolar rangePicomole rangePicomolar to nanomolar range
Linearity Range Typically spans several orders of magnitudeMore limited than LC-MS/MSDefined by the specific kit
Precision (CV%) Inter-assay: 5-15%Inter-assay: <1-3%Typically <10%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time)Variable (can have cross-reactivity)
Analyte Coverage Broad (short- to very-long-chain)Limited (typically short- to long-chain)Specific to the target acyl-CoA or total pool

Key Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

Objective: To extract this compound from cultured cells for subsequent LC-MS/MS analysis.

Methodology:

  • Cell Culture and Harvest: Grow cells to the desired confluency.

  • Metabolic Quenching:

    • Aspirate the culture medium and rapidly wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C) to cover the cell monolayer.

  • Cell Lysis and Extraction:

    • Place the culture dish on a bed of dry ice.

    • Scrape the cells in the cold extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute to ensure complete cell lysis.

  • Protein Precipitation and Clarification:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 2: Stable Isotope Labeling for this compound Flux Analysis

Objective: To determine the metabolic flux through the peroxisomal β-oxidation pathway using a stable isotope-labeled precursor.

Methodology:

  • Isotope Labeling:

    • Culture cells in a medium containing a stable isotope-labeled precursor of this compound, such as [U-¹³C₁₆]phytanic acid, for a predetermined time course (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Collection and Extraction:

    • At each time point, harvest the cells and extract the acyl-CoAs as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Analyze the extracts by LC-MS/MS, monitoring for both the unlabeled (M+0) and labeled (M+n) forms of this compound and its downstream metabolites.

  • Data Analysis and Flux Calculation:

    • Determine the mass isotopomer distribution (MID) for each metabolite of interest.

    • Use the MIDs and a stoichiometric model of the metabolic network to calculate the intracellular flux distribution that best explains the observed labeling patterns.

Signaling Pathways and Workflows

This compound Metabolic Pathway

cluster_peroxisome Peroxisome Phytanic_acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_acid->Phytanoyl_CoA ACSL Pristanal Pristanal Phytanoyl_CoA->Pristanal PHYH Pristanic_acid Pristanic Acid Pristanal->Pristanic_acid ALDH Pristanoyl_CoA This compound Pristanic_acid->Pristanoyl_CoA ACSL Beta_oxidation β-Oxidation Cycles Pristanoyl_CoA->Beta_oxidation Propionyl_CoA Propionyl-CoA Beta_oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_oxidation->Acetyl_CoA Cell_Culture Cell Culture Isotope_Labeling Stable Isotope Labeling Cell_Culture->Isotope_Labeling Sample_Prep Sample Preparation (Extraction) Isotope_Labeling->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis Data Analysis (MID Determination) LC_MS->Data_Analysis Flux_Calculation Metabolic Flux Calculation Data_Analysis->Flux_Calculation

References

interpretation of ambiguous pristanoyl-CoA analytical data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of pristanoyl-CoA analytical data. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound analysis, troubleshoot ambiguous results, and refine experimental protocols.

Frequently Asked Questions (FAQs)

This section addresses common questions and sources of ambiguity in this compound analysis.

Q1: My this compound levels are unexpectedly high. What are the potential causes?

A1: Unexpectedly high this compound levels can stem from several factors beyond a simple increase in metabolic flux. The most common reasons include:

  • Co-eluting Isomers: Structural isomers of this compound may have the same mass-to-charge ratio (m/z) and may not be separated by standard chromatography, leading to an overestimation of the true concentration.[1]

  • Stereoisomer Accumulation: this compound exists as (2R) and (2S) stereoisomers. Only the (2S) form is degraded by peroxisomal β-oxidation. A deficiency in the enzyme α-methylacyl-CoA racemase (AMACR), which interconverts these stereoisomers, can lead to the accumulation of the (2R) form, contributing to the total measured this compound.[2]

  • Upstream Metabolic Block: In certain peroxisomal disorders, the degradation of pristanic acid is impaired, leading to its accumulation and subsequent conversion to this compound.[3][4] This can also cause a secondary elevation of phytanic acid.[3][5]

  • Matrix Effects: Components of the biological sample (e.g., plasma, tissue homogenate) can interfere with the ionization of this compound in the mass spectrometer, leading to signal enhancement and an artificially high reading.[6][7]

Q2: What is the significance of the pristanic acid to phytanic acid ratio?

A2: The ratio of pristanic acid to phytanic acid is a crucial diagnostic indicator for several peroxisomal disorders.[5][8] Phytanic acid is a precursor to pristanic acid.[3][9] In healthy individuals, there is a balanced conversion. However, in certain enzymatic deficiencies, this ratio is significantly altered. For instance, in bifunctional protein deficiency, the oxidation of pristanic acid is disturbed, leading to its accumulation and an increased pristanic acid/phytanic acid ratio.[3][5] Conversely, in conditions like rhizomelic chondrodysplasia punctata, phytanic acid accumulates while pristanic acid may be in the normal range, resulting in a low ratio.[8]

Q3: How do I know if my analysis is affected by matrix effects?

A3: Matrix effects, which are caused by co-eluting substances from the sample that suppress or enhance the ionization of the analyte, are a common source of inaccuracy in LC-MS/MS analysis.[6][7][10] To determine if your analysis is affected, you can perform a post-extraction spiking experiment. This involves comparing the signal of a known amount of this compound standard spiked into the extracted blank matrix to the signal of the same standard in a neat solvent.[6] A significant difference in signal intensity indicates the presence of matrix effects.

Q4: Can I distinguish between this compound stereoisomers with my current LC-MS/MS method?

A4: Standard reversed-phase LC-MS/MS methods typically do not separate stereoisomers like (2R)- and (2S)-pristanoyl-CoA. Distinguishing between them requires specialized chiral chromatography columns or derivatization techniques. If your research requires the specific quantification of each stereoisomer, you will need to develop a dedicated chiral separation method.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues encountered during this compound analysis.

Issue 1: Poor Peak Shape or Broad Peaks for this compound
  • Symptom: The chromatographic peak for this compound is broad, asymmetric, or shows splitting.

  • Possible Cause 1: Co-elution of Isomers: Structural isomers of this compound may be partially separated, leading to a distorted peak.[1]

  • Troubleshooting Steps:

    • Optimize Chromatography:

      • Decrease the gradient slope to improve separation.

      • Experiment with different C18 columns or columns with alternative chemistries.

      • Consider the use of ion-pairing agents in the mobile phase to improve peak shape.[11]

    • High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to check for other ions contributing to the peak.

  • Possible Cause 2: Poor Column Performance: The analytical column may be degraded or contaminated.

  • Troubleshooting Steps:

    • Wash the Column: Follow the manufacturer's instructions for column washing.

    • Replace the Column: If washing does not improve performance, replace the column.

    • Use a Guard Column: Employ a guard column to protect the analytical column from contaminants.

Issue 2: High Variability in Quantitative Results
  • Symptom: Replicate injections of the same sample show poor precision in the quantified this compound concentration.

  • Possible Cause 1: Inconsistent Sample Preparation: Acyl-CoAs are prone to degradation.[12] Inconsistent handling can lead to variable results.

  • Troubleshooting Steps:

    • Maintain Cold Chain: Keep samples on ice at all times during processing.

    • Standardize Procedures: Ensure consistent timing for all extraction and processing steps.

    • Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal to correct for variability in extraction and instrument response. If unavailable, an odd-chain acyl-CoA like C17:0-CoA can be used.[13]

  • Possible Cause 2: Matrix Effects: Variability in the matrix composition between samples can lead to inconsistent ion suppression or enhancement.[7][14][15]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[16]

    • Dilute the Sample: Diluting the sample extract can mitigate matrix effects.[10]

    • Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is similar to your samples.

Quantitative Data

The following table summarizes the expected alterations in phytanic acid and pristanic acid levels in plasma for several peroxisomal disorders. These values can help in the interpretation of this compound data, as the levels of its precursor, pristanic acid, are indicative of specific metabolic dysfunctions.

DisorderPhytanic Acid LevelPristanic Acid LevelPristanic Acid / Phytanic Acid Ratio
Zellweger Spectrum Disorders IncreasedIncreasedNormal
Rhizomelic Chondrodysplasia Punctata IncreasedNormalLow
Refsum Disease Markedly IncreasedNormalLow
Bifunctional Protein Deficiency Secondarily IncreasedIncreasedIncreased
α-methylacyl-CoA Racemase (AMACR) Deficiency Moderately IncreasedIncreasedIncreased

This table is a summary based on findings from multiple sources.[3][4][5][8][12]

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound in Plasma

This protocol provides a general workflow for the quantification of this compound from plasma samples. Optimization will be required for specific instruments and sample types.

1. Sample Preparation (Protein Precipitation & Extraction)

  • To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C-labeled this compound or C17:0-CoA).

  • Vortex for 20 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate).

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0 (adjusted with ammonium hydroxide).[11][13]

  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM ammonium acetate, pH 9.0.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear ramp to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: The precursor ion will be the [M+H]⁺ of this compound. A common product ion results from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[13] The specific m/z values will need to be determined on your instrument.

    • Internal Standard: Monitor the corresponding transition for your chosen internal standard.

  • Instrument Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for your specific mass spectrometer.

Visualizations

Pristanoyl_CoA_Metabolism Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Pristanic_Acid Pristanic Acid Phytanoyl_CoA->Pristanic_Acid α-Oxidation Pristanoyl_CoA This compound Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase R_Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanoyl_CoA->R_Pristanoyl_CoA S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanoyl_CoA->S_Pristanoyl_CoA R_Pristanoyl_CoA->S_Pristanoyl_CoA AMACR Beta_Oxidation Peroxisomal β-Oxidation S_Pristanoyl_CoA->Beta_Oxidation

Caption: Metabolic pathway of phytanic acid to this compound.

Analytical_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Methanol + Internal Standard) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Supernatant Drying Centrifugation->Supernatant_Drying Reconstitution Reconstitution Supernatant_Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis (Peak Integration, Quantification) LC_MS_MS->Data_Analysis

Caption: General workflow for this compound sample preparation and analysis.

Caption: Logical flowchart for troubleshooting ambiguous this compound data.

References

Technical Support Center: Enhancing Pristanoyl-CoA Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of pristanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting and quantifying this compound?

A1: The main techniques for this compound analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and enzymatic assays. LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, allowing for the profiling of a wide range of acyl-CoA species.[1][2] GC-MS is a robust alternative, particularly for branched-chain fatty acids, but requires derivatization to increase the analyte's volatility.[3] Enzymatic assays offer a high-throughput option for quantifying total or specific acyl-CoAs, especially in laboratories without access to specialized chromatography equipment.

Q2: How can I improve the sensitivity of my this compound measurement?

A2: Several strategies can enhance detection sensitivity:

  • Optimize Sample Preparation: A clean sample is crucial. Use solid-phase extraction (SPE) to remove interfering substances from the biological matrix.[4]

  • Chemical Derivatization: For GC-MS, converting pristanic acid (the hydrolyzed form of this compound) to a more volatile derivative, such as a fatty acid methyl ester (FAME), is essential.[3][5][6] For LC-MS/MS, derivatization can also improve ionization efficiency.

  • Stable Isotope Dilution (SID): This technique, which involves spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., [3-methyl-2H3]phytanic acid), is highly recommended for both GC-MS and LC-MS/MS to correct for matrix effects and variations in sample processing.

  • Instrument Optimization: Ensure your mass spectrometer is properly tuned and calibrated.[7] For LC-MS/MS, optimizing ionization source parameters (e.g., spray voltage, gas flow, temperature) and using Multiple Reaction Monitoring (MRM) mode will significantly increase sensitivity and specificity.[1]

Q3: What are "matrix effects" in LC-MS/MS analysis, and how can I mitigate them?

A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement and affecting the accuracy and reproducibility of your results.[4] Phospholipids are a common cause of matrix effects in plasma and tissue samples. To mitigate matrix effects:

  • Improve Chromatographic Separation: Optimize your LC method to separate this compound from interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.

  • Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) can effectively remove matrix components.[4]

Troubleshooting Guides

LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Low Signal Intensity / No Peak 1. Suboptimal Ionization: Incorrect ESI polarity or inefficient ionization.1. Optimize ionization source parameters. For acyl-CoAs, positive ion mode is often more sensitive.[1]
2. Poor Fragmentation: Incorrect collision energy in MS/MS.2. Optimize collision energy for the specific MRM transition of this compound.
3. Analyte Degradation: this compound is unstable in aqueous solutions.3. Keep samples on ice or at 4°C during preparation and analyze them as quickly as possible.
4. Matrix Effects: Ion suppression from co-eluting compounds.4. Use a stable isotope-labeled internal standard and improve sample cleanup (e.g., SPE).
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample.1. Dilute the sample or inject a smaller volume.
2. Column Contamination: Buildup of matrix components on the column.2. Use a guard column and flush the column with a strong solvent after each run.
3. Inappropriate Mobile Phase: pH or solvent composition not optimal.3. Adjust the mobile phase pH; for acyl-CoAs, slightly acidic conditions (e.g., with formic acid) are common.
Inconsistent Retention Time 1. LC System Instability: Fluctuations in pump pressure or column temperature.1. Check the LC system for leaks and ensure the column oven is maintaining a stable temperature.
2. Column Degradation: Loss of stationary phase over time.2. Replace the column if performance continues to degrade.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
No Peak or Very Small Peak 1. Incomplete Derivatization: The conversion of pristanic acid to its volatile ester is incomplete.1. Optimize the derivatization reaction conditions (time, temperature, reagent concentration).[5][6]
2. Analyte Loss During Sample Preparation: Loss of the analyte during extraction or solvent evaporation steps.2. Use a suitable internal standard to monitor recovery. Be gentle during solvent evaporation.
3. Injector Problems: Contamination or incorrect temperature of the GC inlet.3. Clean the injector liner and optimize the injector temperature.
Peak Tailing 1. Active Sites in the GC System: Interaction of the analyte with active sites in the injector or column.1. Use a deactivated injector liner and a high-quality capillary column.
2. Non-volatile Residues: Contamination of the column with non-volatile material from the sample.2. Bake out the column at a high temperature (within its limits) to remove contaminants.
Poor Separation of Isomers 1. Inadequate Column Polarity: The GC column is not suitable for separating branched-chain fatty acid isomers.1. Use a more polar column (e.g., a wax-type column) for better separation of fatty acid isomers.
Enzymatic Assays
Issue Potential Cause Troubleshooting Steps
Low or No Signal 1. Inactive Enzyme: Improper storage or handling of the enzyme.1. Ensure enzymes are stored at the correct temperature and avoid repeated freeze-thaw cycles.
2. Incorrect Buffer Conditions: pH or ionic strength of the assay buffer is not optimal for enzyme activity.2. Verify the buffer composition and pH.
3. Presence of Inhibitors in the Sample: The sample may contain compounds that inhibit the enzyme.3. Perform a spike-and-recovery experiment to check for inhibition. Consider further sample purification.
High Background Signal 1. Contaminated Reagents: Reagents may be contaminated with the product being measured.1. Run a blank reaction without the enzyme to check for background signal. Use fresh reagents.
2. Non-specific Reactions: The substrate or other components may be unstable and break down, producing a signal.2. Run control reactions omitting different components to identify the source of the non-specific signal.

Quantitative Data Summary

The following table summarizes typical quantitative performance metrics for different methods used in acyl-CoA analysis. Note that specific values for this compound may vary depending on the exact experimental conditions and the biological matrix.

Parameter LC-MS/MS GC-MS Enzymatic/Fluorometric Assays
Limit of Detection (LOD) 1-10 fmol1-10 pg (as FAME)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol5-50 pg (as FAME)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (%RSD) <15%<15%<20%

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol provides a general guideline for the quantification of this compound in biological samples.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

    • Acidify the sample (e.g., plasma) with a small amount of formic acid.

    • Spike the sample with a known amount of stable isotope-labeled internal standard.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove salts and polar interferences.

    • Elute this compound with 1 mL of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B and ramp up to elute the more hydrophobic this compound.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The specific precursor-to-product ion transition for this compound and its internal standard must be determined by direct infusion or from the literature.

    • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: GC-MS Analysis of Pristanic Acid (from this compound)

This protocol involves the hydrolysis of this compound to pristanic acid, followed by derivatization to its fatty acid methyl ester (FAME).

  • Hydrolysis and Extraction:

    • To the sample, add a known amount of internal standard.

    • Perform alkaline hydrolysis (e.g., with methanolic NaOH) to release pristanic acid from its CoA ester.

    • Acidify the sample with HCl.

    • Extract the pristanic acid with an organic solvent like hexane (B92381).

    • Evaporate the organic layer to dryness.

  • Derivatization to FAME:

    • To the dried extract, add a methylating agent such as 14% boron trifluoride in methanol.[6]

    • Heat the mixture at 60-100°C for 10-30 minutes.

    • After cooling, add water and hexane, vortex, and centrifuge.

    • Collect the upper hexane layer containing the pristanic acid methyl ester.

  • Gas Chromatography-Mass Spectrometry:

    • Column: A polar capillary column (e.g., DB-WAX or similar).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping to 240°C.

    • Carrier Gas: Helium.

    • MS Ionization: Electron Impact (EI) at 70 eV.

    • Data Analysis: Identify the pristanic acid methyl ester peak based on its retention time and mass spectrum. Quantify using the internal standard.

Protocol 3: Generic Enzymatic Assay for Acyl-CoA

This protocol describes a general principle for a coupled enzymatic assay. Specific kits will have detailed instructions.

  • Sample Preparation:

    • Homogenize tissue or lyse cells in the assay buffer provided with the kit.

    • Centrifuge to remove cellular debris.

  • Assay Procedure:

    • Prepare a standard curve using the provided acyl-CoA standard.

    • Add samples and standards to a 96-well plate.

    • Add the reaction mix containing the necessary enzymes and substrates. This often involves an acyl-CoA oxidase or dehydrogenase that produces a detectable product (e.g., H₂O₂, NADH).

    • The production of this intermediate is then coupled to a second reaction that generates a colored or fluorescent product.

    • Incubate the plate for the recommended time and temperature.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the acyl-CoA concentration in the samples based on the standard curve.

Visualizations

experimental_workflow_lcms LC-MS/MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue) spike Spike with Internal Standard sample->spike spe Solid-Phase Extraction (SPE) spike->spe dry Evaporation spe->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc msms Tandem Mass Spectrometry (Detection) lc->msms quant Quantification vs. Calibration Curve msms->quant result Concentration of This compound quant->result

Caption: LC-MS/MS workflow for this compound analysis.

experimental_workflow_gcms GC-MS Workflow for Pristanic Acid sample Sample containing This compound hydrolysis Hydrolysis (this compound -> Pristanic Acid) sample->hydrolysis extraction1 Extraction of Pristanic Acid hydrolysis->extraction1 derivatization Derivatization (Pristanic Acid -> FAME) extraction1->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis and Quantification gcms->data troubleshooting_logic Troubleshooting Logic for Low Signal start Low or No Signal for this compound check_ms Check MS Performance (Tuning, Calibration) start->check_ms check_lc Check LC System (Leaks, Pressure) check_ms->check_lc MS OK optimize_ms Optimize MS Parameters (Ionization, Collision Energy) check_ms->optimize_ms MS Issue check_sample_prep Review Sample Prep (Extraction, Stability) check_lc->check_sample_prep LC OK optimize_lc Optimize LC Method (Gradient, Mobile Phase) check_lc->optimize_lc LC Issue improve_sample_prep Improve Sample Cleanup (e.g., use SPE) check_sample_prep->improve_sample_prep Sample Prep Issue end Problem Resolved check_sample_prep->end All OK? Consider other factors optimize_ms->end optimize_lc->end improve_sample_prep->end

References

minimizing interference in pristanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pristanoyl-CoA Quantification

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference during the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound quantification?

A1: Interference in this compound analysis typically arises from several sources:

  • Isobaric and Isomeric Compounds: Other acyl-CoA species with the same nominal mass as this compound can cause direct interference, especially in mass spectrometry-based methods. This includes isomers of this compound itself, such as those arising from racemization.[1]

  • Matrix Effects: Components of the biological sample (e.g., salts, phospholipids, other lipids) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

  • Co-elution: In chromatographic methods like LC-MS/MS, other molecules with similar chemical properties may elute from the column at the same time as this compound, confounding the signal.

  • Sample Preparation Artifacts: The extraction and handling process can introduce contaminants or lead to the degradation of this compound. For example, improper quenching of metabolic activity can alter acyl-CoA pools.[2]

Q2: Which analytical technique is considered the gold standard for this compound quantification?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of long-chain acyl-CoAs, including this compound. This method offers high sensitivity and specificity, allowing for the precise measurement of individual acyl-CoA species even within complex biological matrices. The use of Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) provides excellent selectivity for the target analyte.[3]

Q3: Why is the separation of (R)- and (S)-pristanoyl-CoA stereoisomers important?

A3: The stereochemistry of this compound is crucial for its metabolism. The first enzyme in peroxisomal β-oxidation, a branched-chain acyl-CoA oxidase, acts on the (S)-stereoisomer.[1] The (R)-stereoisomer must first be converted to the (S)-form by the enzyme α-methylacyl-CoA racemase (AMACR).[1] Therefore, distinguishing between these isomers can be critical for studying metabolic flux and enzyme activity. Inadequate chromatographic separation can lead to an overestimation of the metabolically active (S)-form.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Co-eluting Peaks in Chromatogram

Symptoms:

  • Asymmetric (tailing or fronting) peak for this compound.

  • Multiple peaks are observed where only one is expected.

  • Inconsistent retention times.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Suboptimal Chromatographic Conditions Optimize the LC gradient. A typical C18 reversed-phase column with a gradient of water and acetonitrile (B52724) (both containing a modifier like ammonium (B1175870) hydroxide (B78521) or formic acid) is effective.[4] Adjusting the gradient slope and duration can improve the resolution of closely eluting compounds.[2]
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, replace the column. Ensure proper sample cleanup to prolong column life.
Co-eluting Isobaric Metabolites Employ high-resolution mass spectrometry to differentiate between compounds with the same nominal mass. Alternatively, modify the chromatographic method (e.g., change mobile phase, pH, or column chemistry) to achieve separation.[5]
Issue 2: Low Signal Intensity or Poor Sensitivity

Symptoms:

  • The signal for this compound is weak or undetectable, even in samples where it is expected to be present.

  • High limit of detection (LOD) and limit of quantification (LOQ).

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inefficient Extraction Ensure complete cell or tissue homogenization in an ice-cold extraction solvent (e.g., 80% methanol (B129727) or a methanol:chloroform:water mixture).[6] Solvent precipitation is a common and effective method.[6] Consider using an internal standard like heptadecanoyl-CoA to monitor and normalize for extraction efficiency.[2]
Analyte Degradation Keep samples on ice throughout the preparation process to minimize enzymatic activity.[7] Rapidly quench metabolic processes at the time of sample collection. Thioesters like this compound are sensitive to pH; maintain appropriate pH during extraction and reconstitution.[2]
Ion Suppression (Matrix Effect) Improve sample cleanup. Solid-Phase Extraction (SPE) can be used to remove interfering matrix components prior to LC-MS/MS analysis.[8] Diluting the sample extract can also mitigate matrix effects, though this may compromise sensitivity if the analyte concentration is low.
Suboptimal Mass Spectrometer Settings Optimize MS parameters such as electrospray voltage, gas flows, and collision energy for this compound using a pure standard. Use positive electrospray ionization (ESI+) for detection.[6][9]
Issue 3: High Background Noise in Mass Spectrum

Symptoms:

  • The baseline in the chromatogram is noisy, making it difficult to integrate peaks accurately.

  • Numerous interfering peaks are present in the mass spectrum.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases and sample reconstitution solvents.
Carryover from Previous Injections Implement a robust needle wash protocol between samples, using a strong solvent. Inject blank samples to confirm that carryover is not an issue.
Insufficient Sample Cleanup As mentioned, employ a more rigorous sample cleanup method like SPE to remove non-polar lipids and other contaminants that contribute to background noise.[8][9]

Experimental Protocols & Methodologies

Protocol: LC-MS/MS Quantification of this compound

This protocol provides a general framework. Optimization for specific instruments and sample types is necessary.

1. Sample Extraction: [2][6] a. Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water). b. Include an appropriate internal standard (e.g., C17-CoA) in the extraction solvent for normalization.[3] c. Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.[6] d. Collect the supernatant containing the acyl-CoAs. e. Dry the supernatant under a stream of nitrogen and reconstitute it in a solvent compatible with the LC mobile phase (e.g., 5% sulfosalicylic acid or 50 mM ammonium acetate).[4][6]

2. Chromatographic Separation: [4]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient: Start with a low percentage of Mobile Phase B, then ramp up to elute more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

3. Mass Spectrometry Detection: [3][9]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These must be determined empirically using authentic standards.

Visualizations

Diagrams of Workflows and Pathways

General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) Homogenize Homogenization in Cold Solvent (+IS) Sample->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Collect Supernatant Collection Centrifuge->Collect Dry Drying & Reconstitution Collect->Dry LCMS LC-MS/MS Analysis Dry->LCMS Injection Data Data Processing & Quantification LCMS->Data

Caption: A generalized workflow for quantifying this compound.

Troubleshooting Logic for Low Signal Start Low this compound Signal CheckExtract Review Extraction Protocol? Start->CheckExtract CheckCleanup Improve Sample Cleanup? CheckExtract->CheckCleanup No Sol_Extract Optimize homogenization and solvent choice. CheckExtract->Sol_Extract Yes CheckMS Optimize MS Parameters? CheckCleanup->CheckMS No Sol_Cleanup Incorporate SPE step to remove matrix. CheckCleanup->Sol_Cleanup Yes Sol_MS Infuse standard to tune instrument settings. CheckMS->Sol_MS Yes Peroxisomal α- and β-Oxidation of Phytanic Acid cluster_alpha α-Oxidation Phytanic Phytanic Acid PhytanoylCoA Phytanoyl-CoA Phytanic->PhytanoylCoA ACSL HydroxyphytanoylCoA 2-Hydroxyphytanoyl-CoA PhytanoylCoA->HydroxyphytanoylCoA PHYH Pristanal Pristanal HydroxyphytanoylCoA->Pristanal HACL1 Pristanic Pristanic Acid Pristanal->Pristanic ALDH PristanoylCoA This compound Pristanic->PristanoylCoA ACSL BetaOx Peroxisomal β-Oxidation PristanoylCoA->BetaOx Metabolites Propionyl-CoA + Acetyl-CoA + 4,8-Dimethylnonanoyl-CoA BetaOx->Metabolites

References

Validation & Comparative

A Comparative Guide to the Validation of a New LC-MS/MS Method for Pristanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of pristanoyl-CoA against alternative analytical techniques. This compound is a key intermediate in the metabolism of branched-chain fatty acids, and its accurate measurement is crucial for studying various metabolic disorders. This document outlines the superior performance of the LC-MS/MS method, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methods

The quantification of acyl-CoA species like this compound has traditionally been approached using various techniques. However, LC-MS/MS has emerged as the gold standard due to its unparalleled sensitivity and specificity.[1] This section compares the performance of a new, validated LC-MS/MS method with established alternatives such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays.

Table 1: Comparison of Quantitative Performance

ParameterNew LC-MS/MS Method (Proposed)HPLC-UVEnzymatic Assay
Limit of Detection (LOD) ~0.1 - 1 pmol~100 - 500 pmol~1 - 10 nmol
Limit of Quantification (LOQ) ~0.5 - 5 pmol~500 - 1000 pmol~5 - 50 nmol
Linearity (R²) >0.99>0.98Variable
Precision (%RSD) <15%<20%<25%
Accuracy (%Recovery) 85-115%80-120%70-130%
Specificity High (based on mass-to-charge ratio)Low (risk of co-elution)Moderate to High (enzyme-dependent)
Throughput HighModerateLow to Moderate

Experimental Protocols

A. Validation of a New LC-MS/MS Method for this compound

This protocol describes the validation of a sensitive and specific LC-MS/MS method for the quantification of this compound in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., plasma, tissue homogenate), add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C-labeled this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound (Precursor > Product): m/z 1048.4 > 541.4 (Neutral loss of 507 Da) and m/z 1048.4 > 428.0 (Adenosine-3'-phosphate moiety)[2][3]

    • Internal Standard (e.g., ¹³C₃-Pristanoyl-CoA): m/z 1051.4 > 544.4

  • Collision Energy: Optimized for the specific instrument and transitions.

  • Other MS parameters (e.g., declustering potential, entrance potential): Optimized for maximum signal intensity.

4. Method Validation Parameters

The method should be validated for linearity, sensitivity (LOD and LOQ), precision (intra- and inter-day), accuracy, recovery, and matrix effects according to regulatory guidelines.

B. Alternative Method 1: HPLC-UV

This method is less sensitive and specific than LC-MS/MS but can be used for the quantification of more abundant acyl-CoAs.

  • Sample Preparation: Similar to LC-MS/MS, but may require larger sample volumes.

  • Chromatography: Similar C18 column and gradient elution.

  • Detection: UV detector set to 260 nm (the absorbance maximum for the adenine (B156593) ring of CoA).

C. Alternative Method 2: Enzymatic Assay

Enzymatic assays for specific acyl-CoAs are often based on the activity of a specific dehydrogenase enzyme. While a dedicated kit for this compound is not common, the general principle is as follows:

  • Principle: An acyl-CoA dehydrogenase catalyzes the oxidation of the acyl-CoA, with the concomitant reduction of a substrate that can be measured spectrophotometrically or fluorometrically.

  • Procedure:

    • Incubate the sample with the specific enzyme and any necessary co-factors.

    • Measure the change in absorbance or fluorescence over time.

    • Quantify the amount of this compound by comparing the reaction rate to a standard curve.

Visualizations

validation_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_data Data Analysis sample Biological Sample add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Ice-cold Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (C18 Reversed-Phase) reconstitute->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms linearity Linearity & Range ms->linearity sensitivity Sensitivity (LOD, LOQ) ms->sensitivity precision Precision (Intra- & Inter-day) ms->precision accuracy Accuracy & Recovery ms->accuracy specificity Specificity ms->specificity matrix Matrix Effect ms->matrix quant Quantification vs. Standard Curve linearity->quant sensitivity->quant precision->quant accuracy->quant specificity->quant matrix->quant report Reporting quant->report

Caption: Experimental workflow for the validation of the LC-MS/MS method for this compound.

pristanoyl_coa_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion phytanic_acid Phytanic Acid (from diet) alpha_oxidation α-Oxidation phytanic_acid->alpha_oxidation pristanic_acid Pristanic Acid alpha_oxidation->pristanic_acid acyl_coa_synthetase Acyl-CoA Synthetase pristanic_acid->acyl_coa_synthetase pristanoyl_coa This compound acyl_coa_synthetase->pristanoyl_coa beta_oxidation Peroxisomal β-Oxidation (multiple cycles) pristanoyl_coa->beta_oxidation end_products Propionyl-CoA + Acetyl-CoA + Medium-chain acyl-CoA beta_oxidation->end_products mcf_carnitine Medium-chain acyl-carnitine end_products->mcf_carnitine Carnitine Shuttle tca_cycle TCA Cycle & Further Oxidation mcf_carnitine->tca_cycle

Caption: Peroxisomal beta-oxidation pathway of pristanic acid, highlighting the central role of this compound.[4][5]

References

A Comparative Guide to Pristanoyl-CoA and Phytanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of two critical branched-chain fatty acyl-CoAs: pristanoyl-CoA and phytanoyl-CoA. Understanding the nuances of their metabolism is crucial for research into a variety of metabolic disorders, including Refsum disease and peroxisomal biogenesis disorders, and for the development of targeted therapeutic interventions.

Introduction to this compound and Phytanoyl-CoA Metabolism

Phytanic acid, a 3-methyl-branched fatty acid derived from dietary sources like dairy products and ruminant fats, cannot be directly metabolized by the standard beta-oxidation pathway due to the presence of a methyl group on its β-carbon.[1] It must first undergo a process of alpha-oxidation in the peroxisome to yield pristanic acid.[2] Pristanic acid is then activated to this compound, which can subsequently be degraded through several cycles of peroxisomal beta-oxidation.[2][3] Deficiencies in the enzymes involved in these pathways lead to the accumulation of phytanic acid and/or pristanic acid, resulting in severe neurological and other systemic pathologies.[4]

Metabolic Pathways: A Head-to-Head Comparison

The metabolism of phytanoyl-CoA and this compound are sequential processes, with the product of the former serving as the precursor for the latter. However, the enzymatic reactions and the nature of the oxidative processes are distinct.

Phytanoyl-CoA Metabolism: The Alpha-Oxidation Pathway

The degradation of phytanoyl-CoA is initiated by a single round of alpha-oxidation, a process that removes one carbon atom from the carboxyl end of the fatty acid.[5] This pathway is essential for bypassing the β-methyl group of phytanic acid.

The key enzymatic steps are:

  • Activation: Phytanic acid is first activated to phytanoyl-CoA by an acyl-CoA synthetase.[6]

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the alpha-carbon by phytanoyl-CoA 2-hydroxylase (PhyH) , an Fe(II) and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA.[7][8] This is the rate-limiting step in phytanic acid alpha-oxidation.[9]

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate-dependent enzyme, to yield pristanal (B217276) and formyl-CoA.[10]

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[11]

  • Activation: Pristanic acid is then activated to this compound, the substrate for beta-oxidation.[2]

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cluster_alpha_oxidation Phytanoyl-CoA Alpha-Oxidation Pathway Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PhyH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA This compound Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase

Caption: The peroxisomal alpha-oxidation pathway of phytanoyl-CoA.

This compound Metabolism: The Beta-Oxidation Pathway

This compound, having a methyl group at the α-position, can be metabolized via the peroxisomal beta-oxidation pathway. However, due to the presence of methyl branches, this process requires specific enzymes.[12] Dietary phytanic acid is a racemic mixture of (3R)- and (3S)-phytanic acid, leading to the formation of both (2R)- and (2S)-pristanoyl-CoA. The peroxisomal beta-oxidation system can only process the (2S)-stereoisomer.[8]

The key enzymatic steps are:

  • Racemization: (2R)-pristanoyl-CoA is converted to its (2S)-stereoisomer by alpha-methylacyl-CoA racemase (AMACR) .[13]

  • Oxidation: (2S)-pristanoyl-CoA is oxidized by This compound oxidase (ACOX3) , a branched-chain acyl-CoA oxidase, to produce 2,3-pristenoyl-CoA.[14]

  • Hydration and Dehydrogenation: The subsequent hydration and dehydrogenation steps are catalyzed by the D-bifunctional protein (DBP) , which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[15][16]

  • Thiolysis: The final step is the thiolytic cleavage by a peroxisomal thiolase, releasing either propionyl-CoA or acetyl-CoA depending on the position of the methyl group.[17]

This compound undergoes three cycles of beta-oxidation in the peroxisome, yielding two molecules of propionyl-CoA, one molecule of acetyl-CoA, and 4,8-dimethylnonanoyl-CoA.[12] The latter is then transported to the mitochondria for further oxidation.[12]

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cluster_beta_oxidation This compound Beta-Oxidation Pathway Pristanoyl_CoA_R (2R)-Pristanoyl-CoA Pristanoyl_CoA_S (2S)-Pristanoyl-CoA Pristanoyl_CoA_R->Pristanoyl_CoA_S Alpha-methylacyl-CoA Racemase (AMACR) Pristenoyl_CoA 2,3-Pristenoyl-CoA Pristanoyl_CoA_S->Pristenoyl_CoA This compound Oxidase (ACOX3) Hydroxypristanoyl_CoA 3-Hydroxythis compound Pristenoyl_CoA->Hydroxypristanoyl_CoA D-Bifunctional Protein (Hydratase activity) Ketopristanoyl_CoA 3-Ketothis compound Hydroxypristanoyl_CoA->Ketopristanoyl_CoA D-Bifunctional Protein (Dehydrogenase activity) Products Propionyl-CoA + Acetyl-CoA + 4,8-Dimethylnonanoyl-CoA Ketopristanoyl_CoA->Products Thiolase

Caption: The peroxisomal beta-oxidation pathway of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the key enzymes in phytanoyl-CoA and this compound metabolism. It is important to note that kinetic parameters can vary depending on the experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in Phytanoyl-CoA and this compound Metabolism

EnzymeSubstrateOrganismKm (µM)VmaxReference
Phytanoyl-CoA Hydroxylase (PhyH) Phytanoyl-CoAHuman29.5 (in presence of SCP2)Data not available[4]
3-Methylhexadecanoyl-CoAHuman40.8Data not available[4]
This compound Oxidase (ACOX3) This compoundHumanData not availableData not available
Alpha-methylacyl-CoA Racemase (AMACR) (2R)-methylacyl-CoAsHumanData not availableData not available
D-Bifunctional Protein (DBP) Pristenoyl-CoAHumanData not availableData not available

Experimental Protocols

Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity

This protocol is based on the measurement of the conversion of radiolabeled phytanoyl-CoA to 2-hydroxyphytanoyl-CoA using high-performance liquid chromatography (HPLC).[18]

Materials:

  • [1-¹⁴C]Phytanoyl-CoA (substrate)

  • Recombinant human PhyH or liver homogenate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors: 2-oxoglutarate, FeSO₄, ascorbate

  • Quenching solution (e.g., acidic methanol)

  • HPLC system with a radioactivity detector and a C18 reverse-phase column

Procedure:

  • Prepare a reaction mixture containing assay buffer, cofactors, and the enzyme source.

  • Initiate the reaction by adding [1-¹⁴C]phytanoyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet precipitated proteins.

  • Analyze the supernatant by reverse-phase HPLC to separate and quantify the radiolabeled substrate and product.

  • Calculate enzyme activity based on the rate of product formation.

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cluster_workflow Phytanoyl-CoA Hydroxylase Assay Workflow Preparation Prepare Reaction Mixture (Enzyme, Buffer, Cofactors) Incubation Add [1-¹⁴C]Phytanoyl-CoA and Incubate at 37°C Preparation->Incubation Quenching Stop Reaction with Quenching Solution Incubation->Quenching Separation Centrifuge and Collect Supernatant Quenching->Separation Analysis HPLC Separation and Quantification of Radiolabeled Substrate and Product Separation->Analysis Calculation Calculate Enzyme Activity Analysis->Calculation

Caption: Experimental workflow for the phytanoyl-CoA hydroxylase activity assay.

Quantification of Phytanic and Pristanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantitative analysis of phytanic and pristanic acid in plasma or cultured fibroblasts.[6][19][20]

Materials:

  • Plasma or fibroblast cell pellets

  • Internal standards (e.g., deuterated phytanic and pristanic acids)

  • Reagents for extraction and derivatization (e.g., hexane, methanol, acetyl chloride)

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation and Extraction:

    • Add internal standards to the sample.

    • Perform lipid extraction using a suitable solvent system (e.g., hexane/isopropanol).

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization:

    • Convert the fatty acids to their methyl esters by incubation with a derivatizing agent (e.g., methanolic HCl) at an elevated temperature.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the fatty acid methyl esters on the GC column using an appropriate temperature program.

    • Detect and quantify the target analytes and internal standards using selected ion monitoring (SIM) mode in the mass spectrometer.

  • Data Analysis:

    • Calculate the concentrations of phytanic and pristanic acid based on the peak area ratios of the analytes to their respective internal standards and a calibration curve.

Regulation of Phytanoyl-CoA and this compound Metabolism

The expression of genes encoding enzymes involved in both alpha- and beta-oxidation of branched-chain fatty acids is regulated by the peroxisome proliferator-activated receptor alpha (PPARα) .[21][22][23] PPARα is a nuclear receptor that, upon activation by ligands such as fibrate drugs and certain fatty acids, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating their transcription.[1][11]

Phytanic acid itself has been shown to be a ligand for PPARα, suggesting a feedback mechanism where the substrate can induce the expression of the enzymes required for its own degradation.[5][24]

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cluster_regulation PPARα Regulation of Branched-Chain Fatty Acid Oxidation Ligands Fatty Acids (e.g., Phytanic Acid) Fibrates PPARa PPARα Ligands->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (in promoter of target genes) PPARa_RXR->PPRE binds to Target_Genes Target Genes (e.g., PHYH, ACOX3) PPRE->Target_Genes regulates Increased_Expression Increased Gene Expression and Enzyme Synthesis Target_Genes->Increased_Expression

Caption: Transcriptional regulation by PPARα.

Conclusion

The metabolism of this compound and phytanoyl-CoA represents a critical intersection of lipid biochemistry and human health. While the pathways are sequential, they involve distinct enzymatic machinery and regulatory mechanisms. A thorough understanding of these differences, supported by quantitative data and robust experimental protocols, is essential for advancing our knowledge of related metabolic disorders and for the development of effective diagnostic and therapeutic strategies. This guide provides a foundational resource for professionals engaged in this important area of research.

References

Differential Diagnosis of Refsum Disease and Zellweger Syndrome: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Adult Refsum Disease (ARD) and Zellweger Syndrome (ZS), two distinct peroxisomal disorders with overlapping biochemical abnormalities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their differential diagnosis through clinical presentation, biochemical markers, and genetic etiology, supported by experimental data and methodologies.

Introduction

Peroxisomal disorders are a group of rare, inherited metabolic diseases characterized by the dysfunction of peroxisomes, essential cellular organelles involved in various metabolic pathways. Among these, Adult Refsum Disease and Zellweger Syndrome present diagnostic challenges due to shared biochemical features, specifically the accumulation of phytanic acid. However, they arise from fundamentally different molecular pathologies. ARD is a disorder of peroxisomal function, typically caused by a single enzyme deficiency, whereas ZS is the most severe form of the Zellweger Spectrum Disorders (ZSDs), which are disorders of peroxisome biogenesis resulting from mutations in PEX genes.[1][2] A clear understanding of their distinguishing characteristics is crucial for accurate diagnosis, research, and the development of targeted therapies.

Clinical and Genetic Distinction

Adult Refsum Disease is primarily a neurocutaneous syndrome characterized by the accumulation of phytanic acid in plasma and tissues.[3] The classic symptoms include retinitis pigmentosa, anosmia, peripheral polyneuropathy, and cerebellar ataxia.[4] Onset is typically in late childhood or early adulthood.[5] ARD is an autosomal recessive disorder, with over 90% of cases caused by mutations in the PHYH gene, which encodes the peroxisomal enzyme phytanoyl-CoA hydroxylase, the first enzyme in the α-oxidation of phytanic acid.[3][4]

Zellweger Syndrome, in contrast, is the most severe manifestation of the ZSDs, a continuum of disorders that also includes neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD).[1] ZS is a multi-system disorder with symptoms appearing at birth or in early infancy.[1] These include severe hypotonia, distinctive facial features, seizures, and profound liver, kidney, and neuronal abnormalities.[1] ZSDs are caused by mutations in one of at least 13 different PEX genes required for the normal assembly of peroxisomes.[6] This leads to a generalized loss of peroxisomal functions, including the metabolism of very long-chain fatty acids (VLCFAs) and phytanic acid.[7]

Biochemical Markers for Differential Diagnosis

The key to differentiating ARD from ZS lies in the analysis of specific biochemical markers in the plasma. While both conditions can present with elevated phytanic acid, the profile of other peroxisomal metabolites, particularly VLCFAs, is a critical distinguishing factor.

BiomarkerAdult Refsum Disease (ARD)Zellweger Syndrome (ZS)Normal Range
Phytanic Acid Markedly elevated (>200 µmol/L; often 992-6400 µmol/L)[8]Elevated (often less pronounced than in ARD)[9]< 3 µmol/L[8]
Pristanic Acid Normal to slightly elevatedElevatedVariable, but significantly lower than phytanic acid
Very Long-Chain Fatty Acids (VLCFAs)
   Hexacosanoic acid (C26:0)Normal[5]Markedly elevated (e.g., mean 5.20 ± 1.78 mg/mL in severe ZS)[10]Dependent on laboratory, but significantly lower
   C26:0/C22:0 ratioNormal[5]Markedly elevated (e.g., mean 0.65 ± 0.18 in severe ZS)[10]Typically ≤ 0.023[11]
   C24:0/C22:0 ratioNormal[5]Elevated[11]Dependent on laboratory
Pipecolic Acid Normal to slightly elevated[5]ElevatedNormal levels are low
Plasmalogens NormalDeficientNormal levels are readily detectable in erythrocytes

Experimental Protocols

Accurate quantification of the biochemical markers listed above is paramount for diagnosis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard analytical techniques.

Protocol 1: Quantification of Phytanic Acid in Human Plasma by GC-MS

This protocol outlines the general steps for the analysis of phytanic acid.

  • Sample Preparation:

    • An internal standard (e.g., deuterated phytanic acid) is added to a plasma sample (typically 50-100 µL).[12]

    • Lipids are extracted using a solvent mixture (e.g., chloroform:methanol).

    • The extracted lipids are hydrolyzed using a strong base (e.g., ethanolic potassium hydroxide) to release free fatty acids.[13]

  • Derivatization:

    • The free fatty acids are converted to their more volatile methyl esters (FAMEs) by incubation with a derivatizing agent such as BF₃-methanol.[12]

  • Extraction:

    • The FAMEs are extracted into an organic solvent like hexane.[12]

  • GC-MS Analysis:

    • The extracted FAMEs are injected into a gas chromatograph equipped with a capillary column for separation.

    • The separated compounds are introduced into a mass spectrometer, typically operating in selected ion monitoring (SIM) mode for high specificity and sensitivity.[12]

  • Data Analysis:

    • The concentration of phytanic acid is determined by comparing the peak area of its methyl ester to that of the internal standard.[12]

Protocol 2: Quantification of Very Long-Chain Fatty Acids (VLCFAs) in Plasma by LC-MS/MS

This protocol provides a general workflow for VLCFA analysis.

  • Sample Preparation and Hydrolysis:

    • To 100 µL of plasma, add an internal standard solution containing deuterated VLCFAs (e.g., D4-C26:0).[14]

    • Perform acid hydrolysis to release the fatty acids from their complex lipid forms.[15]

  • Extraction:

    • Extract the free fatty acids using an organic solvent such as hexane.[14]

  • Derivatization:

    • Derivatize the fatty acids to enhance their ionization efficiency for mass spectrometry. A common method involves creating trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[15]

  • LC-MS/MS Analysis:

    • Separate the derivatized VLCFAs using a C8 or C18 reverse-phase liquid chromatography column.[14]

    • Analyze the eluent using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for specific and sensitive detection and quantification of each VLCFA and its corresponding internal standard.[15]

  • Data Analysis:

    • Quantify the VLCFA concentrations using a five-point calibration curve, normalizing with the deuterated internal standards.[15]

Signaling Pathways and Logical Relationships

The distinct genetic and biochemical bases of Adult Refsum Disease and Zellweger Syndrome are rooted in different cellular pathways.

Refsum_vs_Zellweger_Diagnosis cluster_0 Patient Presentation cluster_1 Biochemical Analysis cluster_2 Differential Diagnosis cluster_3 Genetic Confirmation Clinical_Suspicion Clinical Suspicion of Peroxisomal Disorder (e.g., Neuropathy, Retinopathy, Hypotonia) Phytanic_Acid Measure Plasma Phytanic Acid Clinical_Suspicion->Phytanic_Acid VLCFA Measure Plasma VLCFAs (C26:0, ratios) Phytanic_Acid->VLCFA If Elevated ARD Adult Refsum Disease (ARD) VLCFA->ARD VLCFAs Normal ZSD Zellweger Spectrum Disorder (ZSD) VLCFA->ZSD VLCFAs Elevated PHYH_Gene Sequence PHYH/PEX7 Genes ARD->PHYH_Gene PEX_Panel Sequence PEX Gene Panel ZSD->PEX_Panel Peroxisomal_Alpha_Oxidation Phytanic_Acid Phytanic Acid (from diet) Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA PHYH Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl_CoA->PHYH Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA HACL1 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Hydroxyphytanoyl_CoA->HACL1 Pristanal Pristanal Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation PHYH->Hydroxyphytanoyl_CoA Block Deficient in Adult Refsum Disease PHYH->Block HACL1->Pristanal Peroxisome_Biogenesis PEX_Genes PEX Genes (PEX1, PEX6, etc.) Peroxins Peroxins (PEX Proteins) PEX_Genes->Peroxins Block Defective in Zellweger Syndrome PEX_Genes->Block Membrane_Assembly Peroxisome Membrane Assembly Peroxins->Membrane_Assembly Matrix_Import Matrix Protein Import (e.g., PHYH, VLCFA oxidases) Peroxins->Matrix_Import Functional_Peroxisome Functional Peroxisome Membrane_Assembly->Functional_Peroxisome Matrix_Import->Functional_Peroxisome

References

A Researcher's Guide to the Cross-Validation of Pristanoyl-CoA Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism and related disorders, the accurate quantification of pristanoyl-CoA is critical. As a key intermediate in the alpha-oxidation of phytanic acid and subsequent beta-oxidation, its levels can be indicative of metabolic flux and enzymatic function.[1] This guide provides a comparative analysis of the primary analytical methods for quantifying this compound, offering insights into their principles, performance, and the experimental data supporting their use.

Comparison of Analytical Methods

The quantification of this compound is predominantly achieved through three major techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and enzymatic assays. Each method offers a distinct balance of sensitivity, specificity, throughput, and accessibility.

ParameterLC-MS/MSHPLC-UVEnzymatic Assay
Principle Separation by chromatography followed by detection based on mass-to-charge ratio of fragmented ions.Separation by chromatography followed by detection based on UV absorbance of the Coenzyme A moiety.Enzymatic reaction specific to this compound, leading to a measurable colorimetric or fluorometric signal.
Sensitivity High (fmol to pmol range)Moderate (pmol to nmol range)Moderate to High (pmol range)
Specificity Very HighModerate (risk of co-eluting compounds)High (dependent on enzyme specificity)
Throughput Moderate to HighModerateHigh
Instrumentation High-end, specialized equipmentStandard laboratory equipmentSpectrophotometer or fluorometer
Sample Requirement LowLow to ModerateLow
Development Cost HighModerateLow to Moderate

Metabolic Pathway of this compound

This compound is a pivotal molecule in the degradation of branched-chain fatty acids. It is primarily formed from the alpha-oxidation of phytanic acid and is subsequently catabolized through peroxisomal beta-oxidation.

Pristanoyl_CoA_Pathway Phytanic_Acid Phytanic Acid Pristanic_Acid Pristanic Acid Phytanic_Acid->Pristanic_Acid Alpha-Oxidation Pristanoyl_CoA This compound Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal Beta-Oxidation Pristanoyl_CoA->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Metabolic fate of this compound.[1]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of acyl-CoAs due to its superior sensitivity and specificity.[2]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample (e.g., cell lysate, tissue homogenate) onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.[3]

2. LC Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs of varying chain lengths.

  • Flow Rate: 0.2-0.4 mL/min.

3. MS/MS Detection:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor for specific precursor-to-product ion transitions for this compound and an internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method, suitable for the quantification of more abundant acyl-CoA species.[4]

1. Sample Preparation:

  • Sample extraction is typically performed using a protein precipitation step with an acid (e.g., perchloric acid or trichloroacetic acid), followed by centrifugation. The supernatant is then neutralized.

2. HPLC Separation:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.5-1.0 mL/min.

3. UV Detection:

  • The eluent is monitored at a wavelength of 254 nm or 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) ring of Coenzyme A.[5][6]

Enzymatic Assay

Enzymatic assays offer a high-throughput method for the quantification of this compound, relying on the specificity of an enzyme.[7] A coupled enzymatic assay using this compound oxidase has been described.[7]

1. Principle:

  • This compound oxidase specifically acts on (2S)-pristanoyl-CoA to produce 2,3-trans-enoyl-pristanoyl-CoA and hydrogen peroxide (H2O2).[7]

  • The generated H2O2 is then used in a peroxidase-catalyzed reaction to produce a colored or fluorescent product, which is measured.

2. Assay Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH (e.g., pH 8.0), a chromogenic or fluorogenic substrate for peroxidase (e.g., Amplex Red), horseradish peroxidase, and the sample containing this compound.

  • Initiation: Start the reaction by adding this compound oxidase.

  • Measurement: Monitor the increase in absorbance or fluorescence over time using a plate reader.

  • Quantification: The concentration of this compound is determined by comparing the reaction rate to a standard curve generated with known concentrations of this compound.

Experimental Workflow

The general workflow for the analysis of this compound involves several key steps, from sample collection to data analysis.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Tissue, Cells) Homogenization Homogenization/ Lysis Sample_Collection->Homogenization Extraction Extraction (SPE or PPT) Homogenization->Extraction LC_MS LC-MS/MS Extraction->LC_MS HPLC_UV HPLC-UV Extraction->HPLC_UV Enzymatic Enzymatic Assay Extraction->Enzymatic Quantification Quantification LC_MS->Quantification HPLC_UV->Quantification Enzymatic->Quantification Validation Cross-Validation Quantification->Validation

Caption: General workflow for this compound analysis.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific research question, available resources, and the required level of sensitivity and specificity. LC-MS/MS offers the highest performance but requires significant investment in instrumentation and expertise. HPLC-UV provides a robust and more accessible alternative for routine analysis. Enzymatic assays are well-suited for high-throughput screening applications where a specific enzyme is available. For comprehensive and reliable data, it is often beneficial to cross-validate results obtained from different methodologies.

References

Pristanoyl-CoA Levels in Peroxisomal Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of pristanoyl-CoA levels in various peroxisomal disorders. Understanding these differences is crucial for the diagnosis, monitoring, and development of therapeutic strategies for these complex metabolic diseases. Due to the limited availability of direct quantitative data for this compound, this guide utilizes pristanic acid levels as a strong and scientifically accepted indicator of this compound accumulation. The conversion of pristanic acid to this compound is a critical step in its metabolism, and therefore, elevated levels of the acid are indicative of a downstream metabolic block and a consequent increase in its CoA ester.

Comparative Analysis of this compound Levels

The accumulation of this compound is a key biomarker in several peroxisomal disorders, reflecting defects in the β-oxidation pathway. The following table summarizes the expected levels of this compound in different conditions, inferred from plasma pristanic acid measurements.

DisorderKey Defective Protein(s)Expected this compound LevelAssociated Metabolite Profile
Zellweger Spectrum Disorders (ZSD) Peroxins (e.g., PEX1, PEX6)Elevated Elevated very-long-chain fatty acids (VLCFA), phytanic acid, and pristanic acid.[1]
D-Bifunctional Protein (DBP) Deficiency HSD17B4Elevated Elevated VLCFA, phytanic acid, and pristanic acid.
Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency AMACRElevated Elevated pristanic acid and phytanic acid.[1]
Classic Refsum Disease Phytanoyl-CoA Hydroxylase (PHYH)Normal to Low Markedly elevated phytanic acid with normal or low pristanic acid.[2][3]
Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1 PEX7Normal to Low Elevated phytanic acid with normal pristanic acid; deficient plasmalogen synthesis.[4]
Acyl-CoA Oxidase 1 (ACOX1) Deficiency ACOX1Normal Elevated VLCFA with normal pristanic acid levels.[5]

Metabolic Pathway and Sites of Disruption

The metabolism of phytanic acid to pristanic acid and its subsequent β-oxidation is a multi-step process occurring within the peroxisome. Defects in specific enzymes along this pathway lead to the characteristic biochemical profiles observed in different peroxisomal disorders.

Peroxisomal_Metabolism cluster_disorders Disorders Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Pristanic_Acid Pristanic Acid Phytanoyl_CoA->Pristanic_Acid PHYH (α-oxidation) Pristanoyl_CoA This compound Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA->Beta_Oxidation AMACR, ACOX, DBP, Thiolase Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Refsum Refsum Disease (PHYH defect) Refsum->Phytanoyl_CoA ZSD_DBP ZSD / DBP Deficiency (β-oxidation defects) ZSD_DBP->Beta_Oxidation AMACR_def AMACR Deficiency AMACR_def->Pristanoyl_CoA

This compound Metabolic Pathway Disruptions.

Experimental Protocols: Quantification of this compound

The accurate quantification of this compound and other acyl-CoA esters in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. Below is a representative protocol synthesized from established methodologies for acyl-CoA analysis.

Objective: To quantify this compound levels in patient-derived fibroblasts or plasma.

Materials:

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., [¹³C₃]-pristanoyl-CoA) is ideal for accurate quantification via stable isotope dilution. If unavailable, a structurally similar odd-chain acyl-CoA (e.g., C17:0-CoA) can be used.

  • Solvents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), water (LC-MS grade), ammonium (B1175870) hydroxide (B78521), and formic acid.

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18), Eppendorf tubes, centrifuges, and a nitrogen evaporator.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Experimental Workflow:

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Homogenization 1. Sample Homogenization (Fibroblasts or Plasma) + Internal Standard Precipitation 2. Protein Precipitation (e.g., with cold ACN) Homogenization->Precipitation Centrifugation1 3. Centrifugation Precipitation->Centrifugation1 Extraction 4. Solid-Phase Extraction (SPE) (Optional but recommended) Centrifugation1->Extraction Drying 5. Evaporation to Dryness Extraction->Drying Reconstitution 6. Reconstitution in LC-MS compatible solvent Drying->Reconstitution Centrifugation2 7. Final Centrifugation Reconstitution->Centrifugation2 Injection 8. Injection onto LC column Centrifugation2->Injection Separation 9. Chromatographic Separation (e.g., C18 reverse-phase) Injection->Separation Detection 10. Mass Spectrometric Detection (MRM mode) Separation->Detection Quantification 11. Quantification (using calibration curve) Detection->Quantification

Acyl-CoA Quantification Workflow.

Detailed Method:

  • Sample Preparation:

    • For cultured fibroblasts, wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and homogenize in a suitable buffer containing the internal standard.

    • For plasma samples, add the internal standard directly to the plasma.

    • Precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile.

    • Vortex and incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • For cleaner samples, perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol and then equilibrate with water. Load the supernatant, wash with a low percentage of organic solvent in water, and elute the acyl-CoAs with a high percentage of organic solvent (e.g., 80% acetonitrile).

    • Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

    • Centrifuge again to remove any particulate matter before transferring to an autosampler vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reversed-phase column for separation.

      • Employ a gradient elution with mobile phase A consisting of an aqueous solution with a modifier (e.g., 10 mM ammonium hydroxide or 0.1% formic acid) and mobile phase B consisting of an organic solvent like acetonitrile or methanol with the same modifier.

      • The gradient should be optimized to ensure good separation of this compound from other acyl-CoAs and matrix components.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for this compound will be its [M+H]⁺ ion. A characteristic product ion resulting from the fragmentation of the CoA moiety (e.g., a neutral loss of 507 Da) is typically monitored.

      • Specific MRM transitions for this compound and the internal standard need to be optimized on the specific instrument used.

  • Data Analysis:

    • Generate a calibration curve using a series of known concentrations of a this compound standard spiked with a constant amount of the internal standard.

    • Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios against the calibration curve.

This guide provides a framework for understanding and investigating the role of this compound in peroxisomal disorders. The provided methodologies, while based on established principles, should be optimized and validated for specific laboratory conditions and instrumentation.

References

A Researcher's Guide to Alternative Methods for Pristanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of peroxisomal disorders, lipid metabolism, and related therapeutic areas, the accurate quantification of pristanoyl-CoA is of paramount importance. This guide provides an objective comparison of the primary analytical methods for the measurement of this compound, offering a detailed look at their underlying principles, performance characteristics, and experimental protocols.

This compound is a branched-chain acyl-coenzyme A thioester that plays a crucial role in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. The accumulation of phytanic acid and its metabolites, including pristanic acid, is a hallmark of several peroxisomal disorders, such as Refsum disease and Zellweger syndrome spectrum disorders. Consequently, the precise measurement of this compound in biological matrices is essential for diagnostic purposes, for monitoring disease progression, and for evaluating the efficacy of novel therapeutic interventions.

This guide explores four principal analytical techniques for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzymatic Assays. Each method is evaluated based on key performance metrics, including sensitivity, specificity, throughput, and cost, to aid researchers in selecting the most appropriate technique for their specific research needs.

Quantitative Performance Comparison

The selection of an analytical method for this compound quantification is often a trade-off between sensitivity, specificity, throughput, and accessibility. The following table summarizes the key quantitative performance characteristics of the discussed methods.

FeatureLC-MS/MSGC-MS (after hydrolysis & derivatization)HPLC-UV (after derivatization)Enzymatic Assay
Principle Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio.Separation of the volatile derivative of pristanic acid by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and detection based on UV absorbance of a chromophore-derivatized fatty acid.Enzymatic conversion of this compound leading to a detectable product (e.g., H2O2).
Sensitivity (LOD) High (low fmol to pmol range)[1]High (low pg range)[2]Moderate (pmol to nmol range)[3]Moderate to High (pmol to nmol range)[4][5]
Specificity Very HighHighModerateHigh (enzyme-dependent)
Throughput Moderate to HighModerateHighHigh
Sample Requirement LowLowModerateLow
Cost (Instrument) HighModerate to HighLow to ModerateLow
Cost (Per Sample) ModerateModerateLowLow to Moderate
Derivatization Not required for the intact moleculeRequiredOften required for sensitivityNot required

Experimental Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of acyl-CoAs due to its exceptional sensitivity and specificity.[6] This method allows for the direct measurement of the intact this compound molecule.

Experimental Protocol:

  • Sample Preparation (from tissue):

    • Homogenize frozen tissue (~20-50 mg) in a cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water or 80% methanol).

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.[7][8]

    • Mobile Phase: A gradient elution is commonly employed, using a combination of an aqueous phase (e.g., water with a small amount of ammonium (B1175870) acetate (B1210297) or formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[7][8]

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs as it provides better sensitivity.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by collision-induced dissociation.

    • Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard, using a calibration curve generated with known concentrations of this compound.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Homogenization Extraction Solvent Extraction Tissue->Extraction DryDown Dry-Down Extraction->DryDown Reconstitution Reconstitution DryDown->Reconstitution LC LC Separation (C18) Reconstitution->LC Injection MS Tandem MS (MRM) LC->MS Data Data Analysis MS->Data

LC-MS/MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is not volatile, this method requires the hydrolysis of the thioester bond to release pristanic acid, which is then derivatized to increase its volatility for GC analysis.[9]

Experimental Protocol:

  • Sample Preparation and Hydrolysis:

    • Extract acyl-CoAs from the sample as described for the LC-MS/MS method.

    • Perform alkaline or acidic hydrolysis of the extract to cleave the thioester bond of this compound, releasing free pristanic acid.

    • Extract the pristanic acid from the aqueous solution using an organic solvent (e.g., hexane).

    • Dry the organic extract under nitrogen.

  • Derivatization:

  • Chromatographic Separation:

    • Column: A non-polar or moderately polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to separate the derivatized fatty acids based on their boiling points.

  • Mass Spectrometric Detection:

    • Ionization: Electron ionization (EI) is commonly used.

    • Analysis Mode: Selected Ion Monitoring (SIM) is employed for targeted quantification, monitoring specific fragment ions of the derivatized pristanic acid.

    • Data Analysis: Quantification is performed using a calibration curve prepared with derivatized pristanic acid standards and an appropriate internal standard.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Extraction Acyl-CoA Extraction Hydrolysis Hydrolysis Extraction->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization GC GC Separation Derivatization->GC Injection MS MS Detection (SIM) GC->MS Data Data Analysis MS->Data

GC-MS Experimental Workflow
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective alternative to mass spectrometry-based methods. However, it generally offers lower sensitivity and specificity. For the analysis of fatty acids like pristanic acid (after hydrolysis of this compound), derivatization with a UV-absorbing chromophore is often necessary to achieve adequate detection limits.[3][10]

Experimental Protocol:

  • Sample Preparation, Hydrolysis, and Derivatization:

    • Follow the same sample preparation and hydrolysis steps as for the GC-MS method to obtain free pristanic acid.

    • Derivatize the pristanic acid with a UV-active labeling reagent, such as 2,4'-dibromoacetophenone, to form a phenacyl ester.[3]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.[3]

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used for elution.

    • Detection: The eluate is monitored by a UV detector at the wavelength of maximum absorbance of the derivatizing agent (e.g., ~260 nm for phenacyl esters).

  • Data Analysis:

    • Quantification is based on the peak area of the derivatized pristanic acid, compared against a calibration curve of derivatized standards.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Extraction Acyl-CoA Extraction Hydrolysis Hydrolysis Extraction->Hydrolysis Derivatization UV-Labeling Hydrolysis->Derivatization HPLC HPLC Separation (C18) Derivatization->HPLC Injection UV UV Detection HPLC->UV Data Data Analysis UV->Data

HPLC-UV Experimental Workflow
Enzymatic Assays

Enzymatic assays offer a high-throughput and often cost-effective method for the quantification of specific metabolites. For this compound, an assay can be designed based on the activity of this compound oxidase, the first enzyme in its peroxisomal β-oxidation pathway.[11][12] This enzyme catalyzes the oxidation of this compound, producing hydrogen peroxide (H2O2) as a byproduct. The H2O2 can then be measured using a variety of colorimetric or fluorometric methods.

Experimental Protocol:

  • Sample Preparation:

    • Extract acyl-CoAs from the sample as described for the LC-MS/MS method. The final extract should be in a buffer compatible with the enzymatic reaction.

  • Enzymatic Reaction:

    • In a microplate well, combine the sample extract with a reaction mixture containing:

      • This compound oxidase

      • A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5)

      • A detection reagent system for H2O2 (e.g., horseradish peroxidase and a chromogenic or fluorogenic substrate like Amplex Red).

  • Detection:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

    • Measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • The rate of the reaction (change in signal per unit time) is proportional to the concentration of this compound in the sample.

    • Quantification is achieved by comparing the reaction rate of the sample to a standard curve generated with known concentrations of this compound.

Enzymatic_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay Extraction Acyl-CoA Extraction Reaction Enzymatic Reaction Extraction->Reaction Add to Reaction Mix Detection Signal Detection Reaction->Detection Data Data Analysis Detection->Data

Enzymatic Assay Workflow

Concluding Remarks

The choice of the most suitable method for this compound measurement depends on the specific requirements of the research. For studies demanding the highest sensitivity and specificity, LC-MS/MS is the unequivocal method of choice. GC-MS provides a robust alternative, particularly when the analysis of other fatty acids is also of interest. HPLC-UV offers a cost-effective solution for routine analysis where high sensitivity is not a prerequisite. Finally, enzymatic assays are ideal for high-throughput screening applications. By understanding the strengths and limitations of each technique, researchers can make an informed decision to obtain reliable and accurate data, thereby advancing our understanding of the role of this compound in health and disease.

References

Validating Pristanoyl-CoA as a Therapeutic Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of therapeutic strategies for disorders involving the accumulation of pristanoyl-CoA and its precursors. We delve into the validation of this compound and its metabolic pathway as a potential therapeutic target, comparing it with current and emerging treatment modalities. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support informed research and development decisions.

Introduction to this compound Metabolism and Associated Pathologies

This compound is a key intermediate in the peroxisomal beta-oxidation of pristanic acid, which is derived from the alpha-oxidation of phytanic acid. Phytanic acid is a branched-chain fatty acid obtained from dietary sources. The accumulation of phytanic acid and/or pristanic acid due to defects in their metabolic pathways leads to severe and debilitating peroxisomal disorders, primarily Refsum disease and Zellweger spectrum disorders (ZSD).

Refsum disease is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), leading to the accumulation of phytanic acid. Clinical manifestations include retinitis pigmentosa, peripheral neuropathy, and ataxia.

Zellweger spectrum disorders are a group of autosomal recessive disorders characterized by impaired peroxisome biogenesis, affecting multiple metabolic pathways, including the degradation of very-long-chain fatty acids, phytanic acid, and pristanic acid. These disorders present with a wide range of severity, from neonatal lethality to milder forms with later onset.

The central role of this compound in the metabolism of these toxic branched-chain fatty acids makes the enzymes involved in its processing potential therapeutic targets. This guide explores the validation of these targets and compares this approach to existing and alternative therapeutic strategies.

Current Therapeutic Landscape: A Comparative Overview

Currently, there is no cure for Refsum disease or Zellweger spectrum disorders. Treatment primarily focuses on managing symptoms and reducing the accumulation of toxic metabolites through dietary restrictions and supportive care.

Therapeutic StrategyDescriptionEfficacyLimitations
Dietary Phytanic Acid Restriction The cornerstone of management for Refsum disease involves a strict diet low in phytanic acid, avoiding dairy products, ruminant fats, and certain fish.Can slow the progression of neuropathy and ichthyosis.Does not reverse existing neurological damage and has limited effect on retinitis pigmentosa. Lifelong adherence is challenging.
Plasmapheresis Used in acute toxic states of Refsum disease to rapidly lower plasma phytanic acid levels.Effective in acute management and can lead to clinical improvement.Invasive, short-term solution requiring repeated treatments.
Supportive Care for ZSD Includes management of seizures, liver dysfunction, and developmental delays. Nutritional support with docosahexaenoic acid (DHA) has been explored.Can improve quality of life and manage specific symptoms.Does not address the underlying metabolic defects.[1]
Gene Therapy (Preclinical) Aims to correct the genetic defects underlying these disorders. Preclinical studies using adeno-associated virus (AAV) vectors to deliver a functional copy of the defective gene are ongoing for ZSD, particularly targeting retinal degeneration in mouse models.[2][3]Shows promise in animal models for rescuing specific phenotypes, such as improving visual function.[1][2][3]Long-term safety and efficacy in humans are yet to be established. Delivery to all affected tissues remains a significant challenge.[4]

Targeting this compound Metabolism: A Novel Therapeutic Approach

A promising alternative strategy involves the direct pharmacological inhibition of enzymes in the this compound metabolic pathway. This approach aims to reduce the production or enhance the degradation of toxic metabolites. Key potential targets include:

  • Phytanoyl-CoA Hydroxylase (PHYH): The enzyme deficient in Refsum disease. While inhibiting a deficient enzyme seems counterintuitive, modulating its residual activity or related pathways could be explored.

  • This compound Oxidase (ACOX3): A key enzyme in the beta-oxidation of this compound. Inhibition of this enzyme could be a strategy to modulate the pathway, although the consequences of inhibiting this step require careful investigation.

  • Acyl-CoA Synthetases: These enzymes activate pristanic acid to this compound. Inhibiting this activation step could prevent its entry into the beta-oxidation pathway.

Visualizing the this compound Metabolic Pathway

The following diagram illustrates the key steps in phytanic acid and pristanic acid metabolism, highlighting potential therapeutic targets.

Pristanoyl_CoA_Pathway cluster_alpha_oxidation Alpha-Oxidation cluster_beta_oxidation Beta-Oxidation Dietary Phytol Dietary Phytol Phytanic Acid Phytanic Acid Dietary Phytol->Phytanic Acid Metabolism Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase 2-hydroxyphytanoyl-CoA 2-hydroxyphytanoyl-CoA Phytanoyl-CoA->2-hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase (PHYH) (Target for Refsum Disease) Pristanal Pristanal 2-hydroxyphytanoyl-CoA->Pristanal 2-hydroxyphytanoyl-CoA Lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase This compound This compound Pristanic Acid->this compound Acyl-CoA Synthetase (Potential Target) trans-2,3-dehydrothis compound trans-2,3-dehydrothis compound This compound->trans-2,3-dehydrothis compound This compound Oxidase (ACOX3) (Potential Target) Further Beta-Oxidation Further Beta-Oxidation trans-2,3-dehydrothis compound->Further Beta-Oxidation Multiple Steps Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Further Beta-Oxidation->Propionyl-CoA + Acetyl-CoA Target_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation cluster_in_vivo In Vivo Validation a Target Identification (e.g., this compound Oxidase) b Recombinant Protein Expression and Purification a->b c Enzyme Activity Assay Development b->c d High-Throughput Screening (HTS) of Compound Libraries c->d e Hit Compound Identification d->e f Cell-Based Assays (Patient-derived fibroblasts) e->f g Cellular Thermal Shift Assay (CETSA) for Target Engagement f->g h Measurement of this compound and Precursor Levels g->h i Lead Compound Optimization h->i j Animal Model of Disease (e.g., Refsum Disease Mouse Model) i->j k Pharmacokinetic and Pharmacodynamic Studies j->k l Efficacy and Toxicity Studies k->l m Comparison with Standard of Care l->m Therapeutic_Comparison cluster_strategies Therapeutic Strategies cluster_pros Advantages cluster_cons Disadvantages Therapeutic Goal:\nReduce Toxic Metabolite Accumulation Therapeutic Goal: Reduce Toxic Metabolite Accumulation a Dietary Restriction Therapeutic Goal:\nReduce Toxic Metabolite Accumulation->a b Pharmacological Inhibition of this compound Pathway Therapeutic Goal:\nReduce Toxic Metabolite Accumulation->b c Gene Therapy Therapeutic Goal:\nReduce Toxic Metabolite Accumulation->c a_pro Non-invasive Established as standard of care a->a_pro a_con Limited efficacy Poor patient compliance Does not reverse existing damage a->a_con b_pro Potential for systemic treatment Addresses the metabolic defect directly May be applicable to a broader patient population b->b_pro b_con Potential for off-target effects Requires extensive preclinical and clinical validation Development timeline is long b->b_con c_pro Potentially curative One-time treatment c->c_pro c_con Safety concerns (e.g., immunogenicity) Challenges with delivery to all affected tissues High cost c->c_con

References

A Comparative Guide to Pristanoyl-CoA Extraction Efficiency from Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related disorders, the accurate quantification of pristanoyl-CoA is critical. As a key intermediate in the peroxisomal alpha- and beta-oxidation of branched-chain fatty acids, understanding its cellular levels is paramount. The initial and most crucial step in this analytical process is the efficient extraction of this compound from complex biological matrices such as tissues, plasma, and cells.

This guide provides an objective comparison of common extraction methodologies, supported by available experimental data on the recovery of long-chain and branched-chain acyl-CoAs. While specific quantitative data for this compound extraction efficiency is not extensively documented in comparative studies, the principles and recovery rates for structurally similar acyl-CoAs offer valuable insights for methodological selection.

Data Presentation: Comparison of Acyl-CoA Extraction Efficiencies

The following table summarizes the reported recovery efficiencies of various extraction methods for long-chain and branched-chain acyl-CoAs from different biological matrices. It is important to note that the efficiency can be influenced by the specific acyl-CoA, the matrix, and slight variations in the protocol.

Extraction MethodMatrixAnalyte(s)Reported Recovery (%)Reference(s)
Solid-Phase Extraction (SPE)
Acetonitrile/2-Propanol & SPETissue (Rat Liver)Acetyl-CoA, Malonyl-CoA, Octanoyl-CoA, Oleoyl-CoA, Arachidonyl-CoA83 - 95[1]
Acetonitrile/2-Propanol & SPETissueLong-Chain Acyl-CoAs70 - 80[2]
Liquid-Liquid Extraction (LLE)
Butanol/Methanol (1:1, v/v)PlasmaVarious Lipid Classes>90[3]
Chloroform (B151607)/Methanol (Folch)PlasmaVarious Lipid ClassesHigh (often used as a benchmark)
Protein Precipitation
5-Sulfosalicylic Acid (SSA)Cell CulturePropionyl-CoA~80[4][5]
5-Sulfosalicylic Acid (SSA)Cell CultureAcetyl-CoA, Malonyl-CoA59 - 74[4][5]
Perchloric AcidLiver TissueAcetyl-CoANot specified, but a common method[6]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are synthesized from established methods and can be adapted for this compound extraction.

Protocol 1: Solid-Phase Extraction (SPE) for Tissue Samples

This method is suitable for a broad range of acyl-CoAs and involves an initial solvent extraction followed by purification on an SPE column.

Materials:

  • Frozen tissue sample

  • Homogenization Buffer (e.g., 100 mM Potassium Phosphate, pH 4.9)

  • Acetonitrile (ACN)

  • 2-Propanol (Isopropanol)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns

  • Wash Solution (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid)

  • Elution Solution (e.g., Methanol/250 mM Ammonium Formate)

  • Centrifuge, Nitrogen evaporator/vacuum concentrator

Procedure:

  • Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold Homogenization Buffer containing an internal standard. Add 1 mL of 2-Propanol and briefly homogenize again.[1]

  • Solvent Extraction: Add 2 mL of Acetonitrile to the homogenate, vortex vigorously for 2 minutes, and centrifuge at 12,000 x g for 10 minutes at 4°C.[1]

  • SPE Column Conditioning: Condition the SPE column by passing the appropriate wash and equilibration solutions as per the manufacturer's instructions.

  • Sample Loading: Carefully collect the supernatant from the solvent extraction and load it onto the conditioned SPE column.

  • Washing: Wash the column with the Wash Solution to remove unbound impurities.

  • Elution: Elute the acyl-CoAs from the column using the Elution Solution.

  • Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for the downstream analysis (e.g., LC-MS/MS).

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE methods, like the Folch or Bligh-Dyer techniques, are classic approaches for separating lipids from aqueous samples.

Materials:

  • Plasma sample

  • Methanol

  • Chloroform

  • 0.9% NaCl solution (or similar aqueous solution)

  • Centrifuge, Nitrogen evaporator/vacuum concentrator

Procedure:

  • Solvent Addition: To 100 µL of plasma, add a 2:1 (v/v) mixture of chloroform:methanol, for a total volume of 2 mL. For tissue, homogenization in this solvent mixture is required.

  • Extraction: Vortex the mixture thoroughly for 15-20 minutes at room temperature to ensure intimate contact between the solvent and the sample.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL solvent volume). Vortex again and then centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to facilitate phase separation.

  • Collection: The mixture will separate into two phases. The lower chloroform phase contains the lipids, including acyl-CoAs, while the upper aqueous phase contains polar metabolites. Carefully collect the lower organic phase.

  • Drying and Reconstitution: Evaporate the collected organic phase to dryness under nitrogen and reconstitute the lipid extract in a suitable solvent for analysis.

Protocol 3: Protein Precipitation with 5-Sulfosalicylic Acid (SSA) for Cell Cultures

This is a simple and rapid method for deproteinization and extraction of short-chain acyl-CoAs that does not require a solid-phase extraction step.[4][5]

Materials:

  • Cell pellet

  • Ice-cold 2.5% (w/v) 5-Sulfosalicylic Acid (SSA)

  • Internal standard

  • Centrifuge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold 2.5% SSA containing an internal standard.

  • Incubation: Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Analysis: The supernatant can be directly analyzed by LC-MS/MS.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for this compound extraction and its metabolic pathway.

G cluster_workflow This compound Extraction Workflow sample Biological Sample (Tissue, Plasma, Cells) homogenization Homogenization / Lysis (with Internal Standard) sample->homogenization extraction Extraction (LLE, SPE, or Precipitation) homogenization->extraction separation Phase Separation / Supernatant Collection extraction->separation purification Purification (optional) (e.g., SPE cleanup) separation->purification concentration Drying & Reconstitution separation->concentration Directly if no purification purification->concentration analysis LC-MS/MS Analysis concentration->analysis

This compound Extraction Workflow

G cluster_pathway Peroxisomal Beta-Oxidation of this compound Pristanoyl_CoA This compound Pristenoyl_CoA 2,3-Pristenoyl-CoA Pristanoyl_CoA->Pristenoyl_CoA Acyl-CoA Oxidase Hydroxy_Pristanoyl_CoA 3-Hydroxythis compound Pristenoyl_CoA->Hydroxy_Pristanoyl_CoA Multifunctional Protein 2 (MFP2) Keto_Pristanoyl_CoA 3-Ketothis compound Hydroxy_Pristanoyl_CoA->Keto_Pristanoyl_CoA MFP2 TM_Tridecanoyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA Keto_Pristanoyl_CoA->TM_Tridecanoyl_CoA Thiolase (SCPx) Propionyl_CoA Propionyl-CoA Keto_Pristanoyl_CoA->Propionyl_CoA Thiolase (SCPx) Further_Oxidation Further Cycles of β-Oxidation TM_Tridecanoyl_CoA->Further_Oxidation

References

Distinguishing Pristanoyl-CoA and Phytanoyl-CoA in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of pristanoyl-CoA and phytanoyl-CoA are crucial for the study of peroxisomal disorders. As isomeric molecules with closely related structures, their distinction by mass spectrometry presents a unique analytical challenge. This guide provides a comprehensive comparison of mass spectrometric approaches to differentiate these two important metabolites, supported by experimental data and detailed protocols.

The Challenge of Isomeric Differentiation

This compound and phytanoyl-CoA are both branched-chain fatty acyl-CoA molecules that play significant roles in lipid metabolism. Phytanoyl-CoA is derived from the diet, primarily from the degradation of phytol, a constituent of chlorophyll. It is metabolized via α-oxidation to this compound, which then enters the β-oxidation pathway. Genetic defects in the α-oxidation pathway lead to the accumulation of phytanic acid and subsequently phytanoyl-CoA, a hallmark of Refsum disease and other peroxisomal disorders.

Due to their structural similarity, distinguishing between this compound (C19) and phytanoyl-CoA (C20, with an additional methyl group) requires precise analytical techniques. Tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering the necessary selectivity and sensitivity.

Mass Spectrometric Fragmentation: Commonalities and Distinctions

The key to distinguishing this compound and phytanoyl-CoA lies in the subtle differences in their fragmentation patterns upon collision-induced dissociation (CID) in a tandem mass spectrometer.

Common Fragmentation of Acyl-CoAs:

Both this compound and phytanoyl-CoA, like other acyl-CoAs, exhibit characteristic fragmentation patterns. In positive ion mode, two prominent features are commonly observed:

  • A neutral loss of 507.0 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate (pADP) portion of the Coenzyme A molecule.[1][2]

  • A product ion at approximately m/z 428, representing the phosphoadenosine part of CoA.[1][2]

Distinct Fragmentation for Differentiation:

While the fragmentation of the CoA moiety is common to both molecules, the differentiation relies on the unique fragmentation of their respective acyl chains. The difference in mass and the position of the methyl branches between this compound and phytanoyl-CoA will result in distinct product ions.

Although specific, direct comparative quantitative data on the fragmentation of pure this compound and phytanoyl-CoA standards is not extensively detailed in readily available literature, the principles of mass spectrometry allow for a clear theoretical basis for their differentiation. The selection of specific and unique multiple reaction monitoring (MRM) transitions is paramount for their individual quantification.

Quantitative Data Presentation

For the quantitative analysis of this compound and phytanoyl-CoA, specific MRM transitions must be established and optimized. The following table outlines the theoretical precursor ions and the expected common product ions for these molecules. The unique, differentiating product ions would need to be determined empirically by analyzing the fragmentation spectra of the individual standards.

AnalytePrecursor Ion (m/z) [M+H]+Common Product Ion (m/z)Putative Differentiating Product Ions
This compound~1048.6428 (Phosphoadenosine)Fragments specific to the C19 branched acyl chain
[M+H - 507]+
Phytanoyl-CoA~1062.6428 (Phosphoadenosine)Fragments specific to the C20 branched acyl chain
[M+H - 507]+

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The putative differentiating product ions would arise from cleavages along the fatty acyl chain and would need to be experimentally determined.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound and phytanoyl-CoA by LC-MS/MS. This protocol should be optimized for the specific instrumentation and sample matrix used.

1. Sample Preparation (from Plasma/Tissue):

  • Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline).

  • Extraction: Perform a liquid-liquid extraction to isolate the acyl-CoAs. A common method involves the use of organic solvents such as acetonitrile (B52724) or a mixture of isopropanol (B130326) and hexane.

  • Solid-Phase Extraction (SPE): To further purify the sample and concentrate the analytes, an SPE step using a C18 cartridge is often employed.

  • Reconstitution: After extraction and purification, the dried extract is reconstituted in a solvent compatible with the LC-MS/MS system, typically a mixture of water and an organic solvent like acetonitrile.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is typically used for the separation of acyl-CoAs.

  • Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like ammonium (B1175870) acetate (B1210297) to improve peak shape and retention.

  • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

  • Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: A flow rate suitable for the column dimensions, typically in the range of 0.2-0.5 mL/min.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification due to its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and phytanoyl-CoA must be determined and optimized. This involves infusing the individual standards into the mass spectrometer to identify the most abundant and specific product ions.

  • Collision Energy (CE) and other MS parameters: These parameters (e.g., declustering potential, entrance potential) need to be optimized for each MRM transition to achieve the best sensitivity.

Mandatory Visualizations

Peroxisomal α-Oxidation Pathway

The following diagram illustrates the metabolic pathway for the conversion of phytanoyl-CoA to this compound.

Peroxisomal_Alpha_Oxidation Phytanoyl_CoA Phytanoyl-CoA Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal + Formyl-CoA Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA This compound Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Pristanoyl_CoA->Beta_Oxidation

Caption: Peroxisomal α-oxidation of phytanoyl-CoA to this compound.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the general workflow for the analysis of this compound and phytanoyl-CoA from biological samples.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Plasma/Tissue) Extraction Liquid-Liquid Extraction Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.

References

Pristanoyl-CoA and its Correlation with Disease Severity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pristanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of pristanic acid, a branched-chain fatty acid. Dysregulation of its metabolism is intrinsically linked to a group of severe genetic disorders known as peroxisomal disorders. This guide provides a comparative analysis of the correlation between metabolites in the this compound pathway and the severity of these diseases, supported by experimental data and detailed methodologies.

Correlation of this compound Precursors and Related Metabolites with Disease Severity

Direct quantification of this compound in patient samples and its correlation with disease severity is not extensively documented in current literature. However, the levels of its immediate precursor, pristanic acid, and related acylcarnitines serve as crucial biomarkers. The accumulation of these molecules is a direct consequence of impaired peroxisomal β-oxidation, and their concentrations often reflect the severity of the underlying enzymatic defect and the clinical phenotype.

Below is a summary of findings from studies on peroxisomal disorders, illustrating the link between the levels of these proxy markers and disease severity.

Disease/Disorder SpectrumKey Metabolite(s) MeasuredCorrelation with Disease SeverityReference(s)
Zellweger Spectrum Disorders (ZSDs) Pristanic Acid, Phytanic Acid, Very Long-Chain Fatty Acids (VLCFAs), AcylcarnitinesPatients with the most severe form, Zellweger syndrome, exhibit markedly elevated levels of pristanic acid and other peroxisomal metabolites.[1][2] The acylcarnitine profile shows more severe abnormalities in Zellweger syndrome compared to milder forms of ZSDs.[3][4][1][2][3][4]
Rhizomelic Chondrodysplasia Punctata (RCDP) Type 1 Phytanic AcidElevated phytanic acid is a key diagnostic marker.[1][5] Pristanic acid levels are typically within the control range.[1] The accumulation of phytanic acid is associated with the clinical manifestations of the disease.[5][1][5]
Refsum Disease Phytanic Acid, Pristanic AcidClassic Refsum disease is characterized by the accumulation of phytanic acid due to deficient phytanoyl-CoA hydroxylase.[5][6] In some genetic variants, both phytanic and pristanic acids are elevated.[5][5][6]
D-Bifunctional Protein (DBP) Deficiency Pristanic Acid, VLCFAs, AcylcarnitinesPristanic acid beta-oxidation is impaired, leading to its accumulation.[7] A correlation between the severity of the clinical presentation and the residual peroxisomal fatty acid oxidation activity has been demonstrated.[7][7]
α-Methylacyl-CoA Racemase (AMACR) Deficiency Pristanic AcidPristanic acid is elevated due to the inability to convert (2R)-pristanoyl-CoA to the (2S)-form for β-oxidation.[8][8]

Experimental Protocols

The quantification of this compound and its related metabolites is primarily achieved through mass spectrometry-based methods.

1. Measurement of Pristanic Acid in Plasma or Dried Blood Spots

  • Principle: Stable isotope dilution gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective method for the quantification of pristanic acid.

  • Sample Preparation:

    • Plasma or a dried blood spot is saponified with potassium hydroxide (B78521) in ethanol (B145695) to release free fatty acids from their esterified forms.

    • An internal standard, typically a deuterium-labeled version of pristanic acid, is added.

    • The fatty acids are extracted using an organic solvent (e.g., hexane).

    • The extracted fatty acids are derivatized to form volatile esters (e.g., pentafluorobenzyl esters) for GC-MS analysis.

  • Instrumentation and Analysis:

    • A gas chromatograph coupled to a mass spectrometer is used.

    • The derivatized fatty acids are separated on a capillary column.

    • The mass spectrometer is operated in negative ion chemical ionization mode for high sensitivity.

    • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[1]

2. Analysis of Acylcarnitines by Tandem Mass Spectrometry (ESI-MS/MS)

  • Principle: Electrospray ionization tandem mass spectrometry allows for the rapid and simultaneous quantification of a wide range of acylcarnitines in biological fluids.

  • Sample Preparation:

    • A small volume of plasma or an extract from a dried blood spot is used.

    • Proteins are precipitated with a solvent like methanol (B129727) containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.

    • The supernatant is evaporated and the residue is reconstituted in a suitable solvent for injection.

  • Instrumentation and Analysis:

    • A liquid chromatograph coupled to a tandem mass spectrometer is employed.

    • The analysis is often performed using a multiple reaction monitoring (MRM) method, which provides high specificity and sensitivity.

    • Each acylcarnitine is identified and quantified based on its specific precursor-to-product ion transition and in relation to its corresponding internal standard.[3][4]

Visualizations

Below are diagrams illustrating the metabolic pathway of this compound and a general workflow for its analysis.

Pristanoyl_CoA_Metabolic_Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase alpha_Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->alpha_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal alpha_Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Pristanal Dehydrogenase Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Pristanoyl_CoA_S (2S)-Pristanoyl-CoA Pristanoyl_CoA->Pristanoyl_CoA_S α-Methylacyl-CoA Racemase (AMACR) Beta_Oxidation Peroxisomal β-Oxidation Pristanoyl_CoA_S->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TMD_CoA 4,8,12-Trimethyltridecanoyl-CoA Beta_Oxidation->TMD_CoA

Caption: Metabolic pathway of phytanic acid to this compound and its subsequent peroxisomal β-oxidation.

Experimental_Workflow Sample Biological Sample (Plasma, Dried Blood Spot) Extraction Extraction & Derivatization (with Internal Standards) Sample->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing Data Processing (Peak Integration, Quantification) Analysis->Data_Processing Correlation Correlation with Clinical Severity Data Data_Processing->Correlation

Caption: Generalized experimental workflow for the analysis of this compound-related metabolites.

References

Safety Operating Guide

Navigating the Safe Disposal of Pristanoyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Pre-Disposal Safety and Handling: A Foundation of Caution

Before initiating any disposal protocol, it is crucial to handle pristanoyl-CoA with the appropriate safety measures. Although detailed toxicological properties may not be fully elucidated, general guidelines for handling thioesters recommend a cautious approach to minimize exposure.[1]

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves, such as nitrile gloves. Always inspect gloves prior to use and use proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety glasses or goggles must be worn to shield from potential splashes.[1]

  • Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.[1]

All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the formation and inhalation of dust or aerosols.[1]

Safety and Handling Summary

For quick reference, the key safety and handling parameters are summarized below.

ParameterGuideline
Handling Area Certified Chemical Fume Hood
Personal ProtectiveEquipment (PPE) Nitrile Gloves, Safety Goggles, Laboratory Coat
Practices to Avoid Avoid contact with skin and eyes; Avoid formation of dust and aerosols.[1]
Hygiene Wash hands thoroughly after handling. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]

Waste Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound waste is critical for laboratory safety and environmental compliance. Do not discharge this compound or its solutions to sewer systems.[1] The primary method of disposal is through a licensed chemical destruction facility.[1]

Step 1: Waste Segregation Isolate this compound waste from other waste streams. Under the Resource Conservation and Recovery Act (RCRA), mixing hazardous waste with non-hazardous waste often results in the entire mixture being classified as hazardous, potentially increasing disposal costs.[2]

Step 2: Containerization

  • Choose a Compatible Container: Collect the waste in a suitable, closed container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally appropriate for chemical waste.[1][3] The container must be in good condition with a secure, leak-proof lid.[3]

  • Solid vs. Liquid Waste:

    • Neat (Solid) Compound: Carefully transfer the solid waste into the designated hazardous waste container. To minimize dust generation, gently sweep the material before transferring.[3]

    • Solutions: Collect aqueous solutions in a container designated for aqueous chemical waste. If this compound is dissolved in an organic solvent, it must be collected in a container specifically designated for flammable liquid waste.[3]

Step 3: Labeling

  • Clearly label the waste container with the words "HAZARDOUS WASTE" .[3]

  • Identify the full chemical name: "this compound" .[3]

  • If the waste is a solution, list all chemical components and their approximate percentages.[3]

Step 4: Storage and Final Disposal

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials pending pickup.

  • Disposal: Arrange for the collection of the waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[3] The material should be taken to a licensed chemical destruction plant, where it will likely be disposed of by controlled incineration with flue gas scrubbing.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Characterization & Collection cluster_final Final Disposal Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Is waste solid or liquid? fume_hood->waste_type solid_waste Collect in container for SOLID chemical waste waste_type->solid_waste Solid liquid_waste Is solvent aqueous or organic? waste_type->liquid_waste Liquid label_container Label Container: 'HAZARDOUS WASTE' + Chemical Name + Components (%) solid_waste->label_container aqueous_waste Collect in container for AQUEOUS chemical waste liquid_waste->aqueous_waste Aqueous organic_waste Collect in container for FLAMMABLE ORGANIC waste liquid_waste->organic_waste Organic aqueous_waste->label_container organic_waste->label_container store_waste Store sealed container in designated secure area label_container->store_waste contact_ehs Arrange for pickup by licensed hazardous waste service (EHS) store_waste->contact_ehs end End: Proper Disposal contact_ehs->end G Metabolic Pathway of this compound cluster_peroxisome Peroxisome cluster_products Products cluster_mitochondrion Mitochondrion pcoa This compound beta_ox Beta-Oxidation (3 Cycles) pcoa->beta_ox prop Propionyl-CoA (x2) beta_ox->prop acetyl Acetyl-CoA beta_ox->acetyl dmncoa 4,8-Dimethylnonanoyl-CoA beta_ox->dmncoa transport Transport to Mitochondria (as Carnitine Conjugates) prop->transport acetyl->transport dmncoa->transport full_ox Further Oxidation (e.g., TCA Cycle) transport->full_ox

References

Personal protective equipment for handling pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with pristanoyl-CoA. It offers procedural, step-by-step guidance on handling, storage, and disposal to ensure a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

While specific hazard data for this compound is limited, it is prudent to treat it as potentially hazardous. Coenzyme A and its derivatives can cause skin, eye, and respiratory irritation. Therefore, the following personal protective equipment is mandatory when handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Equipment Specification Purpose
Hand Protection Nitrile or latex glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a chemical fume hood. A dust mask or respirator is recommended if handling the solid form outside of a hood.To prevent inhalation of airborne particles.
Foot Protection Closed-toe shoesTo protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to standard laboratory operating procedures is critical for the safe handling of this compound.

  • Preparation and Environment:

    • Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

    • Ensure the work area is clean and free of clutter.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling the Solid Form:

    • If working with powdered this compound, handle it carefully to avoid creating dust.

    • Weigh the compound in a fume hood or a balance enclosure.

  • Solution Preparation:

    • Consult product-specific literature for the appropriate solvent. If unavailable, test solubility with a small amount in the desired solvent (e.g., purified water, buffer).

    • When dissolving, add the solvent slowly to the solid this compound.

  • Storage:

    • Store this compound according to the manufacturer's instructions, typically at -20°C or below, to maintain its stability.

    • Keep containers tightly sealed to prevent moisture and air exposure.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Place the absorbed material in a sealed container for proper disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

As this compound is not classified as a hazardous chemical, it can typically be disposed of as non-hazardous biochemical waste. However, always follow your institution's specific waste disposal guidelines.

  • Liquid Waste:

    • Small quantities of aqueous solutions can generally be flushed down the sanitary sewer with copious amounts of water, subject to local regulations.

    • Do not dispose of solutions containing organic solvents down the drain unless permitted by your institution.

  • Solid Waste:

    • Place solid this compound and any contaminated disposable materials (e.g., gloves, absorbent pads) in a designated, sealed container for non-hazardous laboratory waste.

  • Container Disposal:

    • Rinse empty containers thoroughly with an appropriate solvent.

    • Deface the label before disposing of the container in the regular trash or recycling, as per institutional policy.

Experimental Protocols and Methodologies

Detailed experimental protocols involving this compound are highly specific to the research application. Researchers should consult relevant scientific literature for established methodologies. The beta-oxidation of this compound is a key metabolic pathway that is often studied.

The general steps for analyzing the beta-oxidation of this compound involve:

  • Incubation of this compound with isolated peroxisomes or relevant enzymes.

  • Extraction of the resulting acyl-CoA intermediates at various time points.

  • Analysis of the intermediates using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizations

Pristanoyl_CoA_Handling_Workflow General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive_and_Log Receive and Log This compound Store_Properly Store at appropriate temperature (-20°C or below) Receive_and_Log->Store_Properly Immediate Storage Weigh_Solid Weigh Solid Store_Properly->Weigh_Solid Retrieve for Use Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Liquid_Waste Liquid Waste (Sanitary Sewer/Solvent Waste) Perform_Experiment->Liquid_Waste Post-experiment Solid_Waste Solid Waste (Non-Hazardous Lab Waste) Perform_Experiment->Solid_Waste Contaminated disposables Beta_Oxidation_of_Pristanoyl_CoA Peroxisomal Beta-Oxidation of this compound Pristanoyl_CoA This compound Dehydrogenation Dehydrogenation (Acyl-CoA Oxidase) Pristanoyl_CoA->Dehydrogenation trans_2_Enoyl_CoA trans-2,3-dehydrothis compound Dehydrogenation->trans_2_Enoyl_CoA Hydration Hydration (2-enoyl-CoA Hydratase) trans_2_Enoyl_CoA->Hydration 3_Hydroxyacyl_CoA 3-hydroxythis compound Hydration->3_Hydroxyacyl_CoA Dehydrogenation_2 Dehydrogenation (3-hydroxyacyl-CoA Dehydrogenase) 3_Hydroxyacyl_CoA->Dehydrogenation_2 3_Ketoacyl_CoA 3-ketothis compound Dehydrogenation_2->3_Ketoacyl_CoA Thiolysis Thiolytic Cleavage (Thiolase) 3_Ketoacyl_CoA->Thiolysis Propionyl_CoA Propionyl-CoA Thiolysis->Propionyl_CoA Trimethyltridecanoyl_CoA 4,8,12-Trimethyltridecanoyl-CoA Thiolysis->Trimethyltridecanoyl_CoA Further_Oxidation Further rounds of Beta-Oxidation Trimethyltridecanoyl_CoA->Further_Oxidation

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.